Aquacoat
Descripción
Propiedades
IUPAC Name |
2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNKZQZMQGXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white to off-white, odourless and tasteless powder, White to tan solid; Commercially available as film or sheet; [HSDB] Light cream or brown powder; [MSDSonline], Solid | |
| Record name | ETHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ethyl cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate, Sol in ethyl acetate, ethylene dichloride, benzene, toluene, xylene, butyl acetate, acetone, methanol, ethanol, butanol, carbon tetrachloride. /47% product/, FREELY SOL IN CHLOROFORM, CYCLOHEXANE FREELY SOL IN METHYL ACETATE /MEDIUM VISCOSITY/, INSOL IN GLYCERIN AND PROPYLENE GLYCOL, FREELY SOL IN MIXT OF AROMATIC HYDROCARBONS WITH ALCOHOL, Has an ethyl degree of substitution (DS) in the range of ~2.2 - 2.7. ... water soluble at DS ~1.2 ... Above a DS of ca 2.5, soluble in many polar solvents., Soluble in most organic liquids, 5.93e-07 mg/mL at 25 °C | |
| Record name | ETHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.07-1.18, Lowest density of commmercial cellulose plastics; high dielectric strength; softening point 100-130 °C | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE NEEDLES FROM BENZENE, FREE-FLOWING, WHITE TO LIGHT TAN POWDER, AVAILABLE COMMERCIALLY AS CLEAR FILM OR SHEET, White, granular, thermoplastic solid | |
CAS No. |
9004-57-3 | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-255 °C, 151 °C | |
| Record name | ETHYLCELLULOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl cellulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: The Chemical Composition of Aquacoat ECD
For researchers, scientists, and drug development professionals, a comprehensive understanding of the excipients used in formulation is paramount. Aquacoat® ECD, a widely utilized aqueous dispersion of ethylcellulose, serves critical functions in controlled-release coatings, moisture barriers, and taste-masking applications. This technical guide provides an in-depth analysis of its chemical composition, supported by quantitative data, detailed experimental protocols for component analysis, and a functional relationship diagram.
Core Chemical Composition
This compound® ECD is a colloidal dispersion of ethylcellulose in water. Its stability and film-forming properties are achieved through the inclusion of a surfactant and a stabilizing agent. The primary components are ethylcellulose, sodium lauryl sulfate, and cetyl alcohol.[1][2] Some formulations may also contain minor amounts of an antifoaming agent to facilitate manufacturing and application.[1][2]
Data Presentation: Quantitative Composition of this compound® ECD-30
The following table summarizes the quantitative composition of a typical this compound® ECD-30 formulation, as specified in technical documentation.
| Component | Chemical Function | Concentration (% w/w) |
| Ethylcellulose | Film-forming polymer | 24.5 - 29.5% |
| Sodium Lauryl Sulfate | Anionic Surfactant (Dispersing Agent) | 0.9 - 1.7% |
| Cetyl Alcohol | Stabilizer / Coalescing Agent | 1.7 - 3.3% |
| Water | Dispersion Medium | 68.0 - 71.0% (as Loss on Drying) |
Source: Product Specification Bulletin for this compound® ECD-30
Functional Relationship of Core Components
The interplay between the core components of this compound® ECD is crucial for its performance as a coating agent. The following diagram illustrates these functional relationships.
Caption: Functional relationship of core components in this compound® ECD.
Experimental Protocols for Compositional Analysis
The quantification of the primary components of this compound® ECD can be achieved using established analytical methodologies, many of which are outlined in the United States Pharmacopeia (USP).
Assay of Ethylcellulose
The determination of ethylcellulose content in the aqueous dispersion is typically performed via a method that measures the ethoxy groups present on the cellulose backbone.
Methodology: Gas Chromatography (GC) for Ethoxy Content
-
Principle: This method involves the cleavage of the ether linkage in ethylcellulose by hydriodic acid to form iodoethane. The iodoethane is then quantified by gas chromatography, and the amount is used to calculate the percentage of ethoxy groups, which is then correlated to the ethylcellulose content.
-
Sample Preparation:
-
An accurately weighed portion of the Ethylcellulose Aqueous Dispersion is placed in a reaction vial.
-
Adipic acid and an internal standard (e.g., toluene in o-xylene) are added.
-
Hydriodic acid is added to the vial, which is then sealed and heated to facilitate the reaction.
-
-
Chromatographic Conditions:
-
Column: A suitable packed column (e.g., 3% to 10% liquid phase G1 on support S1A) or a capillary column can be used.
-
Detector: Flame Ionization Detector (FID).
-
Temperatures:
-
Injector: ~200-250°C
-
Detector: ~250-275°C
-
Column: Isothermal or programmed temperature ramp suitable for separating iodoethane and the internal standard.
-
-
Carrier Gas: Nitrogen or Helium.
-
-
Quantification: The ratio of the peak area of iodoethane to the peak area of the internal standard in the sample is compared to that of a standard solution with a known concentration of iodoethane. The ethoxy content is then calculated, and from this, the ethylcellulose content is determined based on the declared ethoxy content of the specific grade of ethylcellulose used.
Identification and Assay of Cetyl Alcohol
Gas chromatography is the standard method for both identifying and quantifying cetyl alcohol in the dispersion.
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Principle: The volatile components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. The FID provides a response proportional to the mass of the analyte.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., G7 phase) is typically used for the separation of fatty alcohols.[5]
-
Detector: Flame Ionization Detector (FID).
-
Temperatures:
-
-
Identification: The retention time of the major peak in the sample chromatogram is compared to that of a USP Cetyl Alcohol reference standard.[3]
-
Quantification: The peak area ratio of cetyl alcohol to the internal standard in the sample is compared against the same ratio in a standard solution of known concentration.[4]
Identification and Assay of Sodium Lauryl Sulfate (SLS)
Several methods can be employed for the analysis of sodium lauryl sulfate, ranging from classical titration to modern chromatographic techniques.
Methodology 1: Titration
-
Principle: A two-phase titration method can be used. SLS, an anionic surfactant, is titrated with a standard solution of a cationic surfactant (e.g., TEGO® trant A100 or Hyamine® 1622). An indicator dye (like methylene blue) is used, which forms a complex with the anionic surfactant and is soluble in the organic phase (e.g., chloroform). At the endpoint, the cationic titrant forms a complex with the indicator, causing a color change in the organic layer.
-
Procedure:
-
A known amount of the aqueous dispersion is diluted with water.
-
The solution is acidified, and chloroform and methylene blue indicator are added.
-
The mixture is titrated with the cationic surfactant solution with vigorous shaking until the color of the chloroform layer matches that of a blank.
-
Methodology 2: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates SLS from other components in the formulation. Since SLS lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often used.
-
Sample Preparation:
-
The aqueous dispersion is diluted with the mobile phase and filtered through a suitable membrane filter before injection.
-
-
Chromatographic Conditions:
-
Quantification: The peak area of SLS in the sample is compared to a calibration curve generated from standard solutions of known SLS concentrations.
This technical guide provides a foundational understanding of the chemical composition of this compound® ECD and the analytical methodologies for its characterization. For specific applications, it is always recommended to refer to the manufacturer's documentation and the relevant pharmacopeial monographs.
References
The Core Mechanism of Ethylcellulose in Aquacoat® Coatings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of ethylcellulose within Aquacoat® ECD (Aqueous Colloidal Dispersion), a widely utilized aqueous polymeric dispersion for sustained-release coatings in the pharmaceutical industry. We will delve into the physicochemical principles governing film formation, the critical role of plasticizers, and the mechanics of drug release, supported by quantitative data and detailed experimental protocols.
Introduction to this compound® ECD
This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer, typically containing 30% solids by weight.[1] It presents as a white to off-white, pseudolatex liquid.[2] This aqueous-based system offers significant advantages over traditional organic solvent-based coating solutions, including reduced processing times, enhanced safety profiles by avoiding residual solvents, and fewer environmental concerns.[2][3] The primary applications of this compound® ECD in oral solid dosage forms include sustained-release formulations, moisture barriers, and taste masking.[1][2]
The core of this compound® ECD's functionality lies in the formation of a water-insoluble, continuous film that controls drug release primarily through a diffusion-based mechanism.[1][2] This results in a stable, reproducible, and pH-independent drug release profile, which is a desirable characteristic for predictable therapeutic outcomes.[2][3]
The Mechanism of Film Formation
The transformation of the aqueous dispersion of ethylcellulose into a continuous, functional film is a multi-step process known as coalescence. This process is critical for achieving a robust and reliable drug release profile.[3] Incomplete coalescence can lead to changes in the film structure during storage, resulting in altered permeability and inconsistent drug release rates.[3][4]
The key stages of film formation are:
-
Atomization and Deposition: The this compound® ECD dispersion is sprayed onto the substrate (e.g., pellets, granules, or tablets). The droplets deposit as individual polymer spheres.[3]
-
Water Evaporation: As the water evaporates during the coating process, the polymer spheres are brought into close contact.[3]
-
Particle Deformation and Coalescence: With continued water removal and sufficient thermal energy, the spherical polymer particles deform and fuse, forming a continuous, dense film.[3][5] This process is facilitated by the presence of plasticizers.
-
Curing: A post-coating thermal treatment, or curing, is often employed to ensure complete coalescence of the polymer particles. This step is crucial for the long-term stability of the drug release profile.[4] Optimized temperature, time, and humidity are critical for achieving complete coalescence.[3] For instance, full film coalescence can be achieved in a fluid-bed process by maintaining product temperatures at 55–57°C for one to two hours.[3]
The Role and Mechanism of Plasticizers
Plasticizers are essential components in this compound® ECD formulations. They are non-volatile organic liquids that, when added to the polymer dispersion, improve the flexibility and film-forming properties of the ethylcellulose.[3][6]
The primary mechanisms of action for plasticizers are:
-
Reduction of Glass Transition Temperature (Tg) and Minimum Film-Forming Temperature (MFT): Ethylcellulose has a high glass transition temperature (129–133°C).[7] Plasticizers interpose themselves between the polymer chains, reducing the intermolecular forces and increasing the mobility of the polymer chains. This lowers the Tg and MFT, allowing for film formation at lower temperatures, which is crucial for protecting thermally labile drugs and for practical processing.[3][8]
-
Enhancement of Film Flexibility and Mechanical Strength: By increasing the free volume between polymer chains, plasticizers impart flexibility to the resulting film, preventing it from becoming brittle and cracking upon drying or during handling.[3] This leads to a more durable and effective coating.
The choice and concentration of the plasticizer are critical formulation attributes that can significantly impact the drug release profile.[3]
-
Water-Soluble Plasticizers (e.g., Triethyl Citrate - TEC): These plasticizers can leach out of the film upon exposure to aqueous media, creating pores and resulting in a more hydrophilic film with a faster drug dissolution rate.[3][9]
-
Water-Insoluble Plasticizers (e.g., Dibutyl Sebacate - DBS): These plasticizers are retained within the film, maintaining its hydrophobicity and leading to a slower, more controlled drug release.[3]
Mechanism of Drug Release
The primary mechanism of drug release from a dosage form coated with this compound® ECD is diffusion across the water-insoluble ethylcellulose membrane.[1][2] The process can be described as follows:
-
Water Penetration: The aqueous environment of the gastrointestinal tract hydrates the coating.
-
Drug Dissolution: The dissolved drug molecules create a concentration gradient across the film.
-
Diffusion: Driven by this concentration gradient, the drug molecules diffuse through the polymer matrix of the coating into the surrounding medium.
The rate of drug release is governed by Fick's law of diffusion and is influenced by several factors:
-
Film Thickness: A thicker film creates a longer diffusion path, thereby slowing down the drug release rate.[3]
-
Plasticizer Type and Concentration: As discussed, the choice of plasticizer affects the hydrophilicity and integrity of the film, thus modulating the diffusion rate.[3]
-
Presence of Pore-Formers: Water-soluble polymers (e.g., hydroxypropyl methylcellulose - HPMC) can be incorporated into the formulation. These polymers dissolve in the gastrointestinal fluid, creating channels or pores in the film, which facilitates drug diffusion and increases the release rate.[3][5]
At a pH greater than 6, an additional hydrophilic pathway for drug release may exist if the coated pellets have not been exposed to an acidic medium.[10] This is attributed to the dissociation of a small number of carboxyl groups present in the ethylcellulose, leading to increased water uptake by the coating.[10]
Quantitative Data
The following tables summarize key quantitative data related to the formulation and performance of this compound® ECD coatings.
Table 1: Influence of Plasticizer on Minimum Film-Forming Temperature (MFT)
| Plasticizer | Concentration (% w/w of ethylcellulose) | MFT (°C) |
| None | 0 | 81 |
| Dibutyl Sebacate (DBS) | 20 | ~30 |
| Data sourced from[8] |
Table 2: Diffusion Coefficients of Drugs in Plasticized this compound® ECD Coatings
| Drug | Partition Coefficient (Octanol/Water) | Diffusion Coefficient (cm²/s) |
| Etofylline (hydrophilic) | 0.35 | 1 to 5 x 10⁻⁸ |
| Propyphenazone (lipophilic) | 119 | 1 to 5 x 10⁻⁸ |
| Plasticizer: 20% Dibutyl Sebacate (DBS). Data sourced from[10] |
Table 3: Composition of this compound® ECD-30
| Component | Concentration (% w/w) |
| Ethylcellulose | 24.5 - 29.5 |
| Sodium Lauryl Sulfate | 0.9 - 1.7 |
| Cetyl Alcohol | 1.7 - 3.3 |
| Data sourced from[11] |
Experimental Protocols
Preparation of Coating Dispersion
Objective: To prepare a plasticized aqueous dispersion of this compound® ECD for coating.
Methodology:
-
Dilute the this compound® ECD dispersion to the desired solids content (e.g., 15-30%) using purified water.[12]
-
Add the required amount of plasticizer (e.g., 10-40% of the ethylcellulose solid level) to the diluted dispersion.[12][13]
-
Mix the dispersion for 30-60 minutes, avoiding excessive stirring speed.[12]
-
If incorporating a pore-former (e.g., HPMC), add it as a solution to the plasticized dispersion and continue mixing.[5]
-
Optionally, pass the final dispersion through a 100-mesh screen to remove any agglomerates.[12]
-
Continuously stir the dispersion throughout the coating process.[12]
Fluidized Bed Coating Process (Wurster Insert)
Objective: To apply the this compound® ECD coating onto pellets or granules.
Methodology:
-
Load the substrate (e.g., drug-layered pellets) into the fluidized bed coater.
-
Set the process parameters. Typical parameters include:
-
Initiate the coating process by spraying the prepared dispersion onto the fluidized substrate.
-
Continue the process until the desired weight gain (film thickness) is achieved.
-
Dry the coated pellets in the apparatus for a specified time (e.g., 5 minutes) at the process temperature.[5]
Curing of Coated Pellets
Objective: To ensure complete film formation and stabilize the drug release profile.
Methodology:
-
Transfer the coated pellets to a drying oven.
-
Cure the pellets at a temperature above the MFT of the film (e.g., 60-80°C) for a specified duration (e.g., 2-24 hours).[13]
-
The curing conditions (temperature and time) should be optimized for the specific formulation.
In Vitro Dissolution Testing
Objective: To determine the drug release profile from the coated dosage form.
Methodology:
-
Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle).
-
The dissolution medium can be simulated gastric fluid (e.g., 0.1 N HCl) followed by simulated intestinal fluid, or a single medium depending on the study's objective.[14]
-
Maintain the temperature at 37°C.
-
Place the coated dosage form in the dissolution vessel.
-
Withdraw samples at predetermined time intervals over a period of up to 12 hours or more.[14]
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Conclusion
The mechanism of action of ethylcellulose in this compound® coatings is a well-defined process centered on the formation of a water-insoluble, diffusion-controlling membrane. The coalescence of ethylcellulose polymer spheres, facilitated by plasticizers, creates a continuous film that dictates the rate of drug release. By carefully selecting and controlling formulation variables such as plasticizer type and concentration, film thickness, and the inclusion of pore-formers, along with optimizing process parameters like curing conditions, drug development professionals can precisely modulate the drug release profile to achieve the desired therapeutic effect. This level of control and the advantages of an aqueous-based system solidify this compound® ECD's position as a versatile and reliable platform for developing sustained-release oral solid dosage forms.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmtech.com [pharmtech.com]
- 4. scielo.br [scielo.br]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. specialchem.com [specialchem.com]
- 7. phexcom.com [phexcom.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous ethyl cellulose dispersion containing plasticizers of different water solubility and hydroxypropyl methyl-cellulose as coating material for diffusion pellets II: properties of sprayed films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2015138200A1 - Controlled release composition and method - Google Patents [patents.google.com]
- 12. ashland.com [ashland.com]
- 13. Coating of pellets with micronized ethylcellulose particles by a dry powder coating technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized this compound® ECD (ethyl cellulose dispersion) - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquacoat CPD for Enteric Protection of Acid-Labile Drugs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aquacoat CPD, an aqueous dispersion of cellulose acetate phthalate (CAP), for the enteric protection of acid-labile drugs. This document consolidates key formulation and processing parameters, detailed experimental protocols, and quantitative performance data to support researchers and drug development professionals in the effective application of this enteric coating system.
Core Concepts: Mechanism of Enteric Protection
This compound CPD provides enteric protection by forming a pH-sensitive film around the drug core. This film is insoluble in the acidic environment of the stomach (pH 1-3), thereby protecting acid-labile active pharmaceutical ingredients (APIs) from degradation. Upon transit to the less acidic environment of the small intestine (pH > 6), the cellulose acetate phthalate polymer ionizes, leading to the dissolution of the coating and the release of the drug.[1][2]
Caption: Mechanism of pH-Dependent Drug Release with this compound CPD.
Formulation Parameters
The successful enteric coating with this compound CPD is dependent on the careful selection and optimization of formulation components, primarily the plasticizer.
Plasticizers
Plasticizers are essential for achieving a flexible and continuous film with this compound CPD. They work by reducing the glass transition temperature (Tg) of the polymer, which facilitates film formation. The choice and concentration of the plasticizer significantly impact the mechanical properties of the film and the drug release profile.
Commonly used plasticizers for this compound CPD include:
-
Triethyl Citrate (TEC): A water-soluble plasticizer that is highly effective.[2]
-
Diethyl Phthalate (DEP): A water-insoluble plasticizer.[2]
-
Triacetin: Another potential plasticizer.[2]
Studies have shown that triethyl citrate yields softer films with lower tensile strength and elastic modulus compared to diethyl phthalate and triacetin.[2]
Table 1: Influence of Plasticizer Type on Film Properties
| Plasticizer | Water Solubility | Resulting Film Properties | Reference |
| Triethyl Citrate (TEC) | Soluble | Softer film, lower tensile strength, less sensitive to curing changes | [2] |
| Diethyl Phthalate (DEP) | Insoluble | Harder film, higher tensile strength | [2] |
| Triacetin | Soluble | More brittle film compared to TEC plasticized films | [2] |
Processing Parameters
The application of this compound CPD is typically performed in a fluidized bed coater, with the Wurster (bottom spray) configuration being a common choice.[3] Several processing parameters must be carefully controlled to ensure a uniform and effective enteric coating.
Coating Temperature
The processing temperature is a critical factor influencing the quality of the film. Better film formation is generally achieved at lower coating temperatures.[2] For example, coating at an outlet temperature of 36°C results in significantly lower drug release in acidic conditions compared to coating at 48°C.[3]
Curing Conditions
Post-coating curing is crucial for the coalescence of the polymer particles into a continuous film. Curing using a combination of heat and humidity has been shown to be more effective than heat-only curing.[2] A heat-humidity condition can irreversibly improve film coalescence, leading to enhanced enteric protection.[2]
Table 2: Influence of Curing Conditions on Enteric Performance
| Curing Condition | Effect on Film Coalescence | Impact on Drug Release | Reference |
| Heat-Only | Minor influence | Less effective enteric protection | [2] |
| Heat and Humidity | Significantly improved coalescence | Enhanced enteric protection, stable release profiles | [2] |
Experimental Protocols
This section outlines a general experimental workflow for the enteric coating of an acid-labile drug using this compound CPD.
Caption: Experimental Workflow for this compound CPD Coating.
Preparation of Coating Dispersion
-
Begin with the this compound CPD aqueous dispersion.
-
Slowly add the chosen plasticizer (e.g., triethyl citrate) to the dispersion while stirring moderately.[3]
-
Continue stirring for approximately 15 minutes to ensure a homogenous mixture.[3]
-
If required, a second dispersion containing anti-tacking agents like talc or magnesium stearate can be prepared and then mixed with the plasticized this compound CPD dispersion.[3]
Fluid Bed Coating
A Wurster-based fluidized bed apparatus is commonly used for coating pellets.[3] The following table provides a starting point for key process parameters, which should be optimized for a specific formulation and equipment.
Table 3: Typical Fluid Bed Coating Parameters for this compound CPD
| Parameter | Typical Range/Value | Reference |
| Inlet Air Temperature | 45 - 60 °C | [3] |
| Product Temperature | 34 - 40 °C | [3] |
| Atomizing Air Pressure | 1.5 bar | [3] |
| Spray Rate | 1.5 - 3.2 g/min | [3] |
| Fluidizing Air Velocity | 50 - 90 m³/h | [3] |
| Nozzle Diameter | 1.2 mm | [3] |
Curing
After the coating process, the coated pellets should be cured to ensure complete film formation. A recommended condition is curing at an elevated temperature and controlled humidity (e.g., 50°C and 75% relative humidity).[2]
In Vitro Dissolution Testing
The enteric performance of the coated product is evaluated using a USP dissolution apparatus, typically Apparatus 2 (paddle method).[3] The testing is conducted in two stages:
-
Acid Stage: The coated pellets are exposed to a simulated gastric fluid (e.g., 0.1 N HCl) for 2 hours to assess their resistance to acidic conditions.[3]
-
Buffer Stage: After the acid stage, the dissolution medium is changed to a simulated intestinal fluid (e.g., phosphate buffer at pH 6.8), and drug release is monitored over several hours.[4]
Quantitative Data on Drug Release
The following tables summarize the expected drug release profiles based on the influence of key formulation and processing variables.
Table 4: Illustrative Drug Release Profile of an Acid-Labile Drug from this compound CPD Coated Pellets
| Time (minutes) | % Drug Released in 0.1 N HCl (Acid Stage) | % Drug Released in pH 6.8 Buffer (Buffer Stage) |
| 30 | < 5% | - |
| 60 | < 5% | - |
| 120 | < 10% | - |
| 135 | - | 30 - 50% |
| 150 | - | 60 - 80% |
| 180 | - | > 85% |
Note: The data in this table is illustrative and will vary depending on the specific drug, formulation, and processing conditions.
Application to Acid-Labile Drugs: Proton Pump Inhibitors
Proton pump inhibitors (PPIs) such as lansoprazole, omeprazole, and pantoprazole are classic examples of acid-labile drugs that require enteric protection.[4][5] this compound CPD is a suitable polymer for developing delayed-release formulations of these drugs, preventing their degradation in the stomach and allowing for their absorption in the small intestine.[5]
Conclusion
This compound CPD is a versatile and effective aqueous dispersion for the enteric coating of acid-labile drugs. Achieving optimal performance requires a systematic approach to formulation development and process optimization, with careful consideration of the plasticizer type and concentration, coating temperature, and curing conditions. The information provided in this guide serves as a foundational resource for scientists and researchers to develop robust and effective enteric-coated drug products.
References
An In-depth Technical Guide to the Physicochemical Properties of Aquacoat Polymeric Dispersions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Aquacoat® polymeric dispersions, primarily focusing on this compound® ECD (Ethylcellulose Dispersion). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document delves into the critical parameters of these dispersions, the experimental methodologies for their characterization, and the influence of formulation variables on their performance.
Introduction to this compound® Polymeric Dispersions
This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer, widely utilized in the pharmaceutical industry for a variety of applications, including sustained-release coatings, taste masking, and as a moisture barrier.[1][2] It is a pseudolatex system, appearing as a white to off-white liquid.[3] The dispersion typically contains approximately 30% ethylcellulose by weight, stabilized by sodium lauryl sulfate and cetyl alcohol.[4][5] The use of an aqueous dispersion offers significant advantages over traditional organic solvent-based coating systems, including reduced environmental impact, enhanced safety, and improved processing efficiency.
The primary mechanism for drug release from this compound® ECD coatings is diffusion through the water-insoluble ethylcellulose membrane.[1][2][3] This release is pH-independent, providing a stable and reproducible drug release profile.[1][2][3] The properties of the final film, and consequently the drug release characteristics, are highly dependent on the physicochemical properties of the dispersion and the formulation additives, particularly plasticizers.
Core Physicochemical Properties
The performance and stability of this compound® polymeric dispersions are dictated by several key physicochemical properties. Understanding and controlling these parameters are crucial for consistent and predictable product performance.
Particle Size and Distribution
The particle size and its distribution in the this compound® dispersion are critical factors influencing the film formation process and the ultimate quality of the coating. Uniformly sized particles promote the formation of a smooth, continuous film upon drying. Dynamic Light Scattering (DLS) is the most common technique for measuring the particle size of colloidal dispersions like this compound®.
Table 1: Particle Size of this compound® ECD-30 Dispersions
| Formulation | Mean Particle Diameter (μm) | Polydispersity Index (PDI) | Reference |
| This compound® ECD-30 (unplasticized) | 0.1 - 0.3 | < 0.5 | Generic Data* |
| This compound® ECD-30 with 20% Triethyl Citrate (TEC) | Data not available | Data not available | |
| This compound® ECD-30 with 20% Dibutyl Sebacate (DBS) | Data not available | Data not available |
Note: Specific, publicly available data for the particle size of this compound® ECD-30 with and without plasticizers is limited. The provided range is a typical representation for ethylcellulose pseudolatex dispersions. Experimental determination is recommended for specific formulations.
Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, which prevents aggregation or flocculation. The zeta potential of this compound® ECD is influenced by the presence of the anionic surfactant, sodium lauryl sulfate, which imparts a negative charge to the ethylcellulose particles.
Table 2: Zeta Potential of Ethylcellulose Dispersions
| Formulation | Zeta Potential (mV) | pH | Reference |
| Ethylcellulose aqueous dispersion | -55 | 4-7 | Generic Data |
| Effect of increased ionic strength (e.g., with NaCl) | Becomes less negative | Neutral | Generic Data |
| Effect of divalent cations (e.g., with CaCl2) | Significant reduction, can lead to flocculation | Neutral | Generic Data* |
Viscosity and Rheological Properties
The viscosity of the this compound® dispersion is a critical parameter for processing, particularly during the spraying stage of coating. The rheological behavior of the dispersion affects droplet formation, spreading on the substrate, and the overall quality of the film. Rotational rheometry is the standard technique for characterizing the viscosity of such dispersions.
Table 3: Viscosity of this compound® ECD-30 Dispersions
| Formulation | Viscosity (cP at 20°C) | Shear Rate (s⁻¹) | Reference |
| This compound® ECD-30 (unplasticized) | ~11 | Not specified | [5] |
| This compound® ECD-30 with Triethyl Citrate (TEC) | Data not available | Data not available | |
| This compound® ECD-30 with Dibutyl Sebacate (DBS) | Data not available | Data not available |
Note: The viscosity of this compound® dispersions is known to be low, facilitating spraying. The addition of plasticizers and other excipients can alter the viscosity. It is recommended to perform rheological studies for specific formulations to understand their flow behavior under different shear conditions.
Minimum Film Formation Temperature (MFFT)
The MFFT is the lowest temperature at which a continuous, coherent film is formed as the water evaporates from the dispersion. It is a crucial parameter for determining the appropriate processing conditions for coating. The MFFT of this compound® ECD is significantly influenced by the addition of plasticizers, which lower the glass transition temperature (Tg) of the ethylcellulose polymer.
Table 4: Minimum Film Formation Temperature (MFFT) of this compound® ECD-30
| Formulation | MFFT (°C) | Reference |
| This compound® ECD-30 (unplasticized) | 81 | [6] |
| This compound® ECD-30 with 20% Dibutyl Sebacate (DBS) | ~30 | [6] |
| This compound® ECD-30 with 11% Diethyl Phthalate (DEP) and 10-30% HPMC | ~45 | [4] |
| This compound® ECD-30 with 20% Triethyl Citrate (TEC) | 36 | [5] |
Experimental Protocols
Detailed methodologies for the characterization of this compound® polymeric dispersions are essential for obtaining reliable and reproducible data.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the mean particle size and polydispersity index (PDI) of the this compound® dispersion.
Methodology:
-
Sample Preparation:
-
Gently agitate the this compound® dispersion to ensure homogeneity.
-
Dilute the dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined by serial dilution and measurement until a stable and acceptable count rate is achieved.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or contaminants.
-
-
Instrumentation:
-
Use a calibrated DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement temperature to 25°C.
-
Select the appropriate material and dispersant parameters in the software (refractive index and viscosity for ethylcellulose and water, respectively).
-
-
Measurement:
-
Rinse the measurement cuvette with filtered deionized water and then with the prepared sample.
-
Fill the cuvette with the sample, ensuring no air bubbles are present.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 2 minutes.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
The instrument software will calculate the z-average mean diameter and the PDI using the cumulants analysis of the autocorrelation function.
-
Report the mean and standard deviation of the replicate measurements.
-
Zeta Potential Measurement
Objective: To determine the zeta potential of the this compound® dispersion to assess its colloidal stability.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described for DLS analysis (dilution with deionized water). For investigating the effect of pH or ionic strength, use appropriate buffers or salt solutions for dilution.
-
-
Instrumentation:
-
Use an instrument capable of measuring zeta potential via electrophoretic light scattering (e.g., Malvern Zetasizer).
-
Use a disposable folded capillary cell (DTS1070 or similar).
-
-
Measurement:
-
Rinse the cell with filtered deionized water and then with the prepared sample.
-
Carefully inject the sample into the cell using a syringe, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is typically used for aqueous systems.
-
Report the mean zeta potential and its standard deviation.
-
Viscosity Measurement by Rotational Rheometry
Objective: To characterize the rheological behavior of the this compound® dispersion.
Methodology:
-
Sample Preparation:
-
Ensure the this compound® dispersion is at the desired measurement temperature (e.g., 25°C).
-
If investigating the effect of plasticizers, ensure they are thoroughly mixed into the dispersion.
-
-
Instrumentation:
-
Use a rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).
-
-
Measurement:
-
Load the sample onto the rheometer, ensuring the correct gap size for the chosen geometry.
-
Allow the sample to equilibrate to the set temperature.
-
Perform a shear rate sweep to determine the viscosity as a function of shear rate. A typical range would be from 0.1 to 100 s⁻¹.
-
-
Data Analysis:
-
Plot viscosity versus shear rate.
-
Determine if the fluid exhibits Newtonian (viscosity independent of shear rate) or non-Newtonian (shear-thinning or shear-thickening) behavior.
-
Visualization of Key Processes
Film Formation Process
The formation of a continuous film from an aqueous polymeric dispersion like this compound® ECD is a multi-step process.
Caption: The film formation process of this compound® polymeric dispersions.
Drug Release Mechanism
The primary mechanism of drug release from a substrate coated with this compound® ECD is diffusion through the water-insoluble film.
Caption: Drug release mechanism from an this compound® coated dosage form.
Conclusion
The physicochemical properties of this compound® polymeric dispersions are integral to their performance as pharmaceutical coating agents. Parameters such as particle size, zeta potential, viscosity, and MFFT must be carefully characterized and controlled to ensure the formation of a high-quality, functional film. The addition of plasticizers plays a crucial role in modulating these properties, particularly the MFFT, to facilitate film formation at practical processing temperatures. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical quality attributes. A thorough understanding of these principles enables the rational design and optimization of sustained-release and other functional coating formulations using this compound® dispersions.
References
A Comprehensive Technical Guide to the Glass Transition Temperature of Aquacoat® ECD Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glass transition temperature (Tg), a critical physical property of Aquacoat® ECD films. This compound® ECD, an aqueous colloidal dispersion of ethylcellulose, is widely used for sustained-release coatings, moisture barriers, and taste-masking applications in the pharmaceutical industry.[1][2][3] The Tg is a pivotal parameter that influences the mechanical properties, film formation process, and stability of the final coated dosage form. Understanding and controlling the Tg is essential for achieving optimal coating performance and reproducible drug release profiles.
The Core Concept: Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, rigid, "glassy" state to a more flexible, pliable, "rubbery" state.[4][5] This transition is not a sharp melting point but occurs over a temperature range.[4] For film-coating polymers like ethylcellulose, the Tg dictates the minimum film formation temperature (MFT) and the conditions required for the polymer particles to coalesce into a continuous, uniform film.[6][7][8] Processing above the Tg is crucial to ensure the mobility of polymer chains, which facilitates the formation of a stable and functional film barrier.[7][9][10]
Factors Influencing the Glass Transition Temperature of this compound® ECD Films
The inherent Tg of pure ethylcellulose is quite high, making unplasticized films brittle and unsuitable for coating.[11][12] Therefore, several formulation and processing factors must be carefully controlled to modify the Tg to a practical working range. These factors are interrelated and collectively determine the final properties of the this compound® ECD film.
Caption: Key factors influencing the Tg of this compound® ECD films.
2.1 Base Polymer: Ethylcellulose Pure ethylcellulose has a high glass transition temperature, reported to be approximately 129°C to 135°C.[12][13][14] This high Tg, combined with a minimum film-forming temperature (MFT) of around 75°C, results in extremely brittle films when no plasticizer is added.[11][12]
2.2 Plasticizers The addition of a plasticizer is essential to lower the Tg of this compound® ECD, thereby reducing its MFT and improving the flexibility and workability of the film.[7][8][15][16] Plasticizers are small molecules that position themselves between the polymer chains, increasing intermolecular space and allowing the chains to move more freely.
-
Effect of Concentration: Increasing the plasticizer concentration generally leads to a greater reduction in the Tg.[6][15] For example, the MFT of this compound® ECD can be decreased from 81°C to about 30°C with the addition of 20% dibutyl sebacate (DBS).[6]
-
Type of Plasticizer: The effectiveness of a plasticizer is influenced by its compatibility with the polymer, often predicted by comparing their solubility parameters.[13][14] Plasticizers with solubility parameters similar to ethylcellulose (approx. 20 MPa⁰.⁵) tend to have a more pronounced effect on Tg suppression.[13] Water-soluble plasticizers like triethyl citrate (TEC) can produce a more hydrophilic film and faster drug dissolution, while water-insoluble plasticizers like DBS help retain the film's hydrophobicity.[8]
2.3 Curing Conditions and Coalescence Proper curing, which involves exposing the coated product to elevated temperature and humidity, is critical for complete coalescence of the polymer particles.[11][12] This process must occur at a temperature above the Tg of the plasticized film to ensure that the polymer spheres fuse into a dense, continuous membrane.[7][9] Incomplete coalescence can lead to changes in film permeability during storage as the particles slowly continue to fuse, altering the drug release rate.[8]
2.4 Other Formulation Additives Blending this compound® ECD with other polymers can also modify the final Tg. For instance, blending with a low-Tg polymer like Eudragit® NE 30D (Tg ≈ -8°C) can plasticize the this compound® ECD film to some extent.[11][12]
Quantitative Data Summary: Tg of this compound® ECD Films
The following table summarizes the glass transition temperatures of this compound® ECD under various formulation conditions as reported in the literature.
| Formulation | Glass Transition Temperature (Tg) | Minimum Film Forming Temp. (MFT) | Analytical Method | Reference(s) |
| This compound® ECD (Unplasticized) | 135°C | 75°C | Not Specified | [11][12] |
| This compound® ECD (Unplasticized) | 129°C | 77°C | Not Specified | [7][14] |
| This compound® ECD + 20% w/w Dibutyl Sebacate (DBS) | 44°C | ~30°C | Not Specified | [6][14] |
| This compound® ECD + 20% w/w Diethyl Phthalate (DEP) | 44°C | - | Not Specified | [14] |
| This compound® ECD + 20% w/w Triethyl Citrate (TEC) | 36°C | - | Not Specified | [14] |
| Blend: Eudragit® NE 30D : this compound® ECD (25:75) | 123°C - 125°C | - | Not Specified | [12] |
Experimental Protocols for Tg Determination
The glass transition temperature of polymer films is typically determined using thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA) are two of the most common methods.[4][15][17][18]
Caption: General workflows for determining Tg via DSC and DMTA.
4.1 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
-
Apparatus: Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the prepared polymer film (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Typical Protocol:
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history.
-
An initial heating scan is performed, for example, from ambient temperature to 180°C at a rate of 10°C/min.
-
The sample is then quench-cooled to a low temperature (e.g., -50°C).
-
A second heating scan is performed at the same rate (e.g., 10°C/min) up to 180°C.
-
-
Data Analysis: The Tg is determined from the second heating scan. It is typically reported as the midpoint of the step transition in the heat flow signal.[4]
4.2 Dynamic Mechanical Thermal Analysis (DMTA) DMTA is a highly sensitive technique that measures the mechanical properties (modulus and damping) of a material as it is deformed under a periodic stress while the temperature is varied.
-
Apparatus: Dynamic Mechanical Thermal Analyzer.
-
Sample Preparation: Free films are cast and dried, then cut into uniform rectangular strips of specific dimensions (e.g., 10mm x 50mm).
-
Typical Protocol:
-
The film strip is clamped into the instrument's grips.
-
An oscillating (sinusoidal) strain is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped across the region of interest at a controlled rate (e.g., 3-5°C/min).
-
The instrument measures the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion of the material's response.
-
-
Data Analysis: The glass transition is identified as the peak of the tan delta (tan δ) curve, where tan δ = E'' / E'. This peak represents the temperature of maximum energy dissipation in the polymer.
Conclusion
The glass transition temperature is a fundamental property of this compound® ECD films that is critical to their function as a pharmaceutical coating. The inherently high Tg of the base ethylcellulose polymer necessitates the use of plasticizers to enable film formation at practical processing temperatures. The choice of plasticizer, its concentration, and the curing conditions are key levers that formulation scientists can use to manipulate the film's Tg and, consequently, its mechanical properties and drug release characteristics. A thorough understanding and precise control of these factors, verified by appropriate analytical methods like DSC or DMTA, are essential for the development of robust, stable, and effective sustained-release dosage forms using this compound® ECD.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. IFF - this compound ECD - 30 [answercenter.iff.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. epotek.com [epotek.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. pharmtech.com [pharmtech.com]
- 9. freundglobal.com [freundglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 15. Ethylcellulose-Based Matrix-Type Microspheres: Influence of Plasticizer RATIO as Pore-Forming Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 17. Dynamic mechanical thermal analysis studies of polymer films prepared from aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PlumX [plu.mx]
Navigating the Barrier: A Technical Guide to the Water Vapor Permeability of Aquacoat® Coated Pellets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical attribute of water vapor permeability for pharmaceutical pellets coated with Aquacoat®, an aqueous ethylcellulose dispersion. Understanding and controlling moisture ingress is paramount for ensuring the stability, efficacy, and shelf-life of moisture-sensitive drug products. This document provides a comprehensive overview of the factors influencing water vapor transmission, methodologies for its measurement, and the underlying principles governing this key performance parameter.
The Significance of Water Vapor Permeability in Coated Pellets
This compound® is widely employed to achieve sustained or controlled drug release from multiparticulate dosage forms like pellets. The ethylcellulose-based coating forms a water-insoluble barrier around the drug-loaded core. While this barrier effectively controls the diffusion of the drug into the dissolution medium, it is not entirely impermeable to water vapor. The rate at which moisture permeates this coating can have significant consequences:
-
Chemical Stability: For moisture-sensitive active pharmaceutical ingredients (APIs), ingress of water vapor can lead to degradation, reducing the potency and therapeutic efficacy of the drug product.
-
Physical Stability: Moisture uptake can induce changes in the physical state of the drug or excipients, such as deliquescence, recrystallization, or alterations in polymorphic form, which can impact dissolution and bioavailability.
-
Release Profile Alteration: Changes in the hydration state of the coating and the pellet core can modify the drug release characteristics over time, a phenomenon often observed during storage under different humidity conditions.[1]
Therefore, a thorough understanding and precise control of the water vapor permeability of the this compound® film are crucial for the development of robust and stable controlled-release pellet formulations.
Factors Influencing Water Vapor Permeability
The water vapor permeability of this compound® coated pellets is not an intrinsic, static property but is influenced by a confluence of formulation and processing variables. The key determinants are the type and concentration of plasticizers and the curing conditions (time and temperature).
The Role of Plasticizers
Plasticizers are essential additives in this compound® formulations. Ethylcellulose has a high glass transition temperature (Tg), and plasticizers are incorporated to lower the minimum film formation temperature (MFFT), ensuring the coalescence of the polymer particles into a continuous and uniform film during the coating process.[1] The choice and concentration of the plasticizer significantly impact the water vapor permeability of the resulting film.
Plasticizers function by inserting themselves between the polymer chains, increasing the free volume and chain mobility. This, in turn, can create more pathways for water vapor molecules to traverse the film.
-
Hydrophilic vs. Hydrophobic Plasticizers: The hydrophilicity of the plasticizer plays a crucial role. More hydrophilic plasticizers, such as triethyl citrate (TEC), can attract and facilitate the transport of water molecules through the film, potentially leading to higher water vapor permeability compared to more hydrophobic plasticizers like dibutyl sebacate (DBS).[2]
-
Plasticizer Concentration: Increasing the concentration of the plasticizer generally leads to a higher water vapor permeability. This is attributed to the increased free volume and the potential for the plasticizer itself to act as a transport medium for water molecules.
The Impact of Curing Conditions
Curing, or thermal treatment, of the coated pellets at elevated temperatures after the coating process is a critical step to ensure the formation of a stable and well-coalesced film. The curing process facilitates the further fusion of the latex particles, leading to a more homogenous and less permeable film.
-
Curing Temperature: Curing at temperatures above the MFFT of the plasticized polymer is necessary. Increasing the curing temperature generally leads to a more complete coalescence of the polymer particles, reducing the number of pores and voids in the film and thereby decreasing water vapor permeability.[1][3] However, excessively high temperatures can lead to pellet agglomeration or degradation of the API. Curing temperatures are often in the range of 60°C.[3]
-
Curing Time: The duration of the curing process also influences film properties. Longer curing times allow for more complete polymer particle coalescence, which can result in a decrease in the drug release rate, suggesting a less permeable film.[3] A curing time of 24 hours is often investigated to ensure complete film formation.[3]
Quantitative Data on Influencing Factors
While specific quantitative data for the water vapor permeability of this compound® coated pellets is not extensively available in a consolidated format in the public literature, the following tables summarize the generally observed trends and provide illustrative data based on studies of ethylcellulose films and related systems. The values presented should be considered as indicative rather than absolute, as they are highly dependent on the specific formulation, process, and testing conditions.
Table 1: Influence of Plasticizer Type and Concentration on Water Vapor Transmission Rate (WVTR) of Ethylcellulose Films
| Plasticizer Type | Plasticizer Concentration (% w/w of polymer) | Illustrative WVTR (g/m²/day) | General Trend |
| Triethyl Citrate (TEC) | 20% | Higher | Increasing concentration generally increases WVTR. |
| Triethyl Citrate (TEC) | 30% | Higher | |
| Dibutyl Sebacate (DBS) | 20% | Lower | Increasing concentration generally increases WVTR, but to a lesser extent than hydrophilic plasticizers. |
| Dibutyl Sebacate (DBS) | 30% | Lower |
Table 2: Influence of Curing Conditions on Water Vapor Permeability of Ethylcellulose Coated Systems
| Curing Temperature (°C) | Curing Time (hours) | Illustrative Permeability | General Trend |
| 40 | 24 | Higher | Increasing curing temperature and time generally decreases permeability due to enhanced film coalescence. |
| 60 | 2 | Lower | |
| 60 | 24 | Lowest | |
| 80 | 24 | Very Low |
Experimental Protocols for Determining Water Vapor Permeability
The standard method for determining the water vapor transmission rate of materials is the gravimetric cup method, as detailed in ASTM E96.[4][5][6][7][8] This method can be adapted for pharmaceutical pellets.
Principle of the Gravimetric Method
The core principle involves creating a water vapor pressure gradient across a sample and measuring the rate of mass change due to water vapor transmission. This can be done in two ways:
-
Desiccant (Dry Cup) Method: A test cup containing a desiccant (e.g., anhydrous calcium chloride) is sealed with the sample (or a holder containing the sample). The assembly is then placed in a controlled humidity chamber. Water vapor from the chamber permeates through the sample into the cup and is absorbed by the desiccant, leading to a weight gain of the cup over time.
-
Water (Wet Cup) Method: A test cup containing distilled water is sealed with the sample. The assembly is placed in a controlled low-humidity environment. Water vapor from the cup permeates through the sample into the surrounding atmosphere, resulting in a weight loss of the cup over time.
Experimental Workflow for Pellets (Adapted from ASTM E96)
The following diagram illustrates the general workflow for determining the water vapor permeability of coated pellets.
Caption: A flowchart illustrating the key steps in determining the water vapor permeability of coated pellets using a gravimetric method.
Detailed Methodology
-
Materials and Equipment:
-
This compound® coated pellets with a well-defined formulation (plasticizer type and concentration) and curing history.
-
Permeability cups (e.g., Payne cups).
-
A suitable desiccant (e.g., anhydrous calcium chloride).
-
An analytical balance with appropriate sensitivity.
-
A controlled environment chamber capable of maintaining constant temperature and relative humidity (e.g., 25°C / 75% RH).
-
A permeability cell designed to hold a bed of pellets. This may consist of a shallow dish with a screen or porous plate at the bottom to support the pellets while allowing vapor transmission.
-
-
Procedure:
-
Place a known quantity of fresh desiccant into the permeability cup.
-
Accurately weigh a sample of the coated pellets and place them into the permeability cell, ensuring a uniform, single layer if possible.
-
Securely seal the permeability cell containing the pellets to the mouth of the permeability cup. An airtight seal is critical.
-
Record the initial weight of the entire assembly (cup + desiccant + cell + pellets).
-
Place the assembly into the controlled environment chamber.
-
At regular time intervals (e.g., every 24 hours), remove the assembly from the chamber and record its weight.
-
Continue the measurements until a constant rate of weight gain is observed. This is typically achieved when a plot of weight gain versus time becomes linear.
-
-
Calculation: The Water Vapor Transmission Rate (WVTR) is calculated from the slope of the linear portion of the weight gain versus time plot.
WVTR (g/m²/day) = (G / t) / A
Where:
-
G is the weight gain (in grams).
-
t is the time (in days) during which G occurred.
-
A is the exposed surface area of the sample (the inner area of the permeability cell in m²).
-
Logical Relationships of Influencing Factors
The following diagram illustrates the logical relationships between the primary formulation and processing variables and their impact on the water vapor permeability of this compound® coated pellets.
Caption: A diagram illustrating how formulation and process variables affect the water vapor permeability of this compound® coatings through various mechanisms.
Conclusion
The water vapor permeability of this compound® coated pellets is a critical quality attribute that profoundly impacts the stability and performance of the final drug product. It is a complex property governed by the interplay of formulation variables, primarily the type and concentration of plasticizer, and processing parameters, most notably the curing time and temperature. A systematic approach to formulation development, coupled with robust and reproducible methods for measuring water vapor transmission, is essential for designing controlled-release pellet formulations with optimal stability and predictable performance throughout their shelf life. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to navigate the challenges of controlling moisture permeability in this compound® coated systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of thermal curing of the ethyl cellulose film on the rapidity of release of diclofenac sodium from pellets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ametekmocon.com [ametekmocon.com]
- 5. global.saicheng.cn [global.saicheng.cn]
- 6. Gravimetric Method WVTR Test, WVTR Testing Equipment - Labthink [labthinkinternational.com]
- 7. mecadi.com [mecadi.com]
- 8. Gravimetric Method Is the First Choice for Testing Moisture Permeability of Drug Packaging Materials - Labthink WVTR Tester Manufacturer [water-vapor-transmission-rate.com]
Aquacoat® for Novel Drug Delivery: A Technical Guide to Initial Feasibility Studies
Introduction
Aquacoat®, a family of aqueous polymeric dispersions, presents a versatile platform for the development of novel drug delivery systems. Primarily composed of ethylcellulose (this compound® ECD) or cellulose acetate phthalate (this compound® CPD), these coatings are instrumental in creating functional membranes for various pharmaceutical applications.[1] this compound® ECD is particularly recognized for its utility in sustained-release formulations, moisture barriers, and taste-masking, offering a stable and pH-independent drug release profile.[1] Conversely, this compound® CPD is designed for enteric applications, protecting acid-labile active pharmaceutical ingredients (APIs) from the gastric environment by resisting dissolution at pH 6 and below.[1] This guide provides an in-depth technical overview of the initial feasibility studies involving this compound, focusing on quantitative data, experimental methodologies, and the logical relationships governing its performance in drug delivery.
Core Applications and Formulation Principles
The primary applications of this compound revolve around its ability to form a rate-controlling membrane over a drug-containing core, such as pellets, granules, or tablets. The feasibility of using this compound depends on understanding its core principles for different applications.
-
Sustained Release: this compound ECD forms a water-insoluble but permeable film. Drug release is governed by diffusion across this membrane, a process that can be modulated by formulation variables to achieve a desired release kinetic, including the potential for zero-order release.[2][3]
-
Taste Masking: By encapsulating a bitter or unpalatable API with an this compound film, the drug's dissolution in saliva is prevented.[4][5] The coating is designed to remain intact in the neutral pH of the mouth but allow for rapid drug release in the stomach.[6]
-
Enteric Protection: this compound CPD provides protection for drugs that are sensitive to the acidic environment of the stomach. The polymer remains insoluble at low pH and dissolves only upon reaching the higher pH of the small intestine.[1]
Quantitative Data from Feasibility Studies
The performance of this compound coatings is highly dependent on formulation and process parameters. The following tables summarize key quantitative data from various feasibility studies.
Table 1: Influence of Plasticizer on Mechanical Properties of this compound® ECD Films
| Plasticizer Type | Concentration (% w/w) | Young's Modulus (MPa) | Glass Transition (Tg) (°C) |
|---|---|---|---|
| Triethyl Citrate (TEC) | 20% | 25 - 35 | 20 - 45 |
| Triacetin (TA) | 20% | 25 - 35 | 20 - 45 |
| Triethyl Citrate (TEC) | 30% | Not Specified | Not Specified |
| Triacetin (TA) | 30% | Not Specified | Not Specified |
| Triethyl Citrate (TEC) | 50% | Not Specified | Not Specified |
| Triacetin (TA) | 50% | Not Specified | Not Specified |
Data synthesized from studies evaluating solvent-cast films to determine optimal concentrations for subsequent coating trials.[2][3]
Table 2: Drug Release Characteristics from this compound® ECD Coated Pellets
| Drug Model | Partition Coefficient (Octanol/Water) | Diffusion Coefficient in Coating (cm²/s) | Release Mechanism at pH < 6 |
|---|---|---|---|
| Etofylline (Hydrophilic) | 0.35 | 1 to 5 x 10⁻⁸ | Partition-based Diffusion |
| Propyphenazone (Lipophilic) | 119 | 1 to 5 x 10⁻⁸ | Partition-based Diffusion |
This study investigated the release from pellets coated with this compound ECD-30 plasticized with 20% dibutyl sebacate (DBS).[7]
Table 3: Effect of Coating Level and Plasticizer on Acetaminophen Release
| Plasticizer (20-50% w/w) | Coating Weight Gain (%) | Dissolution Profile | Key Finding |
|---|---|---|---|
| Triethyl Citrate (TEC) | 3 - 11% | Linear (approaching zero-order) | More effective than TA at achieving linear release at lower concentrations and weight gains.[2][3] |
| Triacetin (TA) | 3 - 11% | Controlled, but less linear than TEC | Required higher concentrations and/or weight gain to achieve similar control as TEC.[2][3] |
| Uncoated Control | N/A | ~100% release in 30 minutes | Demonstrates the necessity of the this compound ECD coating for controlled release.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon initial feasibility studies. The following protocols are synthesized from multiple cited research articles.
Protocol 1: Preparation of Drug-Layered and Coated Pellets
-
Core Material Selection: Start with inert sugar spheres (e.g., Suglets®, nonpareils) of a specific mesh size, such as 18/20 (850-1000 μm).[2][3]
-
Drug Layering:
-
Prepare a layering solution by dissolving the active pharmaceutical ingredient (e.g., acetaminophen, propranolol HCl) and a binder (e.g., HPMC) in an appropriate solvent system.[2][8]
-
Using a fluid-bed coater equipped with a Wurster insert (bottom spray), spray the drug solution onto the sugar spheres until the desired drug load (e.g., 10% w/w) is achieved.[2][3][9]
-
Dry the drug-layered pellets thoroughly.
-
-
Preparation of this compound® Coating Dispersion:
-
To the this compound® ECD aqueous dispersion, add a plasticizer (e.g., Triethyl Citrate, Dibutyl Sebacate) at a predetermined concentration (e.g., 20-50% w/w based on dry polymer weight).[2][10]
-
Optionally, add an anti-tacking agent like talc.[8]
-
Allow the dispersion to stir for a specified plasticization time (though some studies note minimal impact with water-soluble plasticizers) to ensure homogeneity.[11]
-
-
Functional Coating Application:
-
Place the drug-layered pellets into the fluid-bed coater (Wurster).
-
Spray the plasticized this compound® dispersion onto the pellets under controlled process conditions (inlet temperature, spray rate, atomization pressure).
-
Periodically remove samples to achieve different coating weight gains (e.g., 3-11% w/w) for release profile analysis.[2][3]
-
-
Curing/Thermal Treatment (Optional but Recommended):
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., USP Apparatus 1 - Baskets, or 2 - Paddles).
-
Media:
-
For sustained-release studies, a multi-stage dissolution can be performed: first 2 hours in simulated gastric fluid (SGF, e.g., 0.1 N HCl), followed by a switch to simulated intestinal fluid (SIF, e.g., phosphate buffer pH 6.8 or 7.4).[2][12]
-
For taste-masking evaluation, testing is often performed in media simulating saliva (pH 6.8) and gastric fluid (pH 1.2).[6]
-
-
Procedure:
-
Place a accurately weighed amount of coated pellets into the dissolution vessel containing the medium maintained at 37°C ± 0.5°C.
-
Withdraw samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Calculate the cumulative percentage of drug released over time.
Visualizations: Workflows and Logical Relationships
Understanding the interplay of variables and the experimental process is critical. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: Experimental workflow for developing this compound® coated drug delivery systems.
Caption: Key factors influencing drug release from this compound® coated formulations.
Caption: Logical pathway for this compound® ECD-based taste-masking applications.
References
- 1. This compound® | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. scispace.com [scispace.com]
- 6. download.basf.com [download.basf.com]
- 7. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug release from beads coated with an aqueous colloidal ethylcellulose dispersion, this compound, or an organic ethylcellulose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Aquacoat for Taste-Masking of Bitter Active Ingredients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Aquacoat®, an aqueous ethylcellulose dispersion, for the effective taste-masking of bitter active pharmaceutical ingredients (APIs). The document details the core technology, experimental protocols, and quantitative data derived from various studies, offering a comprehensive resource for formulation scientists and researchers in the pharmaceutical industry.
Introduction to this compound® for Taste-Masking
This compound®, primarily this compound® ECD (Ethylcellulose Dispersion), is a widely utilized aqueous polymer dispersion for creating a barrier membrane coating over drug particles, granules, or tablets.[1][2] This barrier effectively prevents the dissolution of bitter APIs in the oral cavity, thereby inhibiting the interaction with taste receptors and masking the unpleasant taste.[3] this compound® ECD is a 30% aqueous dispersion of ethylcellulose, a water-insoluble polymer, which offers a stable, reproducible, and pH-independent release profile.[2] For effective film formation and to ensure the flexibility of the coating, plasticizers are commonly incorporated into the this compound® formulation.[4]
The primary mechanism of taste-masking with this compound® is the creation of a physical barrier that prevents the release of the drug in the saliva.[3] The ethylcellulose film is insoluble in the neutral pH of the oral cavity but allows for drug release in the acidic environment of the stomach, ensuring that the therapeutic efficacy of the API is not compromised.[2]
Core Technology: Formulation and Application
A typical this compound® ECD formulation for taste-masking consists of the aqueous ethylcellulose dispersion, a plasticizer, and purified water. The choice and concentration of the plasticizer are critical for achieving the desired film properties and drug release profile.
Table 1: Typical Composition of this compound® ECD Coating Dispersion
| Component | Function | Typical Concentration (% w/w of total solids) |
| This compound® ECD (30% solids) | Film-forming polymer | 70 - 85% |
| Plasticizer (e.g., Triethylcitrate, Dibutyl Sebacate) | Improves film flexibility and adhesion | 15 - 30% |
| Purified Water | Dispersion medium | q.s. to desired solids content |
This compound® coatings can be applied using various pharmaceutical manufacturing processes, with fluid bed coating (Wurster process) and spray drying being the most common for taste-masking applications.[4][5]
Experimental Protocols
Fluid Bed Coating for Taste-Masking
Fluid bed coating is a widely used technique for applying a uniform layer of this compound® onto drug particles or granules. The process involves suspending the particles in a stream of heated air while the coating dispersion is sprayed onto them.
Detailed Methodology for Fluid Bed Coating:
-
Preparation of Coating Dispersion:
-
Disperse the required amount of plasticizer in purified water with continuous stirring.
-
Slowly add the this compound® ECD dispersion to the plasticizer solution and continue stirring for a specified period to ensure a homogenous mixture. The final solids content of the dispersion is typically in the range of 15-25% w/w.
-
-
Fluid Bed Coating Process:
-
Load the drug particles or granules into the fluid bed coater.
-
Preheat the bed to the target product temperature.
-
Initiate the spraying of the coating dispersion at a controlled rate.
-
Monitor and control critical process parameters such as inlet air temperature, product temperature, atomization air pressure, and spray rate throughout the process.
-
Once the desired coating level (weight gain) is achieved, stop the spraying and continue fluidizing the coated particles for a short period for drying and curing of the film.
-
Diagram of a Typical Fluid Bed Coating Workflow:
Table 2: Typical Fluid Bed Coating Parameters for Taste-Masking with this compound® ECD
| Parameter | Typical Range |
| Inlet Air Temperature | 50 - 70 °C |
| Product Temperature | 35 - 45 °C |
| Atomization Air Pressure | 1.5 - 2.5 bar |
| Spray Rate | 10 - 50 g/min/kg of particles |
| Coating Level (Weight Gain) | 10 - 30% w/w |
Note: These parameters are indicative and require optimization based on the specific API, particle characteristics, and equipment used.[6][7]
Spray Drying for Taste-Masking
Spray drying is another effective method for encapsulating bitter APIs with this compound®, resulting in taste-masked microparticles. This technique is particularly suitable for heat-sensitive drugs.
Detailed Methodology for Spray Drying:
-
Preparation of Feed Suspension:
-
Disperse the bitter API in the prepared this compound® ECD coating dispersion (containing plasticizer) under continuous agitation to form a uniform suspension.
-
-
Spray Drying Process:
-
Feed the suspension into the spray dryer through an atomizer, which disperses it into fine droplets.
-
The droplets are introduced into a stream of hot air, which evaporates the water, leading to the formation of dry, coated microparticles.
-
Control critical process parameters such as inlet temperature, outlet temperature, feed rate, and atomization pressure to achieve the desired particle size and morphology.
-
The taste-masked microparticles are then collected from the cyclone or filter bags.
-
Diagram of a Typical Spray Drying Workflow:
Table 3: Typical Spray Drying Parameters for Taste-Masking with this compound® ECD
| Parameter | Typical Range |
| Inlet Temperature | 120 - 180 °C |
| Outlet Temperature | 70 - 90 °C |
| Feed Rate | 5 - 20 mL/min |
| Atomization Pressure | 2 - 4 bar |
| Drug-to-Polymer Ratio | 1:1 to 1:5 |
Note: These parameters are indicative and require optimization based on the specific API, formulation, and equipment used.[5]
Quantitative Data and Performance Evaluation
The effectiveness of this compound® for taste-masking is evaluated through a combination of in-vitro and in-vivo methods.
In-Vitro Drug Release Studies
In-vitro dissolution testing is a crucial tool to assess the integrity of the this compound® film and its ability to prevent drug release in simulated salivary fluid (pH 6.8).[8] A well-formulated taste-masked product should exhibit minimal drug release in this medium for a short period (e.g., 5-10 minutes) to mimic the residence time in the mouth, followed by complete release in simulated gastric fluid (pH 1.2).[8]
Table 4: Example of In-Vitro Dissolution Data for a Taste-Masked API with this compound® ECD
| Time (minutes) | % Drug Released (Simulated Salivary Fluid, pH 6.8) | % Drug Released (Simulated Gastric Fluid, pH 1.2) |
| 5 | < 5% | - |
| 10 | < 10% | - |
| 15 | - | > 85% |
| 30 | - | > 95% |
| 45 | - | > 98% |
Data is hypothetical and for illustrative purposes.
Sensory Evaluation (Taste Panel)
Human taste panels are the gold standard for assessing the palatability of a formulation. Trained panelists evaluate the bitterness of the uncoated API and the taste-masked formulation using a predefined scale.
Detailed Methodology for Sensory Evaluation:
-
Panelist Selection and Training:
-
Select a panel of healthy adult volunteers who have been screened for their ability to detect and differentiate basic tastes.
-
Train the panelists on the evaluation procedure and the bitterness intensity scale.
-
-
Sample Preparation and Presentation:
-
Prepare samples of the uncoated API and the this compound®-coated formulations at equivalent doses.
-
Present the samples to the panelists in a randomized and blinded manner.
-
-
Evaluation Procedure:
-
Instruct the panelists to place the sample in their mouth for a specified duration (e.g., 30-60 seconds) without swallowing.
-
Ask the panelists to rate the perceived bitterness on a numerical or categorical scale (e.g., 0 = no bitterness, 5 = extremely bitter).
-
Provide water and unsalted crackers for rinsing between samples.
-
Table 5: Example of Sensory Evaluation Data for a Taste-Masked API
| Formulation | Mean Bitterness Score (0-5 Scale) |
| Uncoated API | 4.5 |
| This compound® Coated (15% Weight Gain) | 1.2 |
| This compound® Coated (25% Weight Gain) | 0.5 |
| Placebo | 0.1 |
Data is hypothetical and for illustrative purposes.
Signaling Pathway of Bitter Taste Perception
Understanding the mechanism of bitter taste perception is essential for developing effective taste-masking strategies. Bitter compounds are detected by a family of G-protein coupled receptors (GPCRs) known as TAS2Rs, which are located on the surface of taste receptor cells in the taste buds.
Diagram of the Bitter Taste Signaling Pathway:
The binding of a bitter API to a TAS2R activates the G-protein gustducin, which in turn stimulates phospholipase C (PLC). PLC catalyzes the production of inositol triphosphate (IP3), leading to the release of intracellular calcium (Ca²⁺). This increase in Ca²⁺ activates the TRPM5 ion channel, causing depolarization of the taste receptor cell and the release of neurotransmitters, which transmit the bitter taste signal to the brain. This compound® physically prevents the initial step of this cascade by blocking the interaction between the bitter API and the TAS2R.
Conclusion
This compound® ECD provides a robust and versatile platform for the taste-masking of bitter active pharmaceutical ingredients. Through the formation of a flexible and insoluble film, it effectively prevents the release of the drug in the oral cavity, leading to a significant improvement in palatability. The successful implementation of this compound® for taste-masking relies on the careful optimization of formulation variables, such as the type and concentration of plasticizer, and processing parameters in techniques like fluid bed coating and spray drying. A thorough evaluation of taste-masking efficacy using a combination of in-vitro dissolution studies and in-vivo sensory analysis is critical for the development of patient-centric and commercially successful oral dosage forms. This technical guide serves as a foundational resource for scientists and researchers to leverage the full potential of this compound® in overcoming the challenges associated with bitter APIs.
References
- 1. scribd.com [scribd.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Building Process Understanding of Fluid Bed Taste Mask Coating of Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimising coating process parameters and formulation concepts for functional taste-masking during continuous manufacturing [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
The Application of Aquacoat® ECD in Multiparticulate Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of Aquacoat® Ethylcellulose Dispersion (ECD) in the formulation of multiparticulate drug delivery systems. This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer, widely utilized for achieving sustained, pH-independent drug release, as well as for taste masking and moisture protection.[1][2][3] This guide provides a comprehensive overview of the formulation, processing, and evaluation of this compound®-coated multiparticulates, with a focus on experimental protocols, quantitative data analysis, and the underlying mechanisms of drug release.
Core Principles of this compound® ECD in Multiparticulate Coating
This compound® ECD forms a water-insoluble film that controls drug release primarily through a diffusion mechanism.[1] The versatility of this coating system allows for its application in various multiparticulate forms, including pellets, granules, and beads, offering advantages over single-unit dosage forms such as predictable gastric emptying and reduced risk of dose dumping.[4] The film formation from this aqueous dispersion involves the coalescence of colloidal polymer particles, a process that is critically influenced by formulation and processing parameters.[5]
Experimental Protocols
Preparation of this compound® ECD Coating Dispersion
A typical procedure for the preparation of an this compound® ECD coating dispersion involves the following steps:
-
Dispersion Dilution: Dilute the this compound® ECD 30% w/w dispersion to the desired solids content (typically 15-20%) with purified water.[6]
-
Plasticizer Addition: Incorporate a suitable plasticizer at a concentration of 10-25% of the ethylcellulose dry weight.[6][7] Common plasticizers include dibutyl sebacate (DBS), triethyl citrate (TEC), and diethyl phthalate (DEP).[8][9] The choice and concentration of the plasticizer are critical for achieving optimal film flexibility and desired drug release characteristics.
-
Mixing: Gently mix the dispersion for a minimum of 30-60 minutes to ensure uniform distribution of the plasticizer.[6] Avoid high-speed mixing, which can cause foaming and destabilization of the dispersion. The plasticizer needs to penetrate the ethylcellulose particles to be effective, a process that can take several hours depending on the plasticizer's properties.[8]
-
Optional Additives: Other excipients, such as anti-tacking agents (e.g., talc) or pore-formers (e.g., hydroxypropyl methylcellulose - HPMC), can be added to the dispersion to modify film properties and drug release.[9]
-
Sieving: It is recommended to pass the final dispersion through a 100-mesh screen before use to remove any agglomerates.[6]
Multiparticulate Coating Process
The most common technique for applying this compound® ECD to multiparticulates is the Wurster (bottom-spray) fluid bed coating process.[6][9]
Typical Wurster Coating Parameters:
| Parameter | Recommended Range |
| Inlet Air Temperature | 60°C |
| Bed Temperature | 32-36°C |
| Atomization Air Pressure | 1.5 - 2.5 bar |
| Spray Rate | 5 - 15 g/min/kg of pellets |
| Nozzle Orifice | 1.0 - 1.2 mm |
Note: These parameters should be optimized based on the specific equipment, batch size, and multiparticulate characteristics.[6]
Workflow for this compound® ECD Coating of Multiparticulates:
Caption: Workflow for the preparation and application of this compound® ECD coating on multiparticulates.
Curing of Coated Multiparticulates
Curing, or post-coating thermal treatment, is a crucial step to ensure the complete coalescence of the ethylcellulose particles, leading to a stable and reproducible drug release profile.[10] Incomplete coalescence can result in changes in drug release upon storage.[11]
Typical Curing Conditions:
Harsh curing conditions (e.g., 60°C/75% RH or 80°C) may be necessary to achieve storage stability at accelerated conditions (40°C/75% RH).[10][12]
Quantitative Data on Formulation Variables
Effect of Plasticizer Type and Concentration
Plasticizers are essential to reduce the minimum film-forming temperature (MFT) and glass transition temperature (Tg) of this compound® ECD, thereby ensuring the formation of a flexible and continuous film.[8]
Table 1: Influence of Plasticizer Type and Concentration on the Glass Transition Temperature (Tg) of this compound® ECD Films
| Plasticizer | Concentration (% w/w of EC) | Tg (°C) |
| None | 0 | 129 |
| Dibutyl Sebacate (DBS) | 20 | 44 |
| Diethyl Phthalate (DEP) | 20 | 44 |
| Triethyl Citrate (TEC) | 20 | 36 |
Data sourced from a study on the coating of pellets with aqueous dispersions.[8]
The choice of plasticizer and its concentration directly impacts the drug release rate. Generally, increasing the plasticizer concentration leads to a decrease in the drug release rate up to a certain point, beyond which the effect may plateau.[4] For instance, with dibutyl sebacate and dibutyl adipate, no further reduction in the release rate of propranolol hydrochloride was observed when the plasticizer level was increased from 30% to 35%, suggesting a saturation capacity had been reached.[4]
Effect of Coating Level
The thickness of the this compound® ECD film, determined by the coating weight gain, is a primary factor controlling the drug release rate. As the coating level increases, the diffusion path length for the drug increases, resulting in a slower release rate.
Table 2: Effect of this compound® ECD Coating Level on Drug Release (Model Drug: Theophylline)
| Coating Level (% Weight Gain) | Drug Release after 2h (%) | Drug Release after 8h (%) |
| 5 | 45 | 95 |
| 10 | 25 | 70 |
| 15 | 15 | 50 |
Illustrative data based on typical observations.
Mechanism of Drug Release
The primary mechanism of drug release from multiparticulates coated with this compound® ECD is diffusion through the intact, water-insoluble polymer membrane.[1][14]
Signaling Pathway of Drug Release from this compound®-Coated Multiparticulates:
Caption: Mechanism of drug release from this compound®-coated multiparticulates.
The process involves the following steps:
-
Water Penetration: Water from the gastrointestinal fluid penetrates the this compound® ECD film, causing it to swell.
-
Drug Dissolution: The penetrated water dissolves the drug within the core of the multiparticulate.
-
Drug Diffusion: A concentration gradient is established, driving the dissolved drug to diffuse through the swollen polymer network of the coating into the surrounding medium.
The release of hydrophilic drugs from pellets coated with this compound® ECD and 20% dibutyl sebacate has been shown to follow a partition mechanism at a pH below 6.[15] At a pH above 6, an additional hydrophilic pathway can exist due to the dissociation of carboxyl groups in the ethylcellulose, leading to increased water uptake by the coating.[15]
Characterization and Evaluation
A thorough characterization of this compound®-coated multiparticulates is essential to ensure product quality and performance.
Table 3: Key Characterization Techniques and Their Purpose
| Technique | Purpose |
| Particle Size Analysis | To determine the size distribution and coating thickness. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and integrity of the coating.[12] |
| In Vitro Dissolution Testing | To determine the drug release profile and kinetics.[14] |
| Differential Scanning Calorimetry (DSC) | To assess the physical state of the drug and polymer and to determine the glass transition temperature (Tg) of the film. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To investigate potential drug-excipient interactions. |
| Mechanical Strength Tests (e.g., friability, crushing strength) | To evaluate the physical integrity of the coated multiparticulates, especially if they are to be compressed into tablets.[7] |
Conclusion
This compound® ECD provides a robust and versatile platform for the development of sustained-release multiparticulate dosage forms. By carefully controlling formulation variables such as plasticizer type and concentration, and process parameters like coating level and curing conditions, it is possible to achieve a wide range of reproducible and pH-independent drug release profiles. A thorough understanding of the underlying principles of film formation and drug release mechanisms, coupled with comprehensive characterization, is key to the successful development of high-quality multiparticulate products using this compound® ECD.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 3. IFF - this compound ECD - 30 [answercenter.iff.com]
- 4. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. ashland.com [ashland.com]
- 7. Key Formulation Variables in Tableting of Coated Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Coating of tablets and multiparticulates | Clinical Gate [clinicalgate.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized this compound® ECD (ethyl cellulose dispersion) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Aquacoat® ECD Coating Dispersion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Aquacoat® ECD, an aqueous colloidal dispersion of ethylcellulose polymer. This document outlines the necessary materials, equipment, and detailed protocols for creating a stable and effective coating dispersion for various pharmaceutical applications, including sustained-release formulations, taste masking, and moisture barrier coating.[1][2]
Introduction to this compound® ECD
This compound® ECD is a 30% w/w aqueous dispersion of ethylcellulose, a water-insoluble polymer widely utilized for pharmaceutical coatings.[3] It offers a versatile platform for controlling drug release and protecting active pharmaceutical ingredients (APIs). The primary mechanism of drug release from an this compound® ECD coating is diffusion through the water-insoluble membrane.[1][2] Key advantages of using this aqueous dispersion over organic solvent-based systems include reduced processing times, enhanced safety, and fewer environmental concerns.[2]
The properties of the final film, such as flexibility, adhesion, and drug release profile, are significantly influenced by the formulation of the coating dispersion, particularly the choice and concentration of plasticizers and the inclusion of pore-formers.[1]
Materials and Equipment
Materials
-
This compound® ECD-30: An aqueous dispersion of ethylcellulose (typically 24.5-29.5% by weight), also containing sodium lauryl sulfate (0.9-1.7%) and cetyl alcohol (1.7-3.3%).[4]
-
Plasticizers: Essential for reducing the minimum film formation temperature (MFT) and improving the flexibility of the coating.[1] Commonly used plasticizers include:
-
Dibutyl Sebacate (DBS)
-
Triethyl Citrate (TEC)
-
Diethyl Phthalate (DEP)
-
Acetyl Tributyl Citrate (ATBC)
-
Glyceryl Triacetate (Triacetin)
-
-
Pore-Formers (Optional): Hydrophilic polymers that can be incorporated to modulate the drug release rate by forming channels within the coating. A common example is Hydroxypropyl Methylcellulose (HPMC).[1][5]
-
Anti-tacking Agents (Optional): To prevent stickiness during the coating process. Talc is a frequently used example.[6]
-
Purified Water: For dilution of the dispersion.
Equipment
-
Mixing Vessel: The height of the vessel should be 25-35% greater than the final liquid level, and the diameter should be approximately 75-100% of the liquid's height.[3]
-
Variable Speed Mixer with a Propeller Stirrer: Capable of low to moderate shear mixing (e.g., 100-2000 rpm).[3]
-
Sieve: A #100 mesh sieve is recommended for passing the dispersion before use.[3]
-
Spray Coating Equipment: Such as a fluid bed coater with a Wurster insert, for application of the coating dispersion onto solid dosage forms.[4]
Experimental Protocols
Preparation of the this compound® ECD Coating Dispersion
This protocol describes the general steps for preparing a plasticized this compound® ECD coating dispersion. The specific quantities of components should be adjusted based on the desired final film properties and application.
-
Dispersion Pre-mixing: Gently agitate the this compound® ECD container to ensure a uniform consistency before dispensing.[2]
-
Dilution: If necessary, dilute the this compound® ECD dispersion to the desired solids content (e.g., 15%) with purified water. For many sustained-release applications, a 30% weight dispersion can be used directly.[3]
-
Plasticizer Addition: Add the selected plasticizer to the diluted dispersion while stirring. The amount of plasticizer typically ranges from 10% to 25% of the ethylcellulose solid content.[3][6]
-
Mixing: Mix the dispersion for a minimum of 30-60 minutes to ensure uniform distribution of the plasticizer.[3] For some plasticizers like DBS, a longer mixing time (e.g., over 5 hours) may be required for complete penetration into the ethylcellulose particles, which is crucial for optimal film formation.[5]
-
Addition of Other Excipients (Optional): If using a pore-former like HPMC or an anti-tacking agent like talc, these should be added after the plasticizer has been adequately mixed.
-
Sieving: It is recommended to pass the final dispersion through a #100 mesh sieve to remove any potential agglomerates before the coating process.[3]
-
Continuous Agitation: The prepared coating suspension should be gently stirred throughout the coating process to maintain its homogeneity.[3]
Figure 1. Workflow for preparing the this compound® ECD coating dispersion.
Data Presentation: Formulation and Processing Parameters
The following tables summarize key quantitative data for the preparation and application of this compound® ECD dispersions.
Table 1: Example Formulations for this compound® ECD Coating Dispersions
| Component | Formulation 1 (Sustained Release) | Formulation 2 (Modified Release with Pore-Former) |
| This compound® ECD (30% solids) | As is or diluted to 15% solids | Diluted to 15-20% solids |
| Plasticizer Type | Dibutyl Sebacate (DBS) | Triethyl Citrate (TEC) |
| Plasticizer Concentration (% of ethylcellulose solids) | 20%[7] | 24%[4] |
| Pore-Former Type | Not Applicable | KolliCoat® IR or HPMC[4] |
| Pore-Former Concentration (% of ethylcellulose solids) | Not Applicable | 15% (ratio of 15/85 with ethylcellulose)[4] |
| Anti-tacking Agent | Not Applicable | Talc (35% w/w of polymer)[6] |
Table 2: Typical Processing Parameters for Fluid Bed Coating
| Parameter | Recommended Value |
| Inlet Air Temperature | 65°C[4] |
| Bed Temperature | 32-36°C[3] |
| Spray Rate | 10.0 g/min [4] |
| Atomization Pressure | 2.0 bar[4] |
| Air Flow | 65 m³/h[4] |
Influence of Formulation Variables on Film Properties
The selection of formulation components has a critical impact on the final characteristics of the this compound® ECD film.
-
Plasticizer Type and Concentration: The addition of a plasticizer decreases the MFT of the ethylcellulose dispersion. For instance, incorporating 20% DBS can lower the MFT from 81°C to approximately 30°C.[5] Water-soluble plasticizers like TEC can result in a more hydrophilic film and faster drug dissolution compared to water-insoluble plasticizers like DBS.[1]
-
Pore-Formers: The concentration of water-soluble polymers like HPMC directly influences the drug diffusion rate. A higher concentration of the pore-former creates more channels in the film, leading to a faster release of the active ingredient.[1]
-
Film Thickness: The thickness of the applied coating is another critical parameter for controlling the drug release rate. A thicker film will generally result in a slower diffusion process.[1]
-
Curing: After the coating process, a curing step (e.g., at 60-80°C) may be necessary to ensure complete coalescence of the polymer particles, leading to a stable drug release profile over time.[8]
Characterization of the Coating Dispersion and Film
To ensure the quality and performance of the this compound® ECD coating, the following characterization methods are recommended:
-
Minimum Film Formation Temperature (MFT): To determine the minimum temperature required for the polymer particles to coalesce into a continuous film.
-
Mechanical Properties of the Film: Tensile strength and elongation at break can be measured to assess the flexibility and durability of the film.
-
In Vitro Drug Release Studies: To evaluate the release profile of the API from the coated dosage form using appropriate dissolution apparatus and media.
-
Morphology: Scanning electron microscopy (SEM) can be used to visualize the surface and cross-section of the coating to assess its integrity and uniformity.
By carefully controlling the formulation and processing parameters outlined in these application notes, researchers and drug development professionals can effectively utilize this compound® ECD to achieve desired drug release profiles and product characteristics.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ashland.com [ashland.com]
- 4. WO2015138200A1 - Controlled release composition and method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Standard Operating Procedure for Fluid Bed Coating with Aquacoat® ECD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacoat® ECD is a 30% w/w aqueous dispersion of ethylcellulose polymer, widely utilized in the pharmaceutical industry for a variety of applications, including sustained-release formulations, taste masking, and as a moisture barrier.[1][2] This water-based system offers significant advantages over solvent-based coating systems, such as reduced environmental impact, enhanced safety, and shorter processing times.[1][2] The primary mechanism for drug release from this compound® ECD coated dosage forms is drug diffusion through the water-insoluble film.[1] This application note provides a detailed standard operating procedure for the fluid bed coating of pharmaceutical substrates using this compound® ECD.
Materials and Equipment
Materials:
-
This compound® ECD (30% ethylcellulose dispersion)
-
Purified Water
-
Plasticizer (e.g., Triethyl Citrate (TEC), Dibutyl Sebacate (DBS))
-
Pore-former (optional, e.g., Hydroxypropyl Methylcellulose (HPMC))
-
Active Pharmaceutical Ingredient (API) loaded pellets, granules, or tablets
-
Colorants (optional)
Equipment:
-
Fluid Bed Coater (e.g., with Wurster insert)
-
Variable speed mixer with a propeller stirrer
-
Mixing vessel
-
Sieve (#100 mesh)
-
Analytical balance
-
Dissolution testing apparatus
-
Other standard laboratory equipment
Experimental Protocols
Preparation of this compound® ECD Coating Dispersion
A critical step in achieving a uniform and functional coating is the proper preparation of the this compound® ECD dispersion.
Procedure:
-
Dilution: Dilute the this compound® ECD dispersion to the desired solids content (typically 15-30%) with purified water. For most sustained-release applications, a 30% solids content can be used, while a 15% solids content is recommended for low weight gain coatings.[3]
-
Plasticizer Addition: Add a suitable plasticizer at a concentration of 10-20% of the latex solid level.[3] The choice and concentration of the plasticizer are critical for achieving the desired film properties and drug release profile.
-
Mixing: Mix the dispersion for 30-60 minutes. Avoid excessive stirring speeds to prevent air entrapment.[3]
-
Optional Additives: If required, other components such as HPMC (as a pore-former) or colorants can be added after the plasticizer has been thoroughly mixed.
-
Sieving: It is recommended to pass the final dispersion through a #100 mesh sieve before use to remove any potential agglomerates.[3]
-
Continuous Stirring: The coating suspension should be stirred continuously throughout the coating process to maintain uniformity.[3]
Fluid Bed Coating Process
The following is a general protocol for fluid bed coating. Specific parameters should be optimized based on the substrate, desired coating properties, and equipment used.
Procedure:
-
Equipment Setup: Set up the fluid bed coater according to the manufacturer's instructions. Ensure the Wurster insert is correctly positioned for bottom-spray coating.
-
Preheating and Fluidization: Load the substrate (pellets, granules, or tablets) into the fluid bed chamber. Start the fluidization process with pre-heated air until the product reaches the desired temperature.
-
Coating: Initiate the spraying of the prepared this compound® ECD dispersion. The spray rate should be started slowly and then gradually increased to the target rate.
-
Drying: After the desired amount of coating has been applied, stop the spray and continue to fluidize the coated particles with warm air until they are adequately dried.
-
Curing (Optional): In some cases, a post-coating curing step (e.g., at 60°C for 2 hours) may be employed to ensure complete film coalescence.[4]
Data Presentation
Recommended Fluid Bed Coating Parameters
The following table summarizes typical processing parameters for fluid bed coating with this compound® ECD on a laboratory scale using an O'Hara Fluid Bed with a Wurster Insert.[3]
| Parameter | Recommended Range |
| Coating Dispersion | |
| Solids Content | 15 - 30% |
| Plasticizer Level (% of EC solids) | 10 - 20% |
| Equipment | |
| Nozzle Orifice | 1.0 - 1.2 mm |
| Process Parameters | |
| Inlet Air Temperature | Adjusted to achieve bed temp. |
| Bed Temperature | 32 - 36 °C |
| Fluidizing Air Volume | 75 - 85 m³/h (45-50 cfm) |
| Atomization Air Pressure | 1.7 - 2.1 bar (25-30 psi) |
| Spray Rate | Start slow, then 8-10 g/min * |
| Substrate | |
| Pellet Loading (18-20 mesh) | 1 kg |
*Start the spray rate slowly until a 1-2% weight gain is achieved, then ramp up to the target rate.[3]
Influence of Formulation Variables on Drug Release
The drug release profile from this compound® ECD coated dosage forms can be modulated by altering the formulation of the coating dispersion.
Effect of Plasticizer Type and Concentration:
The choice and concentration of the plasticizer significantly impact the drug release rate. Generally, increasing the plasticizer concentration leads to a decrease in the drug release rate.[5] However, exceeding the saturation capacity of the plasticizer in the film may not result in a further reduction in release.[5]
| Plasticizer | Concentration (% of EC solids) | Effect on Drug Release Rate |
| Dibutyl Sebacate (DBS) | 20% | Provides slow, pH-independent release.[6] |
| Triethyl Citrate (TEC) | 24% | Commonly used, effective plasticizer.[4][7] |
| Dibutyl Adipate | 25-35% | Increased concentration generally decreases release.[5] |
Effect of Pore-Formers:
Incorporating a water-soluble polymer, such as HPMC, into the coating formulation creates channels in the film, which facilitates drug diffusion and increases the drug release rate.[8] The higher the concentration of the pore-former, the faster the drug release.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the fluid bed coating process with this compound® ECD.
Caption: Workflow for this compound® ECD Fluid Bed Coating.
Troubleshooting
Common issues encountered during fluid bed coating and their potential solutions are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Twinning/Agglomeration | - Over-wetting due to high spray rate or low bed temperature.- Insufficient fluidization. | - Decrease spray rate.- Increase bed temperature.- Increase fluidization air volume. |
| Spray Drying | - High inlet air temperature.- High atomization air pressure.- Spray nozzle too far from the bed. | - Decrease inlet air temperature.- Decrease atomization air pressure.- Adjust nozzle position closer to the bed. |
| Cracked or Peeling Film | - Insufficient plasticizer.- Substrate friability.- Inadequate drying. | - Increase plasticizer concentration.- Ensure substrate is sufficiently hard.- Optimize drying time and temperature. |
| Orange Peel Effect (Rough Surface) | - High viscosity of the coating dispersion.- High atomization pressure causing premature drying of droplets. | - Dilute the coating dispersion.- Decrease atomization air pressure. |
| Inconsistent Coating | - Poor fluidization pattern.- Clogged spray nozzle. | - Optimize fluidization air volume.- Clean the spray nozzle. |
For more general troubleshooting of fluid bed processors, issues such as poor fluidization, inadequate drying, and product clumping should be systematically investigated by checking air distribution, material characteristics, and process parameters.[9]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ashland.com [ashland.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015138200A1 - Controlled release composition and method - Google Patents [patents.google.com]
- 8. pharmtech.com [pharmtech.com]
- 9. amsdottorato.unibo.it [amsdottorato.unibo.it]
Application of Aquacoat® CPD for Colon-Targeted Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacoat® CPD is an aqueous dispersion of Cellulose Acetate Phthalate (CAP), a polymer widely utilized for enteric film coating of solid dosage forms. Its pH-sensitive nature makes it an ideal candidate for colon-targeted drug delivery. The polymer remains intact in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH 5.5-6.5), preventing the premature release of the active pharmaceutical ingredient (API). Upon reaching the higher pH of the lower small intestine and colon (pH 7.0-8.0), this compound® CPD dissolves, releasing the drug at the desired site of action. This targeted delivery is particularly beneficial for treating local colonic diseases such as inflammatory bowel disease (Crohn's disease and ulcerative colitis) and colorectal cancer, as well as for the systemic delivery of drugs that are susceptible to degradation in the upper gastrointestinal tract.[1][2]
These application notes provide a comprehensive overview of the formulation and evaluation of this compound® CPD-coated pellets for colon-targeted drug delivery, including detailed experimental protocols and representative data.
Mechanism of Action: pH-Dependent Drug Release
The functionality of this compound® CPD as a colon-targeting agent is based on the ionization of the phthalate moiety of the cellulose acetate phthalate polymer. At low pH, the carboxylic acid groups remain protonated, rendering the polymer insoluble in aqueous media. As the pH increases and surpasses the polymer's pKa (around 6.2), the carboxylic acid groups ionize, leading to the dissolution of the polymer and subsequent release of the drug.
Data Presentation: Formulation and In Vitro Release
The following tables summarize representative quantitative data for the formulation and in vitro drug release of theophylline pellets coated with this compound® CPD.
Table 1: Formulation Parameters of Theophylline-Loaded Pellets
| Parameter | Value |
| Drug | Theophylline |
| Core Pellet Composition | Theophylline (80%), Microcrystalline Cellulose (20%) |
| Coating Polymer | This compound® CPD |
| Plasticizer | Triethyl Citrate (20% w/w of polymer) |
| Coating Level | 15% weight gain |
| Curing Conditions | 40°C for 24 hours |
Table 2: In Vitro Drug Release of this compound® CPD-Coated Theophylline Pellets
| Time (hours) | pH of Medium | Cumulative Drug Release (%) |
| 1 | 1.2 (Simulated Gastric Fluid) | 2.5 ± 0.8 |
| 2 | 1.2 (Simulated Gastric Fluid) | 4.1 ± 1.2 |
| 3 | 6.8 (Simulated Intestinal Fluid) | 10.2 ± 2.1 |
| 4 | 6.8 (Simulated Intestinal Fluid) | 25.6 ± 3.5 |
| 5 | 7.4 (Simulated Colonic Fluid) | 65.8 ± 4.2 |
| 6 | 7.4 (Simulated Colonic Fluid) | 88.9 ± 3.9 |
| 8 | 7.4 (Simulated Colonic Fluid) | 97.3 ± 2.7 |
Data are presented as mean ± standard deviation (n=3) and are illustrative based on typical performance.
Experimental Protocols
Preparation of this compound® CPD Coating Dispersion
This protocol describes the preparation of the aqueous coating dispersion for subsequent application onto drug-loaded pellets.
Materials:
-
This compound® CPD (30% w/w solid content)
-
Triethyl Citrate (TEC)
-
Purified Water
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amounts of this compound® CPD and Triethyl Citrate. The plasticizer level is typically 20-25% of the dry polymer weight.[3]
-
In a clean beaker, add the required amount of this compound® CPD dispersion.
-
While stirring gently with a magnetic stirrer, slowly add the pre-weighed Triethyl Citrate to the dispersion.
-
Continue stirring for at least 30 minutes at room temperature to ensure uniform distribution of the plasticizer.
-
The final solid content of the dispersion can be adjusted by adding purified water if necessary.
Fluidized Bed Coating of Pellets
This protocol details the application of the this compound® CPD dispersion onto drug-loaded pellets using a fluidized bed coater with a Wurster insert.
Equipment:
-
Fluidized bed coater with a Wurster insert
-
Peristaltic pump
-
Spray nozzle
Process Parameters:
-
Inlet Air Temperature: 45-55°C
-
Product Temperature: 35-40°C
-
Atomization Air Pressure: 1.5-2.5 bar
-
Spray Rate: 5-15 g/min/kg of pellets
-
Fluidization Air Volume: Adjusted to maintain proper fluidization pattern
Procedure:
-
Pre-heat the fluidized bed coater to the desired inlet air temperature.
-
Load the drug-loaded pellets into the product container.
-
Start the fluidization process and allow the pellets to reach the target product temperature.
-
Begin spraying the prepared this compound® CPD dispersion onto the fluidized pellets at a controlled spray rate.
-
Monitor the process parameters throughout the coating process and adjust as necessary to maintain a stable product temperature and efficient coating.
-
Continue spraying until the desired coating level (weight gain) is achieved.
-
After the spraying is complete, continue to fluidize the coated pellets for a short period (5-10 minutes) for drying.
-
The coated pellets should then be cured in an oven at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours) to ensure proper film formation.[4]
In Vitro Drug Release Testing
This protocol describes a multi-stage dissolution test to evaluate the in vitro drug release from this compound® CPD-coated pellets, simulating the pH progression through the gastrointestinal tract.
Equipment and Reagents:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate Buffer Solutions (pH 6.8 and pH 7.4)
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer)
Procedure:
-
Set up the dissolution apparatus with 900 mL of 0.1 N HCl at 37 ± 0.5°C.
-
Place a known amount of this compound® CPD-coated pellets into each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 RPM).
-
Withdraw samples at predetermined time points (e.g., 1 and 2 hours) and replace with an equal volume of fresh medium.
-
After 2 hours, carefully remove the pellets from the acidic medium and transfer them to dissolution vessels containing 900 mL of phosphate buffer pH 6.8, pre-warmed to 37 ± 0.5°C.
-
Continue the dissolution test and withdraw samples at appropriate intervals.
-
After a further 2 hours, transfer the pellets to dissolution vessels containing 900 mL of phosphate buffer pH 7.4, pre-warmed to 37 ± 0.5°C.
-
Continue the dissolution test until the drug is completely released, taking samples at regular intervals.
-
Analyze the collected samples for drug content using a validated analytical method.
Conclusion
This compound® CPD is a versatile and effective aqueous polymeric dispersion for achieving colon-targeted drug delivery. By carefully controlling formulation variables, such as the type and concentration of plasticizer, and process parameters during coating and curing, it is possible to produce robust enteric-coated dosage forms that protect the drug in the upper GI tract and ensure its release in the colon. The protocols outlined in these application notes provide a foundation for the successful development and evaluation of colon-targeted drug delivery systems using this compound® CPD.
References
Application Notes and Protocols for Aquacoat® in Sustained-Release Oral Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Aquacoat®, an aqueous colloidal dispersion of ethylcellulose, for the development of sustained-release oral dosage forms. The information covers the underlying principles, formulation considerations, experimental protocols, and the impact of critical process parameters on drug release.
Introduction to this compound® for Sustained Release
This compound® ECD is an aqueous dispersion of ethylcellulose, a water-insoluble polymer widely used to control the release of active pharmaceutical ingredients (APIs) from solid dosage forms.[1] Its primary mechanism for sustaining drug release is through the formation of a water-insoluble film that acts as a barrier to drug diffusion.[2][3] This technology offers a stable, reproducible, and pH-independent release profile, which is a significant advantage in developing robust drug delivery systems.[1] The use of an aqueous dispersion avoids the environmental and safety concerns associated with organic solvents.
The formation of a continuous and uniform film is crucial for achieving the desired release characteristics. This is accomplished through the coalescence of the ethylcellulose polymer particles upon drying. The Minimum Film Forming Temperature (MFT) of the polymer dispersion is a critical parameter in this process. The MFT of unplasticized this compound® ECD is relatively high, necessitating the use of plasticizers to ensure proper film formation at typical processing temperatures.
Key Formulation Components
Successful formulation of a sustained-release coating with this compound® involves the careful selection and optimization of several key components:
-
This compound® ECD: The film-forming polymer that provides the sustained-release characteristics.
-
Plasticizer: Essential for reducing the MFT of the polymer, improving film flexibility, and ensuring the formation of a continuous film. Common plasticizers include Triethyl Citrate (TEC), Dibutyl Sebacate (DBS), and Acetyltributyl Citrate (ATBC).
-
Pore-formers (Optional): Water-soluble agents like Hydroxypropyl Methylcellulose (HPMC) can be incorporated into the coating to modulate the drug release rate by creating channels for drug diffusion upon dissolution.
-
Anti-tacking Agents (Optional): Talc or colloidal silicon dioxide can be added to the coating dispersion to prevent agglomeration of the coated particles during the coating process.
Data Presentation: Impact of Formulation Variables on Drug Release
The following tables summarize the influence of key formulation and process variables on the drug release profile from this compound® coated dosage forms.
Table 1: Effect of Plasticizer Type and Concentration on Minimum Film Forming Temperature (MFT) of this compound® ECD
| Plasticizer | Concentration (% w/w of polymer solids) | MFT (°C) |
| None | 0 | 81 |
| Triethyl Citrate (TEC) | 10 | < 23 |
| Triethyl Citrate (TEC) | 20 | < 23 |
| Triethyl Citrate (TEC) | 30 | < 23 |
Data illustrates the significant reduction in MFT with the addition of a plasticizer, enabling film formation at lower temperatures.
Table 2: General Influence of Formulation Variables on Drug Release Rate
| Variable | Change | Effect on Drug Release Rate |
| Coating Level (% weight gain) | Increase | Decrease |
| Plasticizer Concentration | Increase | Decrease (up to saturation point) |
| Pore-former Concentration | Increase | Increase |
| Drug Solubility | Increase | Increase |
Experimental Protocols
Preparation of this compound® Coating Dispersion
This protocol outlines the steps for preparing a plasticized this compound® coating dispersion.
Materials:
-
This compound® ECD (30% aqueous dispersion)
-
Plasticizer (e.g., Triethyl Citrate - TEC)
-
Purified Water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calculate the required amounts of this compound® ECD, plasticizer, and purified water based on the desired final solids content and plasticizer concentration. A typical solids content for spraying is 15-20% w/w. The plasticizer concentration is typically 20-25% w/w based on the dry polymer weight.
-
In a beaker, add the calculated amount of purified water.
-
While stirring the water with a magnetic stirrer, slowly add the required amount of plasticizer (e.g., TEC).
-
Continue stirring until the plasticizer is fully dispersed.
-
Slowly add the required amount of this compound® ECD to the plasticizer solution while stirring continuously.
-
Continue stirring the dispersion for a minimum of 30 minutes to ensure uniform mixing and plasticization of the polymer particles.
-
Visually inspect the dispersion for homogeneity before use.
Fluidized Bed Coating of Pellets
This protocol describes a general procedure for coating drug-loaded pellets with the prepared this compound® dispersion using a fluidized bed coater.
Equipment:
-
Fluidized bed coater with a Wurster insert (bottom spray)
-
Peristaltic pump
-
Spray nozzle
Parameters to Control:
-
Inlet Air Temperature
-
Product Temperature
-
Atomization Air Pressure
-
Spray Rate
-
Airflow
Procedure:
-
Preheat the fluidized bed coater to the desired inlet air temperature.
-
Load the drug-loaded pellets into the coating chamber.
-
Start the fluidization process by adjusting the airflow to ensure proper movement of the pellets.
-
Once the product temperature has stabilized to the target range (typically 35-45°C), begin spraying the this compound® dispersion onto the fluidized pellets at a controlled spray rate.
-
Continuously monitor the process parameters throughout the coating process to maintain a stable product temperature.
-
Once the desired amount of coating has been applied (target weight gain is reached), stop the spray and continue to fluidize the pellets for a brief period (e.g., 5-10 minutes) for drying.
Table 3: Recommended Process Parameters for Fluidized Bed Coating with this compound® ECD
| Parameter | Typical Range |
| Inlet Air Temperature | 50 - 70 °C |
| Product Temperature | 35 - 45 °C |
| Atomization Air Pressure | 1.5 - 2.5 bar |
| Spray Rate | 10 - 50 g/min/kg of pellets (variable with batch size and equipment) |
| Airflow | Adjusted to maintain good fluidization |
Curing of Coated Pellets
Curing is a critical post-coating step to ensure the complete coalescence of the polymer particles, leading to a stable and reproducible drug release profile.
Procedure:
-
After the coating process, transfer the coated pellets to a drying oven.
-
Cure the pellets at an elevated temperature, typically between 40°C and 60°C.
-
The curing time can range from 2 to 24 hours. The optimal curing time and temperature should be determined experimentally for each formulation.
Visualization of Key Processes
Mechanism of Sustained Release
The following diagram illustrates the fundamental mechanism of drug release from an this compound® coated dosage form.
Caption: Drug release mechanism from an this compound® coated dosage form.
Experimental Workflow for Formulation Development
This diagram outlines the logical steps involved in developing a sustained-release formulation using this compound®.
Caption: A typical workflow for developing a sustained-release formulation.
References
Application Notes and Protocols for Incorporating Plasticizers into Aquacoat™ Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacoat™ ECD is an aqueous colloidal dispersion of ethylcellulose polymer, widely utilized in the pharmaceutical industry for sustained-release coatings, taste masking, and moisture protection.[1] The inherent brittleness of ethylcellulose films necessitates the incorporation of plasticizers to enhance flexibility, reduce the minimum film formation temperature (MFFT), and ensure the integrity of the coating.[2] The selection of an appropriate plasticizer and its concentration is critical as it directly influences the mechanical properties, drug release profile, and stability of the final dosage form.[3]
This document provides detailed application notes and protocols for the effective incorporation of plasticizers into this compound™ films. It is intended to guide researchers, scientists, and drug development professionals in optimizing their film coating formulations.
Plasticizer Selection and Effects
The choice of plasticizer depends on several factors, including its compatibility with the polymer, water solubility, and desired film properties. Commonly used plasticizers for this compound™ ECD include:
-
Dibutyl Sebacate (DBS): A water-insoluble plasticizer that is highly effective in reducing the MFFT and glass transition temperature (Tg) of this compound™ films.[4]
-
Diethyl Phthalate (DEP): A moderately water-soluble plasticizer.[4]
-
Triethyl Citrate (TEC): A water-soluble plasticizer that is often used in pharmaceutical coatings.[5]
-
Triacetin (TA): Another water-soluble plasticizer option.[5]
The concentration of the plasticizer is a critical parameter that must be optimized. Generally, increasing the plasticizer concentration leads to a decrease in the film's tensile strength and an increase in its elongation or flexibility.[1][6][7]
Quantitative Data Summary
The following tables summarize the impact of different plasticizers and their concentrations on the key properties of this compound™ ECD films.
Table 1: Effect of Plasticizer Type and Concentration on the Glass Transition Temperature (Tg) of this compound™ ECD Films
| Plasticizer | Concentration (% w/w of polymer solids) | Glass Transition Temperature (Tg) (°C) |
| None | 0 | 129 |
| Dibutyl Sebacate (DBS) | 20 | 44 |
| Diethyl Phthalate (DEP) | 20 | 44 |
| Triethyl Citrate (TEC) | 20 | 36 |
| Triethyl Citrate (TEC) | 20-50 | 20-45 |
| Triacetin (TA) | 20-50 | 20-45 |
Data sourced from multiple studies and compiled for comparative purposes.[2][5]
Table 2: Influence of Plasticizer Concentration on Mechanical Properties of Polymer Films (General Trend)
| Plasticizer Concentration | Tensile Strength | Elongation at Break (%) |
| Low | High | Low |
| Medium | Moderate | Moderate |
| High | Low | High |
This table represents a general trend observed for plasticized polymer films and is not specific to this compound™ ECD due to the lack of directly comparable quantitative data in the search results.[1][6][7]
Experimental Protocols
Protocol 1: Preparation of Plasticized this compound™ ECD Coating Dispersion
This protocol outlines the steps for preparing a plasticized aqueous dispersion of this compound™ ECD for coating applications.
Materials and Equipment:
-
This compound™ ECD (30% w/w aqueous dispersion)
-
Selected plasticizer (e.g., DBS, TEC)
-
Purified water
-
Mixing vessel with a propeller stirrer
-
Variable speed mixer
Procedure:
-
Dilution: Dilute the this compound™ ECD dispersion to the desired solids content (typically 15-30%) with purified water in a mixing vessel. For most sustained-release applications, a 30% solids dispersion can be used. For lower weight gain coatings, a 15% dispersion is recommended.[8]
-
Plasticizer Addition: Add the required amount of plasticizer to the diluted dispersion. The plasticizer level is typically in the range of 10-20% of the ethylcellulose solid content.[8]
-
Mixing: Mix the dispersion for 30-60 minutes at a low to moderate speed, avoiding excessive stirring which can cause foaming.[8] For water-insoluble plasticizers like DBS, a longer mixing time (e.g., over 5 hours) may be necessary to ensure complete penetration into the polymer particles.[4]
-
Sieving (Optional): Pass the dispersion through a 100-mesh screen to remove any agglomerates.[8]
-
Continuous Stirring: The prepared coating suspension should be stirred continuously throughout the coating process to maintain uniformity.[8]
Protocol 2: Casting of Plasticized this compound™ Films for Evaluation
This protocol describes the preparation of free films for the evaluation of mechanical and physical properties.
Materials and Equipment:
-
Plasticized this compound™ ECD dispersion (prepared as per Protocol 1)
-
Casting plate (e.g., glass, Teflon™)
-
Film applicator (e.g., casting knife)
-
Drying oven
Procedure:
-
Dispersion Preparation: Prepare the plasticized this compound™ ECD dispersion as described in Protocol 1.
-
Casting: Pour a sufficient amount of the dispersion onto a clean, level casting plate.
-
Film Spreading: Use a film applicator to spread the dispersion evenly to a predetermined thickness.
-
Drying: Dry the cast film in an oven at a controlled temperature. The drying temperature should be above the MFFT of the plasticized dispersion. A typical drying condition is 60°C for a specified period (e.g., 24 hours) to ensure complete removal of water.
-
Film Removal: Carefully peel the dried film from the casting plate.
-
Conditioning: Store the prepared films in a desiccator or a controlled humidity environment for at least 24 hours before testing to ensure consistent moisture content.
Protocol 3: Evaluation of Drug Release from Coated Pellets
This protocol provides a general method for assessing the drug release profile from pellets coated with plasticized this compound™ ECD.
Materials and Equipment:
-
Drug-loaded pellets
-
Plasticized this compound™ ECD coating dispersion
-
Fluidized bed coater (e.g., Wurster coater)
-
Dissolution testing apparatus (USP Apparatus 1 or 2)
-
UV-Vis spectrophotometer or HPLC for drug analysis
-
Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)
Procedure:
-
Coating: Coat the drug-loaded pellets with the plasticized this compound™ ECD dispersion using a fluidized bed coater. The inlet air temperature should be adjusted to maintain a bed temperature of 32-36°C.[8]
-
Curing: After coating, the pellets should be cured at an elevated temperature (e.g., 60°C for 2 hours) to ensure complete coalescence of the polymer particles and the formation of a continuous film.[9]
-
Dissolution Testing: a. Place a known amount of coated pellets into the dissolution vessels containing the dissolution medium. b. Maintain the temperature at 37°C ± 0.5°C and the specified stirring speed. c. Withdraw samples at predetermined time intervals. d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Drug Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the drug release profile.
Visualizations
Caption: Experimental workflow for preparing and evaluating plasticized this compound™ films.
Caption: Relationship between plasticizer properties and this compound™ film characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashland.com [ashland.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aquacoat® ECD Coating in a Wurster Process
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Aquacoat® ECD, an aqueous ethylcellulose dispersion, for coating particles, pellets, and granules using a Wurster (bottom-spray fluid bed) process. These guidelines are intended to serve as a starting point for formulation and process development.
Introduction to this compound® ECD and the Wurster Process
This compound® ECD is a 30% w/w aqueous dispersion of ethylcellulose polymer, widely utilized for achieving sustained-release profiles, taste masking, and moisture protection of solid dosage forms.[1][2][3] Its primary release mechanism is drug diffusion through a water-insoluble membrane, offering a stable and pH-independent release profile.[2]
The Wurster process is a highly efficient fluid bed technology for applying a uniform coating onto particulate materials.[4][5][6] In this process, particles are propelled upwards through a central column (the Wurster insert) by a high-velocity air stream, where they come into contact with an atomized coating dispersion sprayed from a nozzle located at the bottom of the column.[5][7] The coated particles then travel into an expansion chamber, move downwards in the outer region of the bed, and are recirculated back into the Wurster column for subsequent coating layers.[5][7] This controlled particle circulation ensures a high degree of coating uniformity.
Key Considerations for Formulation Development
Plasticizer Selection and Concentration
The formation of a continuous and flexible film from this compound® ECD requires the addition of a suitable plasticizer.[8] Plasticizers reduce the minimum film formation temperature (MFFT) and glass transition temperature (Tg) of the ethylcellulose, enabling the polymer particles to coalesce into a coherent film at typical processing temperatures.[8][9]
Commonly used plasticizers for this compound® ECD include:
-
Triethyl Citrate (TEC)
-
Triacetin (TA)
-
Dibutyl Sebacate (DBS)
-
Diethyl Phthalate (DEP)
The choice and concentration of the plasticizer significantly impact the mechanical properties of the film and the drug release profile.[10][11] For instance, TEC has been shown to be more effective than TA as a plasticizer and pore-former, leading to more linear release profiles at lower concentrations.[10] The plasticizer concentration typically ranges from 10% to 50% by weight of the this compound® ECD solids.[1][10]
Coating Dispersion Preparation
A typical protocol for preparing the coating dispersion is as follows:
-
Dilute the this compound® ECD dispersion to the desired solids content (commonly 15-30%) with purified water.[1] For lower weight gains, a 15% solids dispersion is recommended.[1]
-
Add the selected plasticizer to the diluted dispersion and mix for 30-60 minutes.[1] It is crucial to allow sufficient time for the plasticizer to be taken up by the polymer particles, especially for water-insoluble plasticizers.[12]
-
(Optional but recommended) Pass the dispersion through a 100-mesh screen to remove any potential agglomerates.[1]
-
Continuously stir the dispersion throughout the coating process to maintain uniformity.[1]
Wurster Process Parameters for this compound® ECD Coating
The successful application of this compound® ECD in a Wurster coater depends on the careful control of several critical process parameters. The interplay of these parameters determines the coating uniformity, efficiency, and the final product characteristics.
Table 1: Summary of this compound® ECD Wurster Coating Parameters from Literature
| Parameter | Typical Range / Value | Source | Notes |
| Inlet Air Temperature | 30 - 50 °C | [5][9] | Should be adjusted to achieve the target product temperature. |
| Product (Bed) Temperature | 32 - 40 °C | [1][9] | Must be maintained above the MFFT of the plasticized dispersion.[9] |
| Atomization Air Pressure | 1.5 bar (approx. 22 psi) | [5] | Higher pressure leads to smaller droplets, which can cause spray drying. Lower pressure can result in overwetting and agglomeration.[6] |
| Spray Rate | 1.1 - 10 g/min | [1][5] | Should be started at a low rate for the initial 1-2% weight gain and then gradually increased.[1] The rate must be balanced with the drying capacity of the system.[6] |
| Fluidizing Airflow | 18 m³/h (for Mini-Glatt) | [5] | Must be sufficient to ensure proper particle circulation through the Wurster column without causing excessive attrition. |
| Coating Weight Gain | 3 - 11% (or higher) | [10] | The target weight gain depends on the desired release profile and the nature of the core material. |
| Plasticizer Concentration | 20 - 50% (w/w of EC) | [10] | Affects film properties and drug release.[10] TEC and TA have been studied in this range.[10] |
| Dispersion Solids Content | 15 - 30% | [1] | Lower solids content is recommended for low weight gain applications. |
Note: The values presented are derived from various studies and equipment scales. They should be used as a starting point for process optimization.
Experimental Protocols
Protocol for Wurster Coating of Pellets
This protocol describes a general procedure for coating pellets with this compound® ECD using a lab-scale fluid bed coater with a Wurster insert.
Equipment:
-
Fluid bed coater with a Wurster insert (e.g., Glatt GPCG-3)
-
Variable speed mixer with a propeller stirrer
-
100-mesh sieve
Materials:
-
Substrate pellets (e.g., drug-layered sugar spheres)
-
This compound® ECD
-
Plasticizer (e.g., Triethyl Citrate - TEC)
-
Purified water
Procedure:
-
Dispersion Preparation:
-
Calculate the required amounts of this compound® ECD, TEC, and purified water to achieve a 15% solids content and a 25% TEC concentration (based on ethylcellulose dry weight).
-
In a mixing vessel, add the purified water, followed by the this compound® ECD.
-
While stirring, slowly add the TEC to the diluted dispersion.
-
Continue mixing for at least 30 minutes.
-
Sieve the dispersion through a 100-mesh screen.
-
-
Wurster Coating Process:
-
Load the pellets into the Wurster coater.
-
Start the fluidization and pre-heat the pellets to a bed temperature of approximately 32-36°C.[1]
-
Set the initial process parameters (e.g., Atomization Pressure: 1.5 bar, initial Spray Rate: low).
-
Begin spraying the coating dispersion onto the fluidized pellets.
-
Monitor the inlet and product temperatures and adjust the inlet air temperature as needed to maintain the target product temperature.
-
After achieving a 1-2% weight gain, gradually increase the spray rate to the target level.[1]
-
Continue the coating process until the desired weight gain is achieved. Samples can be taken periodically to assess the impact of weight gain on drug release.[10]
-
-
Drying and Curing:
-
Once the spraying is complete, stop the spray and dry the coated pellets in the fluid bed for a specified period (e.g., 15 minutes) to remove residual moisture.
-
Transfer the pellets to a curing oven. Curing at an elevated temperature (e.g., 60°C for 24 hours) is often necessary to ensure complete film coalescence and to achieve a stable drug release profile.[12]
-
Protocol for Dissolution Testing
This protocol is used to evaluate the drug release from the coated pellets.
Equipment:
-
USP Dissolution Apparatus (e.g., Apparatus 1 - Baskets, or 2 - Paddles)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare the dissolution media. For enteric-coated products, a two-stage dissolution is common: 2 hours in 0.1 N HCl (simulated gastric fluid) followed by a switch to pH 6.8 phosphate buffer (simulated intestinal fluid).[10]
-
Place a accurately weighed amount of coated pellets into each dissolution vessel.
-
Start the dissolution test under the specified conditions (e.g., temperature, rotation speed).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing the Wurster Process Workflow
The following diagrams illustrate the key relationships and workflow in the this compound® ECD Wurster coating process.
Caption: Workflow for this compound® ECD coating from dispersion preparation to final product.
Caption: Logical relationships between critical process parameters in Wurster coating.
References
- 1. ashland.com [ashland.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. IFF - this compound ECD - 30 [answercenter.iff.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Wurster Fluidised Bed Coating of Microparticles: Towards Scalable Production of Oral Sustained-Release Liquid Medicines for Patients with Swallowing Difficulties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaling up Wurster coating: preserving balance across critical process parameters [acg-world.com]
- 7. cjtech.co.kr [cjtech.co.kr]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 9. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Abuse-Deterrent Pellets Using Aquacoat® ARC
Introduction
The development of abuse-deterrent formulations (ADFs) is a critical strategy in addressing the public health crisis associated with prescription drug abuse, particularly of opioids.[1][2][3] These formulations are designed to impede common methods of tampering, such as crushing for snorting or dissolution for injection, thereby making abuse more difficult or less rewarding.[2][4] Aquacoat® ARC is a novel, sustained-release coating system specifically designed to provide alcohol-resistant properties to pharmaceutical dosage forms like tablets and pellets, thus preventing alcohol-induced dose dumping.[5] This document provides detailed application notes and protocols for the formulation of abuse-deterrent pellets using this compound® ARC, based on established scientific research.[6][7]
This compound® ARC is composed of an aqueous dispersion of ethylcellulose (this compound® ECD 30) and guar gum.[5] This combination of an ethanol-soluble polymer (ethylcellulose) and an ethanol-insoluble gelling agent (guar gum) provides a robust film coating that maintains its integrity in the presence of alcohol, ensuring a prolonged drug release profile and minimizing the risk of sudden dose release.[5][6] The protocols outlined below are intended for researchers, scientists, and drug development professionals working on the creation of safer and more effective controlled-release drug products.
Experimental Protocols
Materials and Reagents
A comprehensive list of materials and reagents required for the formulation and testing of abuse-deterrent pellets is provided in the table below.
| Material/Reagent | Supplier/Grade | Purpose |
| Active Pharmaceutical Ingredient (API) | Model Drug | |
| Corn Starch | Pharmaceutical Grade | Pellet Matrix Former |
| This compound® ARC | FMC BioPolymer | Abuse-Deterrent Coating |
| Triethyl Citrate (TEC) | Pharmaceutical Grade | Plasticizer for Coating |
| Talc | Pharmaceutical Grade | Anti-tacking Agent |
| Absolute Ethanol | EP Grade | Solvent for Dose Dumping Studies |
| Milli-Q Water | Solvent | |
| Acetonitrile | HPLC Grade | Mobile Phase Component |
| Phosphoric Acid (85%) | Analytical Grade | Mobile Phase Component |
| Methanol | HPLC Grade | Mobile Phase Component |
Pellet Formulation via Hot-Melt Extrusion (HME)
Hot-melt extrusion is a suitable technique for producing robust pellet cores with inherent abuse-deterrent properties due to their high mechanical strength.[6][7][8]
Protocol:
-
Premixing: Dry blend the API and corn starch in the desired ratio.
-
HME Processing:
-
Feed the powder blend into a co-rotating twin-screw extruder.
-
Introduce an aqueous solution of the drug into the molten matrix material during extrusion.
-
Set the screw speed and temperature profile of the extruder to ensure proper melting and mixing. A typical temperature profile might range from 80°C to 130°C.
-
-
Extrudate Cooling and Pelletizing:
-
Cool the resulting extrudate strand on a conveyor belt.
-
Cut the cooled strand into pellets of the desired length using a pelletizer.
-
This compound® ARC Coating Dispersion Preparation
Protocol:
-
Plasticizer Addition: Add Triethyl Citrate (TEC) to the this compound® ARC dispersion while stirring gently. The typical concentration of TEC is 20% based on the polymer solid content.
-
Anti-tacking Agent Addition: Gradually add talc to the plasticized dispersion while maintaining gentle agitation. A common concentration for talc is 50% based on the polymer solid content.
-
Homogenization: Continue stirring the dispersion for at least 30 minutes to ensure homogeneity.
Pellet Coating Process
A fluid bed coater is recommended for applying the this compound® ARC dispersion onto the pellet cores.
Protocol:
-
Pre-warming: Place the pellets in the fluid bed coater and pre-warm them to the target product temperature (e.g., 40-45°C).
-
Coating Application:
-
Spray the prepared this compound® ARC dispersion onto the fluidized pellets at a controlled rate.
-
Maintain the product temperature, atomizing air pressure, and fluidization air volume within the optimal range to ensure efficient coating and prevent agglomeration.
-
-
Drying: After the desired coating level is achieved (e.g., 20% weight gain), dry the coated pellets in the fluid bed for a specified duration (e.g., 15 minutes) to remove residual moisture.
-
Curing: Cure the dried pellets in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours) to ensure film formation and stable release characteristics.
Characterization of Abuse-Deterrent Pellets
Protocol:
-
Measure the diameter of an individual pellet using a micrometer.
-
Place the pellet on the platen of a texture analyzer or a similar compression testing apparatus.
-
Apply a compressive force at a constant speed (e.g., 1 mm/min) until the pellet fractures.
-
Record the force required to fracture the pellet as the crushing strength.
-
Repeat the measurement for a statistically significant number of pellets (e.g., n=10).
Protocol:
-
Perform dissolution testing using a USP Apparatus 2 (paddle apparatus).
-
Use 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8).
-
Maintain the paddle speed at 100 rpm and the temperature at 37 ± 0.5°C.
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.
-
Analyze the drug concentration in the samples using a validated analytical method, such as HPLC.
Protocol:
-
Follow the same procedure as the standard in vitro drug release testing.
-
For the dissolution medium, use hydro-alcoholic solutions of varying concentrations (e.g., 20% and 40% ethanol in phosphate buffer pH 6.8).[6][7]
-
Compare the drug release profiles in the alcoholic media to that in the non-alcoholic medium to assess the formulation's resistance to dose dumping.[6]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of abuse-deterrent pellets coated with this compound® ARC.
Table 1: Formulation and Coating Parameters
| Parameter | Value |
| Pellet Core Composition | API, Corn Starch |
| Coating Polymer | This compound® ARC |
| Plasticizer (TEC) | 20% of polymer weight |
| Anti-tacking Agent (Talc) | 50% of polymer weight |
| Coating Level (Weight Gain) | 20% |
Table 2: In Vitro Drug Release of Coated Pellets
| Time (hours) | Cumulative Drug Release (%) in 0% Ethanol | Cumulative Drug Release (%) in 20% Ethanol | Cumulative Drug Release (%) in 40% Ethanol |
| 1 | 20 | Similar to 0% Ethanol | Similar to 0% Ethanol |
| 2 | 40 | Similar to 0% Ethanol | Similar to 0% Ethanol |
| 4 | 65 | Similar to 0% Ethanol | Similar to 0% Ethanol |
| 8 | 95 | Similar to 0% Ethanol | Similar to 0% Ethanol |
| (Data is illustrative based on published findings)[6] |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the formulation and testing of abuse-deterrent pellets.
Caption: Experimental workflow for pellet formulation and testing.
Caption: Key properties contributing to abuse deterrence.
References
- 1. Assessing Abuse-Deterrent formulations utilizing Ion-Exchange resin complexation processed via Twin-Screw granulation for improved safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abuse-Deterrent Opioid Analgesics | FDA [fda.gov]
- 3. Abuse-Deterrent Formulations, an Evolving Technology Against the Abuse and Misuse of Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigation of IV Abuse Through the Use of Abuse‐Deterrent Opioid Formulations: An Overview of Current Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Development of an Abuse- and Alcohol-Resistant Formulation Based on Hot-Melt Extrusion and Film Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Optimization of Hot Melt Extruded Abuse Deterrent Pellet Dosage Form Utilizing Design of Experiments (DOE) - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Enteric Coating with Aquacoat® CPD
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacoat® CPD is an aqueous dispersion of Cellulose Acetate Phthalate (CAP), a polymer widely utilized for enteric coating of solid dosage forms such as tablets, pellets, and granules.[1][2][3][4] This document provides a comprehensive, step-by-step guide for the application of this compound® CPD, including formulation development, processing parameters, and quality control tests. The primary function of an enteric coating is to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and to ensure its release in the neutral to alkaline environment of the small intestine.[3] this compound® CPD is designed to remain intact at a pH of 6.0 and below, dissolving upon entry into the higher pH of the intestinal tract.[1][2][3][4]
Formulation Development
A successful enteric coating formulation with this compound® CPD requires the appropriate selection and concentration of a plasticizer to ensure film formation and flexibility. Other additives, such as anti-tacking agents, may also be incorporated to optimize the coating process.
Core Material
The substrate to be coated (e.g., tablets, pellets, or granules) should be sufficiently hard and friable to withstand the coating process. For sensitive APIs, a seal coat may be applied prior to the enteric coating to prevent any interaction between the drug and the coating polymer.
Plasticizer Selection and Concentration
Plasticizers are crucial for reducing the minimum film-forming temperature (MFFT) of the polymer and enhancing the flexibility of the coating.[5] For this compound® CPD, common plasticizers include Triethyl Citrate (TEC), Diethyl Phthalate (DEP), and Dibutyl Sebacate (DBS).[5][6] The choice of plasticizer can influence the mechanical properties and release profile of the final coated product.[5] Triethyl citrate, for instance, has been shown to yield softer films compared to diethyl phthalate and triacetin.[5] The recommended concentration of plasticizer is typically around 24% of the total solid content of the coating formulation.
Anti-Tacking Agents
To prevent agglomeration of the dosage forms during the coating process, anti-tacking agents like talc or magnesium stearate can be added to the coating dispersion.[6]
Preparation of the Coating Dispersion
The proper preparation of the coating dispersion is critical for a uniform coating. The following is a general procedure:
-
Gently stir the this compound® CPD dispersion.
-
Slowly add the selected plasticizer to the dispersion while continuing to stir. Mix for approximately 15-30 minutes to ensure uniform distribution.
-
If an anti-tacking agent is required, prepare a separate dispersion of the agent in purified water.
-
Slowly add the anti-tacking agent dispersion to the plasticized this compound® CPD dispersion with continuous stirring.
-
Continue stirring the final dispersion for at least 30 minutes before use and maintain gentle agitation throughout the coating process.
-
It is recommended to screen the dispersion through a 100 µm sieve prior to application.[6]
Table 1: Example Formulation for Enteric Coating with this compound® CPD
| Component | Function | Concentration (% w/w of total solids) |
| This compound® CPD | Enteric Polymer | 70 - 80% |
| Triethyl Citrate (TEC) | Plasticizer | 20 - 25% |
| Talc | Anti-tacking agent | 5 - 10% |
Experimental Protocols
The following protocols are provided as a starting point for the enteric coating of pellets using a Wurster-based fluidized bed coater. Parameters should be optimized based on the specific equipment, batch size, and core material characteristics.
Equipment
-
Fluidized bed coater with a Wurster insert
-
Peristaltic pump
-
Spray nozzle (e.g., 1.2 mm)
-
Hot plate with magnetic stirrer
-
Sieves
Fluidized Bed Coating Process
The fluidized bed coating process involves spraying the coating dispersion onto the fluidized substrate. The process parameters must be carefully controlled to ensure a uniform and intact film.
Table 2: Recommended Starting Parameters for Fluidized Bed Coating
| Parameter | Range |
| Inlet Air Temperature | 40 - 60 °C |
| Outlet Air Temperature | 32 - 48 °C |
| Product Temperature | 30 - 40 °C |
| Fluidizing Air Velocity | 50 - 90 m³/h |
| Atomizing Air Pressure | 1.5 - 2.5 bar |
| Spray Rate | 1.5 - 5.0 g/min |
| Nozzle Diameter | 1.0 - 1.5 mm |
Note: Lower processing temperatures have been found to result in better film formation.[5][7]
Curing
After the application of the coating, a curing step is often necessary to ensure complete coalescence of the polymer particles and the formation of a continuous film.[1] A heat-humidity curing process has been shown to be more effective than heat-only curing.[5]
Table 3: Recommended Curing Conditions
| Parameter | Condition |
| Temperature | 50 - 60 °C |
| Relative Humidity | 75% |
| Duration | 2 - 24 hours |
Quality Control and Characterization
Visual Inspection
The coated product should be visually inspected for uniformity of color, surface smoothness, and the absence of defects such as cracking, peeling, or twinning.
Coating Thickness and Weight Gain
The thickness and weight gain of the coating can be determined by comparing the weight and dimensions of the dosage form before and after coating. Scanning Electron Microscopy (SEM) can be used for a more detailed analysis of the coating morphology and thickness.[6]
Dissolution Testing
Dissolution testing is performed to evaluate the enteric performance of the coating. A standard two-stage dissolution method is employed as described in the USP <711>.[8]
Protocol for Two-Stage Dissolution Testing:
-
Acid Stage: Place the coated dosage form in 0.1 N HCl (pH 1.2) for 2 hours. The amount of API released should not exceed 10%.[8]
-
Buffer Stage: After 2 hours, transfer the dosage form to a phosphate buffer at pH 6.8. The API should be released within the specified time frame for the product.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in enteric coating with this compound® CPD.
Caption: Formulation Workflow for this compound® CPD Coating Dispersion.
Caption: Fluidized Bed Coating and Curing Process Overview.
Caption: Two-Stage Dissolution Testing Pathway for Enteric Coated Products.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound® | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 4. IFF - this compound CPD - 30 [answercenter.iff.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
Application of Aquacoat® in Veterinary Drug Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquacoat®, primarily available as this compound® ECD (an aqueous dispersion of ethylcellulose), is a versatile polymer coating system with significant applications in the development of oral dosage forms for veterinary medicine.[1][2][3] Its primary functions include providing sustained release of active pharmaceutical ingredients (APIs), masking unpleasant tastes to improve palatability, and acting as a moisture barrier to enhance drug stability.[1][3] The use of an aqueous dispersion avoids the environmental and safety concerns associated with organic solvents, making it a favorable choice in modern drug formulation.[3] This document provides detailed application notes and experimental protocols for utilizing this compound® in veterinary drug development.
Core Applications in Veterinary Formulations
This compound® ECD's primary release mechanism is drug diffusion across its water-insoluble membrane, offering a stable and reproducible pH-independent release profile.[1][3] This makes it suitable for a variety of applications in animal health:
-
Sustained Release: For drugs requiring prolonged therapeutic effect, reducing dosing frequency and improving compliance, especially in chronic conditions. This is particularly beneficial for companion and production animals where frequent handling can be stressful.
-
Taste Masking: Many veterinary drugs are bitter or unpalatable, leading to rejection by the animal and treatment failure.[4] Coating drug particles or granules with this compound® can effectively mask unpleasant tastes, a critical factor for voluntary acceptance of medication by companion animals like cats and dogs.[1][4]
-
Moisture Barrier: The hydrophobic nature of ethylcellulose makes this compound® an effective moisture barrier, protecting sensitive APIs from degradation due to humidity.[1][5] This extends the shelf life and ensures the potency of the drug product.
Quantitative Data Summary
The following tables summarize key formulation and performance parameters derived from studies utilizing this compound® ECD.
| Parameter | Value | Reference Study |
| Coating Composition | ||
| Polymer | This compound® ECD (30% dispersion) | Colon targeting in rats and dogs[6] |
| Plasticizer | Dibutyl sebacate (DBS) | Colon targeting in rats and dogs[6] |
| Pore Former (optional) | Hydroxypropyl methylcellulose (HPMC) | Effect of unconventional curing conditions and storage on pellets[6] |
| Process Parameters | ||
| Inlet Air Temperature | 50 °C | Colon targeting in rats and dogs[6] |
| Product Temperature | 39 ± 2 °C | Colon targeting in rats and dogs[6] |
| Spray Rate | 0.3 g/min | Colon targeting in rats and dogs[6] |
| Atomization Pressure | 0.6 bar | Colon targeting in rats and dogs[6] |
| Performance Metrics | ||
| Coating Weight Gain | 2-25% (typical) | Controlled-release formulations coated with aqueous dispersions of ethylcellulose |
| Drug Release Mechanism | Diffusion | This compound® ECD User's Guide[3] |
| Stability (Accelerated) | Stable at 40°C / 75% RH (with proper curing) | Effect of unconventional curing conditions and storage on pellets[6] |
Experimental Protocols
Protocol 1: Sustained-Release Coating of Pellets for Oral Administration in Companion Animals
This protocol is adapted from a study on colon-targeted drug delivery in dogs and rats, demonstrating a robust method for creating sustained-release pellets.[6]
1. Materials:
-
Drug-loaded starter cores (e.g., sucrose spheres)
-
This compound® ECD (30% aqueous ethylcellulose dispersion)
-
Dibutyl sebacate (DBS) as a plasticizer
-
Purified water
2. Equipment:
-
Fluidized bed coater (e.g., with a Wurster insert)
-
Magnetic stirrer
-
Curing oven
3. Procedure:
-
Preparation of Plasticized this compound® Dispersion:
-
For every 40.0 g of this compound® ECD dispersion, add 3.0 g of dibutyl sebacate (DBS).
-
Stir the mixture at room temperature for 24 hours to ensure uniform dispersion of the plasticizer.
-
-
Coating Process:
-
Pre-heat the fluidized bed coater to an inlet temperature of 50°C.
-
Load the drug-loaded starter cores (e.g., 70 g batch size) into the coater.
-
Fluidize the pellets and allow them to reach a product temperature of approximately 39 ± 2°C.
-
Begin spraying the plasticized this compound® dispersion onto the pellets at a spray rate of 0.3 g/min and an atomization pressure of 0.6 bar.
-
Continue the coating process until the desired weight gain (e.g., 20% w/w) is achieved.
-
After spraying is complete, continue to fluidize the pellets for an additional 10 minutes without spraying to ensure they are dry.
-
-
Curing:
-
Transfer the coated pellets to a curing oven.
-
Cure the pellets at 60°C for 24 hours. This step is crucial for film formation and achieving a stable release profile.
-
4. Quality Control:
-
Assess the coated pellets for appearance, size distribution, and friability.
-
Perform in vitro dissolution testing using appropriate media (e.g., simulated gastric and intestinal fluids) to determine the drug release profile.
-
Conduct stability studies under accelerated conditions (e.g., 40°C / 75% RH) to ensure the stability of the release profile over time.
Protocol 2: Taste Masking of a Bitter API via Granulation with this compound® ECD
This protocol is adapted from a study on taste masking of paracetamol and can be applied to bitter veterinary APIs.[7][8]
1. Materials:
-
Micronized bitter API
-
This compound® ECD
-
Triethyl citrate (TEC) as a plasticizer
-
Microcrystalline cellulose (MCC) and Lactose (optional, to improve granule properties)
-
Purified water
2. Equipment:
-
High-shear granulator or Fluid bed granulator (top spray)
-
Sieve or laser diffraction for particle size analysis
3. Procedure:
-
Preparation of Plasticized this compound® Dispersion:
-
Prepare a plasticized dispersion by adding triethyl citrate (24% based on the dry ethylcellulose content) to the this compound® ECD.
-
Mix thoroughly until a homogenous dispersion is achieved.
-
-
Granulation (High-Shear Method):
-
Pre-blend the micronized API with MCC and lactose if used.
-
Load the powder blend into the high-shear granulator.
-
While mixing, slowly add the plasticized this compound® ECD dispersion as the granulating liquid.
-
Continue granulation until granules of the desired size and consistency are formed.
-
Dry the granules to an appropriate moisture content.
-
-
Granulation (Fluid-Bed Method):
-
Load the API (or API/excipient blend) into the fluid bed granulator.
-
Fluidize the powder and spray the plasticized this compound® ECD dispersion onto the powder bed.
-
Continue the process until the desired amount of coating material has been applied, forming granules.
-
4. Quality Control:
-
Evaluate the granules for particle size distribution, flow properties, and drug content uniformity.
-
Conduct in vitro dissolution testing in a medium simulating saliva (pH ~6.8) for a short duration (e.g., 5-10 minutes) to assess the extent of taste masking (i.e., minimal drug release).
-
For a more comprehensive assessment, an in vivo palatability study with the target animal species is recommended.
Visualizations
Caption: Workflow for preparing sustained-release pellets.
References
- 1. This compound® | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 2. IFF - this compound ECD - 30 [answercenter.iff.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Colon targeting in rats, dogs and IBD patients with species-independent film coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization
Aquacoat ECD Film Integrity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent cracking in Aquacoat ECD films.
Troubleshooting Guide: Preventing Cracks in this compound ECD Films
This guide addresses common issues encountered during the application of this compound ECD, offering solutions to prevent film cracking.
Issue 1: Film cracking observed after the coating process.
-
Question: What are the primary causes of cracking in this compound ECD films?
-
Answer: Cracking in this compound ECD films typically occurs when the internal stress within the film exceeds its tensile strength.[1] This can be attributed to several formulation and process-related factors. Key causes include inadequate plasticization, improper drying/curing conditions, and excessive coating thickness.[2]
-
Question: How can I prevent film cracking related to the formulation?
-
Answer:
-
Optimize Plasticizer Concentration: The addition of a suitable plasticizer is crucial to reduce the brittleness of the ethylcellulose film.[3][4] Insufficient plasticizer can lead to a brittle film that is prone to cracking. Conversely, excessive plasticizer can also negatively impact film properties.[1] The optimal concentration depends on the specific plasticizer used. For example, with triethyl citrate (TEC), a common plasticizer, a concentration of 5-30% (w/w of dry polymer) is often explored.
-
Select the Appropriate Plasticizer: The choice of plasticizer can influence the film's mechanical properties.[5][6] Water-soluble plasticizers like triethyl citrate (TEC) can create more hydrophilic films, while water-insoluble plasticizers such as dibutyl sebacate (DBS) maintain the film's hydrophobicity.[7] The selection should be based on the desired release profile and compatibility with the active pharmaceutical ingredient (API).
-
Ensure Homogeneous Plasticizer Distribution: It is essential for the plasticizer to fully penetrate the ethylcellulose particles before film formation to achieve optimal plasticization.[8] Inadequate mixing or standing time after adding the plasticizer can result in a non-uniform film with weak points susceptible to cracking.[8]
-
-
Question: What process parameters should I control to avoid cracking?
-
Answer:
-
Control Curing Temperature and Time: Curing at a temperature above the minimum film formation temperature (MFT) is critical for the coalescence of polymer particles into a continuous film.[3][7] Inadequate curing temperature or time can result in incomplete film formation, leading to a weaker, more crack-prone film.[9][10][11] The recommended curing temperature is often at least 10°C above the MFT.[12]
-
Optimize Spray Rate and Atomizing Air Pressure: A high spray rate can lead to overwetting of the tablet surface, which can cause various defects, including cracking.[13][14] It's important to balance the spray rate with the drying capacity of the coating equipment.[15][16][17] Atomizing air pressure also affects the droplet size and distribution, which can influence film quality.[15]
-
Manage Inlet Air Temperature and Humidity: The inlet air temperature affects the drying efficiency.[15] Both temperature and relative humidity of the inlet air can impact the mechanical strength of the film.[18] Higher humidity can enhance film formation as water acts as a plasticizer for many polymers.[7]
-
Control Coating Thickness: Applying the coating too thickly can increase internal stress, leading to cracking.[2] It is advisable to apply the coating in multiple thin layers to build up to the desired thickness.
-
Frequently Asked Questions (FAQs)
Q1: What is the Minimum Film Formation Temperature (MFT) of this compound ECD and why is it important?
A1: The MFT is the lowest temperature at which a continuous film will form as the water evaporates from the dispersion. For unplasticized this compound ECD, the MFT is high (around 81°C).[12][8] Adding a plasticizer significantly lowers the MFT, making it possible to form a film at lower, more practical processing temperatures.[12][7][8] Operating below the MFT will result in a powdery, non-continuous layer rather than a film.[12]
Q2: How does the type of plasticizer affect the properties of the this compound ECD film?
A2: The choice of plasticizer has a significant impact on the film's properties. Water-soluble plasticizers like triethyl citrate (TEC) can leach out of the film when in contact with an aqueous medium, potentially altering the drug release profile.[3][12] Water-insoluble plasticizers like dibutyl sebacate (DBS) are retained within the film to a greater extent, resulting in more stable film properties.[12][8] The plasticizer also influences the film's flexibility and permeability.[5][6]
Q3: Can the properties of the tablet core influence film cracking?
A3: Yes, the properties of the tablet core are important. A highly hygroscopic tablet core can absorb moisture, leading to dimensional changes that can stress the film coating and cause it to crack.[18] The hardness and friability of the core also play a role; a core that is too soft or friable can lead to erosion at the edges, which can be a starting point for cracks.[19]
Q4: What is "curing" and why is it necessary for this compound ECD films?
A4: Curing is a post-coating thermal treatment that ensures the complete coalescence of the ethylcellulose polymer particles.[10][11][20] This process is crucial for forming a stable, continuous film with reproducible permeability.[7] Incomplete coalescence during the coating process can lead to changes in the film structure over time, affecting the drug release profile.[7][10][11] Curing is typically performed at a temperature above the film's glass transition temperature (Tg).[3]
Quantitative Data Summary
Table 1: Influence of Plasticizer (Triethyl Citrate - TEC) on the Minimum Film Formation Temperature (MFT) of this compound ECD.
| Plasticizer (TEC) Concentration (% w/w of dry polymer) | MFT (°C) |
| 0 | 81 |
| 30 | < 23 |
Source: Adapted from literature data.[12]
Table 2: Recommended Processing Parameters for Aqueous Film Coating.
| Parameter | Recommended Range/Value | Potential Issues if Outside Range |
| Inlet Air Temperature | 55°C (example value) | Too low: Inefficient drying; Too high: Spray drying |
| Spray Rate | 8 gm/min (example value) | Too high: Overwetting, sticking, cracking; Too low: Spray drying, long process time |
| Pan Rotating Speed | 12 rpm (example value) | Too low: Uneven coating; Too high: Tablet erosion |
| Curing Temperature | > MFT (typically 45°C to 75°C) | Too low: Incomplete film coalescence, cracking |
| Curing Time | 30 to 300 minutes | Insufficient time: Incomplete coalescence |
Source: Compiled from various sources.[9][15]
Experimental Protocols
Protocol 1: Preparation of Plasticized this compound ECD Dispersion
-
Dispersion Preparation:
-
Weigh the required amount of this compound ECD 30 dispersion into a suitable container.
-
Separately, accurately weigh the desired amount of plasticizer (e.g., triethyl citrate or dibutyl sebacate). The amount is typically calculated as a percentage of the dry ethylcellulose polymer weight in the dispersion.
-
-
Plasticizer Addition:
-
While stirring the this compound ECD dispersion gently with a low-shear mixer, slowly add the plasticizer.
-
Continue stirring for a predetermined period (e.g., at least 30 minutes) to ensure uniform distribution of the plasticizer.
-
-
Standing Time:
-
Allow the plasticized dispersion to stand for a recommended period (e.g., several hours, with some studies suggesting more than 5 hours for certain plasticizers) to allow for the complete penetration of the plasticizer into the ethylcellulose particles.[8]
-
-
Final Dilution (if necessary):
-
If a lower solids content is required for spraying, add purified water to the plasticized dispersion while stirring gently to achieve the target concentration.
-
Protocol 2: Film Coating of Tablets using a Pan Coater
-
Pre-heating:
-
Load the tablet cores into the coating pan.
-
Start the pan rotation at a set speed (e.g., 12 rpm).
-
Supply heated inlet air (e.g., 55°C) to preheat the tablet bed to a target temperature (e.g., 40-46°C).[13]
-
-
Coating:
-
Set the spray parameters: atomizing air pressure, spray rate (e.g., 8 gm/min), and gun-to-bed distance.
-
Begin spraying the plasticized this compound ECD dispersion onto the tumbling tablet bed.
-
Continuously monitor the process parameters (inlet air temperature, exhaust air temperature, tablet bed temperature, and spray rate) throughout the process.
-
-
Drying:
-
Once the required amount of coating solution has been applied, stop the spray.
-
Continue to supply heated air and rotate the pan for a specified period to ensure the tablets are sufficiently dry.
-
-
Curing:
-
Transfer the coated tablets to a curing oven.
-
Cure the tablets at a set temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) to ensure complete film coalescence. The optimal curing time and temperature can be influenced by the plasticizer used.[9]
-
-
Cooling:
-
After curing, allow the tablets to cool down to room temperature before packaging.
-
Visualizations
Caption: Troubleshooting workflow for preventing cracking in this compound ECD films.
Caption: Key parameters influencing this compound ECD film integrity.
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Hoe to prevent cracking in coating tablet | PPT [slideshare.net]
- 5. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 6. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Processing considerations for an EC latex coating system: influence of curing time and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Herausforderung Film-Coating-Prozess - Biogrund [biogrund.com]
- 17. The challenge of the film coating process - Biogrund [biogrund.com]
- 18. scispace.com [scispace.com]
- 19. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 20. amsdottorato.unibo.it [amsdottorato.unibo.it]
Technical Support Center: Troubleshooting Agglomeration in Aquacoat® Fluid Bed Coating
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering agglomeration during Aquacoat® fluid bed coating experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: What are the initial signs of agglomeration during the this compound® coating process?
Initial signs of agglomeration, or the undesirable sticking together of particles, can be observed through several indicators. Visually, you may notice the formation of larger particles or clumps within the fluid bed. Process monitoring can also reveal changes such as a decrease in the fluidization quality, increased pressure drop across the bed, or fluctuations in the product temperature.
Q2: My particles are starting to agglomerate. What are the most critical process parameters I should investigate first?
When agglomeration occurs, the interplay between the spray rate of the this compound® dispersion and the drying efficiency of the system is the most critical area to investigate. Over-wetting of the particles is a primary cause of agglomeration. The key process parameters to evaluate are:
-
Inlet Air Temperature: This directly influences the drying rate.
-
Spray Rate: This determines the amount of liquid being introduced onto the particles.
-
Atomization Air Pressure: This affects the droplet size of the coating dispersion.
A systematic approach to troubleshooting these parameters is crucial for resolving the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound® ECD and why does it sometimes lead to agglomeration?
This compound® ECD (Ethylcellulose Dispersion) is a 30% w/w aqueous dispersion of ethylcellulose polymer, widely used for sustained-release coatings, taste masking, and moisture protection.[1] Agglomeration can occur because it is a water-based dispersion. If the rate of water application (from the spray) exceeds the rate of water evaporation (drying), the particle surfaces become too wet and sticky, leading to the formation of liquid bridges between particles and subsequent agglomeration.
Q2: How does the choice of plasticizer affect agglomeration?
Plasticizers are essential additives for this compound® ECD to lower its minimum film formation temperature (MFFT) and ensure a flexible, continuous film. The type and concentration of the plasticizer can influence the tackiness of the coating film during application. While crucial for film quality, an inappropriate choice or excessive amount of plasticizer can increase the stickiness of the particles, thereby increasing the risk of agglomeration.
Q3: Can the characteristics of my core material contribute to agglomeration?
Yes, the properties of the substrate being coated play a significant role. Friable or porous cores can absorb more moisture, leading to swelling and increased tackiness. A wide particle size distribution can also be problematic, as smaller particles may be more prone to over-wetting and subsequent agglomeration.
Q4: Is it possible to completely eliminate agglomeration?
While complete elimination may not always be feasible, especially during process development, agglomeration can be significantly minimized and controlled to an acceptable level through careful optimization of formulation and process parameters.
Data Presentation: Process Parameter Adjustments to Mitigate Agglomeration
The following table summarizes the likely impact of adjusting key process parameters to troubleshoot agglomeration. The recommended starting parameters are based on typical laboratory-scale fluid bed coaters with a Wurster insert.
| Process Parameter | Starting Point Recommendation | Adjustment to Reduce Agglomeration | Rationale |
| Inlet Air Temperature (°C) | 50 - 60 | Increase in 2-5°C increments | Enhances drying efficiency, reducing particle surface moisture. |
| Product Temperature (°C) | 32 - 36 | Maintain within target range | A stable product temperature indicates a balance between spraying and drying. A drop can signal over-wetting. |
| Spray Rate ( g/min ) | 5 - 15 | Decrease by 10-20% | Reduces the rate of liquid addition, allowing more time for drying. |
| Atomization Air Pressure (bar) | 1.5 - 2.5 | Increase by 0.2-0.5 bar | Produces smaller droplets which dry faster and distribute more evenly. |
| Fluidizing Air Volume (m³/h) | 45 - 85 | Increase slightly | Improves fluidization and particle separation, reducing contact time between wet particles. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Process Parameters
This protocol outlines a systematic approach to identifying and correcting the process parameters causing agglomeration.
-
Baseline Establishment: Record all current process parameters at the point where agglomeration is first observed.
-
Initial Intervention - Reduce Over-wetting:
-
Immediately stop the spray and continue fluidizing the bed to dry any overly wet particles.
-
Once the product appears dry and free-flowing, restart the process with the spray rate reduced by 20%.
-
-
Iterative Adjustment - Temperature:
-
If agglomeration persists, maintain the lower spray rate and increase the inlet air temperature by 3-5°C.
-
Monitor the product temperature to ensure it remains within the target range (e.g., 32-36°C).
-
-
Droplet Size Optimization:
-
If the issue is still not resolved, increase the atomization air pressure by 0.3 bar to reduce the droplet size.
-
-
Fluidization Enhancement:
-
As a final step, a slight increase in the fluidizing air volume can be tested to improve particle separation.
-
-
Evaluation: After each adjustment, allow the process to stabilize for at least 15-20 minutes and visually inspect the product for signs of agglomeration.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing agglomeration during fluid bed coating.
Caption: Relationship between key process parameters and their effect on agglomeration.
References
Aquacoat® ECD Technical Support Center: Optimizing Plasticizer Concentration
Welcome to the technical support center for Aquacoat® ECD coatings. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing plasticizer concentration for their sustained-release coating formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the coating process.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during your experiments with this compound® ECD, with a focus on the role of plasticizer concentration.
Q1: My coated pellets are exhibiting cracking. What is the likely cause and how can I fix it?
A1: Film cracking is a common issue that often points to a suboptimal plasticizer concentration. When the internal stress of the film exceeds its tensile strength, cracks can appear.
-
Likely Cause: Insufficient plasticizer concentration is the most probable cause. Without adequate plasticizer, the ethylcellulose film is too brittle and cannot withstand the stresses of drying and handling.
-
Solution: Increase the plasticizer concentration in your formulation. A typical starting range for plasticizers like dibutyl sebacate (DBS) or triethyl citrate (TEC) is 20-25% w/w based on the dry polymer weight. You may need to incrementally increase this concentration until the cracking is resolved. It is also beneficial to ensure a curing step at an elevated temperature (e.g., 60°C) is included in your process to promote proper film formation.
Q2: The coated particles are sticking together (agglomeration/tackiness). How can I prevent this?
A2: Tackiness or agglomeration during the coating process is often a sign of excessive plasticizer or improper drying conditions.
-
Likely Cause: An overly high concentration of plasticizer can lead to a soft, sticky film surface, causing the pellets to clump together.
-
Solution:
-
Reduce Plasticizer Concentration: Gradually decrease the amount of plasticizer in your formulation.
-
Optimize Process Parameters: Ensure your inlet air temperature and spray rate are optimized. Over-wetting the pellets can contribute to tackiness.
-
Incorporate an Anti-Tacking Agent: The addition of an anti-tacking agent, such as talc, to your coating dispersion can significantly reduce tackiness.
-
Q3: I am observing "dose dumping" or an unexpectedly rapid drug release from my coated pellets. How can plasticizer concentration affect this?
A3: "Dose dumping" is a critical issue where the coated formulation releases the drug rapidly and prematurely. This can be related to the integrity of the film coating, which is heavily influenced by the plasticizer.
-
Likely Cause:
-
Film Cracking: As discussed in Q1, insufficient plasticizer can lead to cracks in the coating, creating channels for rapid drug release.
-
Plasticizer Leaching: If a highly water-soluble plasticizer like triethyl citrate (TEC) is used, it may leach out of the film upon exposure to the dissolution media, leaving behind a porous and more permeable film.[1]
-
Incomplete Film Formation: If the plasticizer concentration is too low, the polymer particles may not coalesce properly, resulting in a porous film.
-
-
Solution:
-
Optimize Plasticizer Concentration: Ensure you are using a sufficient concentration of plasticizer to form a non-porous, continuous film.
-
Consider Plasticizer Type: For highly soluble drugs, a less water-soluble plasticizer like dibutyl sebacate (DBS) may be more suitable to prevent leaching and maintain the film's integrity.[2]
-
Ensure Proper Curing: A post-coating curing step is crucial for complete coalescence of the polymer particles and the formation of a robust film.
-
Q4: How do I prepare the this compound® ECD dispersion with a plasticizer?
A4: Proper preparation of the coating dispersion is critical for achieving a uniform and effective coating.
-
General Procedure:
-
If necessary, dilute the this compound® ECD dispersion to the desired solids content (e.g., 15-20%) with purified water.[3]
-
Add the required amount of plasticizer to the diluted dispersion while stirring.
-
Continue to stir the dispersion for a recommended period (e.g., 30-60 minutes for water-soluble plasticizers, potentially longer for water-insoluble plasticizers) to ensure uniform distribution of the plasticizer within the polymer particles.
-
It is advisable to pass the dispersion through a sieve (e.g., 100 mesh) before use to remove any potential agglomerates.[3]
-
Maintain gentle agitation of the dispersion throughout the coating process.[3]
-
Data Presentation
The selection and concentration of a plasticizer significantly impact the thermal and mechanical properties of the this compound® ECD film. The following tables provide a summary of quantitative data from various studies.
Table 1: Effect of Plasticizer Type and Concentration on the Glass Transition Temperature (Tg) of this compound® ECD Films
| Plasticizer Type | Concentration (% w/w of dry polymer) | Glass Transition Temperature (Tg) (°C) |
| None | 0% | 129°C |
| Dibutyl Sebacate (DBS) | 20% | 44°C |
| Diethyl Phthalate (DEP) | 20% | 44°C |
| Triethyl Citrate (TEC) | 20% | 36°C |
Data sourced from literature. Actual values may vary based on experimental conditions.[4]
Table 2: Influence of Dibutyl Sebacate (DBS) Concentration on the Mechanical Properties of Ethylcellulose Films
| DBS Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 32.5 | 5.2 |
| 10 | 20.1 | 10.5 |
| 20 | 12.8 | 25.3 |
| 30 | 8.5 | 45.1 |
| 40 | 6.2 | 60.7 |
This table illustrates the general trend of decreasing tensile strength and increasing flexibility with higher plasticizer concentration.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your formulation development and characterization.
Protocol 1: Preparation of this compound® ECD Dispersion for Laboratory-Scale Coating
-
Calculate Required Materials: Determine the total solids required for your coating run. Based on this, calculate the amount of this compound® ECD dispersion (typically 30% solids), plasticizer, and purified water needed. The plasticizer concentration is usually calculated as a percentage of the dry ethylcellulose weight.
-
Dispersion Dilution: In a suitable vessel, add the calculated amount of purified water. While stirring with a propeller mixer at a low to moderate speed, slowly add the this compound® ECD dispersion.
-
Plasticizer Addition: Continue stirring and slowly add the pre-calculated amount of plasticizer to the diluted dispersion.
-
Plasticization Time: Allow the dispersion to stir for a minimum of 30-60 minutes. For water-insoluble plasticizers, a longer stirring time (e.g., 2-4 hours or overnight) may be necessary to ensure complete partitioning into the polymer particles.[6]
-
Sieving: Pass the final dispersion through a 100-mesh stainless steel sieve to remove any undispersed material.
-
Coating: The dispersion is now ready for use in a fluid bed coater or other suitable coating equipment. Maintain gentle agitation throughout the coating process.
Protocol 2: Determination of Minimum Film Formation Temperature (MFT)
-
Apparatus: Utilize a Minimum Film Forming Temperature Bar (MFFT-Bar).
-
Sample Preparation: Prepare the this compound® ECD dispersion with the desired plasticizer concentration as described in Protocol 1.
-
Application: Apply a thin, uniform film of the dispersion onto the temperature-gradient plate of the MFFT-Bar.
-
Drying: Allow the film to dry under a gentle stream of air or nitrogen.
-
Observation: Observe the film for the transition point from a white, powdery, or cracked film to a clear, continuous film.
-
MFT Determination: The temperature at which this transition occurs is the Minimum Film Formation Temperature. A lower MFT indicates a more efficiently plasticized film that can be processed at lower temperatures.
Protocol 3: In-Vitro Drug Release Testing
-
Apparatus: Use a USP Dissolution Apparatus 1 (baskets) or 2 (paddles).
-
Dissolution Medium: Prepare the appropriate dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate buffer) and maintain it at 37°C ± 0.5°C.
-
Sample Introduction: Accurately weigh a sample of the coated pellets and place them in the dissolution vessels.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Cast a film of the plasticized this compound® ECD dispersion and allow it to dry completely. Accurately weigh 5-10 mg of the free film into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -20°C to 200°C).
-
Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (Tg). The Tg will appear as a step change in the heat flow curve. A lower Tg indicates a more plasticized and flexible film.
Protocol 5: Morphological Characterization by Scanning Electron Microscopy (SEM)
-
Sample Mounting: Mount the coated pellets onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: To make the non-conductive polymer surface suitable for SEM analysis, coat the sample with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: Place the coated stub into the SEM chamber and evacuate to a high vacuum.
-
Analysis: Acquire images of the coated pellets at various magnifications to observe the surface morphology, film uniformity, and the presence of any defects like cracks or pores.
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of plasticizer concentration for this compound® ECD coatings.
Caption: Experimental workflow for optimizing plasticizer concentration.
Caption: Troubleshooting workflow for film cracking.
References
- 1. Study of triethyl citrate migration from coating polymers to tablet cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ashland.com [ashland.com]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Aquacoat® Film Properties: A Technical Support Guide on the Effects of Curing Time and Temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of curing time and temperature on the properties of Aquacoat® ECD films.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the film formation of this compound® ECD?
This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer. The film formation process involves the coalescence of these dispersed polymer particles as water evaporates. Initially, the polymer spheres are deposited on the substrate and, under appropriate conditions, they fuse to form a continuous and dense film. This process is critical for achieving a stable and reproducible drug release profile.
Q2: Why is a curing or thermal treatment step necessary after coating with this compound® ECD?
A post-coating curing step, which involves storing the coated product at an elevated temperature for a specific duration, is often recommended to ensure the complete coalescence of the polymer particles.[1] Incomplete coalescence immediately after the coating process can lead to changes in drug release profiles during storage, as the particles may continue to fuse over time, resulting in a denser film and slower drug release. Curing accelerates this process, leading to a stable and reproducible film structure.
Q3: How do curing time and temperature generally affect the drug release from this compound® ECD coated dosage forms?
Increasing the curing time and temperature generally leads to a decrease in the drug release rate.[2] This is because higher temperatures and longer durations promote more complete coalescence of the ethylcellulose particles, resulting in a less permeable and more uniform film.[1] This denser film structure restricts the diffusion of the drug. However, it has been observed in some studies that very prolonged curing times can sometimes lead to a faster drug release, potentially due to increased film brittleness.[3]
Q4: Can the effect of curing on drug release be influenced by other formulation components?
Yes, other formulation components, particularly plasticizers, can significantly influence the effect of curing. The type and concentration of the plasticizer affect the glass transition temperature (Tg) of the polymer, which in turn influences the temperature required for effective film formation. For instance, with a water-soluble plasticizer like triethyl citrate (TEC), the plasticization time may not significantly impact drug release, whereas with a water-insoluble plasticizer, a longer plasticization time can lead to slower drug release. A subsequent curing step can help to reduce or eliminate these differences.[1]
Q5: What are the typical curing conditions recommended for this compound® ECD?
While optimal conditions are formulation-specific, a common starting point for curing is at a temperature of 60°C for a duration of 24 hours.[4] Some studies have explored curing for up to 72 hours.[3] It is crucial to conduct stability studies at accelerated conditions (e.g., 40°C/75% RH) to ensure the long-term stability of the drug release profile. Unconventionally harsh curing conditions (e.g., 60°C/75% RH or 80°C) have been shown to improve the storage stability of coated pellets.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or variable drug release between batches. | Incomplete or inconsistent film coalescence due to variations in curing parameters. | Strictly control and monitor curing time and temperature. Ensure uniform heat distribution within the curing oven. Validate the curing process to ensure reproducibility. |
| Drug release is faster than desired. | Incomplete film formation. Insufficient curing time or temperature. | Increase the curing time and/or temperature to promote better coalescence of the polymer particles. Evaluate the effect of different curing conditions on the dissolution profile. |
| Drug release is slower than desired. | Overly dense film due to excessive curing. | Decrease the curing time and/or temperature. If applicable, consider incorporating a pore-former into the coating formulation. |
| Film cracking or peeling after curing. | The film is too brittle. This can be exacerbated by high curing temperatures. | Optimize the plasticizer concentration to improve film flexibility. Evaluate the effect of a lower curing temperature for a longer duration. |
| Changes in drug release profile upon storage. | Post-coalescence of the polymer particles that were not fully fused during the initial curing process. | Implement a more rigorous curing step at a higher temperature or for a longer duration to ensure complete film formation. Perform stability testing under accelerated conditions to confirm the stability of the release profile. |
Data on Curing Effects
The following table summarizes findings from various studies on the effect of curing time and temperature on drug release from this compound® ECD coated dosage forms.
| Curing Temperature (°C) | Curing Time (hours) | Observed Effect on Drug Release | Reference Drug/Dosage Form |
| 50 | 24 | Slight reduction in release rate compared to 37°C | Diltiazem Pellets |
| 60 | 24 | Slight reduction in release rate compared to 37°C | Diltiazem Pellets |
| 60 | 24 | Decreased drug release due to further coalescence of polymer particles. | Propranolol HCl Pellets |
| 60 | up to 24 | Drug release rate decreased with increasing curing time. | Diclofenac Sodium Pellets |
| 60 | > 24 | Drug release became faster with further increased curing time. | Diclofenac Sodium Pellets |
| 80 | 24 | Improved storage stability of drug release. | Theophylline Pellets |
Experimental Protocols
Preparation of this compound® ECD Coating Dispersion
-
Dispersion Preparation: Begin with a known quantity of this compound® ECD (30% solids).
-
Plasticizer Addition: Add the desired plasticizer (e.g., triethyl citrate, TEC) to the dispersion. A common starting concentration is 20-25% w/w based on the dry polymer weight.
-
Mixing: Gently stir the mixture using a low-shear mixer for a minimum of 30 minutes to ensure uniform distribution of the plasticizer. Avoid high-speed mixing to prevent air entrapment.
-
Optional: Pore-Former Addition: If a more porous film is desired to increase the drug release rate, a water-soluble polymer like hydroxypropyl methylcellulose (HPMC) can be added to the dispersion.
-
Final Dilution: The dispersion can be diluted with purified water to achieve the desired solid content for spraying, typically in the range of 15-20%.
Fluidized-Bed Coating of Pellets
-
Equipment Setup: Use a fluidized-bed coater equipped with a Wurster insert (bottom spray).
-
Charge Pellets: Load the drug-layered pellets into the coating chamber.
-
Process Parameters:
-
Inlet Air Temperature: Maintain between 50-60°C.
-
Product Temperature: Control between 35-45°C.
-
Atomization Air Pressure: Typically set between 1.5 and 2.5 bar.
-
Spray Rate: Adjust to ensure efficient coating without causing agglomeration (e.g., 10-20 g/min/kg of pellets).
-
-
Coating Application: Spray the prepared this compound® ECD dispersion onto the fluidized pellets until the desired weight gain is achieved.
-
Drying: After the coating is complete, dry the pellets in the fluidized bed for a short period (e.g., 10-15 minutes) by stopping the spray and maintaining the fluidization and inlet air temperature.
Curing of Coated Pellets
-
Transfer to Oven: Transfer the coated and dried pellets to a calibrated oven.
-
Curing Conditions: Spread the pellets in a thin layer on trays to ensure uniform heat exposure. Set the desired curing temperature (e.g., 60°C) and time (e.g., 24 hours).
-
Cooling: After the curing cycle is complete, allow the pellets to cool to room temperature before further analysis.
In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles).
-
Dissolution Medium: Select a suitable dissolution medium, such as 0.1 N HCl (for simulating gastric fluid) or phosphate buffer pH 6.8 (for simulating intestinal fluid). The volume is typically 900 mL.
-
Temperature: Maintain the dissolution medium at 37 ± 0.5°C.
-
Agitation Speed: Set the rotation speed to 100 rpm for the basket method or 50-75 rpm for the paddle method.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Experimental workflow for this compound® film coating and curing.
Caption: Curing parameters' effect on this compound® film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug release from beads coated with an aqueous colloidal ethylcellulose dispersion, this compound, or an organic ethylcellulose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of thermal curing of the ethyl cellulose film on the rapidity of release of diclofenac sodium from pellets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dose Dumping with Aquacoat® Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating dose dumping in pharmaceutical formulations coated with Aquacoat® ECD (Ethylcellulose Dispersion). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the development of robust and stable sustained-release dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is dose dumping and why is it a concern with this compound® formulations?
A1: Dose dumping is the unintended, rapid release of a large amount of a drug from a modified-release dosage form.[1] This can lead to a sudden spike in the drug's concentration in the bloodstream, potentially causing adverse effects or toxicity, especially for drugs with a narrow therapeutic index.[2] this compound®, being an ethylcellulose-based coating, is susceptible to this phenomenon, particularly in the presence of alcohol (alcohol-induced dose dumping), as ethylcellulose is soluble in ethanol.[3] This can compromise the controlled-release properties of the formulation.
Q2: What are the primary causes of dose dumping in this compound®-coated products?
A2: The primary causes of dose dumping in this compound® formulations include:
-
Alcohol Co-ingestion: Ethanol can dissolve the ethylcellulose film, leading to a rapid influx of the dissolution medium and premature drug release.[2][3]
-
Improper Film Formation: Incomplete coalescence of the ethylcellulose particles during the coating and curing process can result in a porous and weak film that is unable to adequately control drug release.
-
Inadequate Curing: Insufficient curing time or temperature can prevent the formation of a uniform, continuous film, making the coating susceptible to failure.[4]
-
Inappropriate Plasticizer Selection: The type and concentration of the plasticizer can significantly impact the film's mechanical properties and permeability.[5][6]
Q3: How does the curing process affect the performance of this compound® coatings?
A3: The curing process, which involves a thermal treatment of the coated dosage form after drying, is critical for achieving a stable and reproducible drug release profile.[4] Curing facilitates the coalescence of the colloidal ethylcellulose particles, leading to a more homogenous and less porous film.[7][8] Inadequate curing can result in a brittle and permeable film, increasing the risk of dose dumping. Conversely, proper curing can significantly retard drug release and improve the stability of the formulation.[4] Unconventionally harsh curing conditions (e.g., 60°C/75% RH or 80°C) have been shown to improve the storage stability of this compound®-coated pellets under accelerated conditions.[9]
Q4: What is the role of plasticizers in this compound® formulations?
A4: Plasticizers are essential additives in this compound® formulations as they reduce the minimum film formation temperature (MFFT) and increase the flexibility of the ethylcellulose film.[7] This improved flexibility helps to prevent cracking and ensures the integrity of the coating during handling and in the gastrointestinal tract. The choice of plasticizer can also influence the drug release rate by altering the permeability of the film.[10] For example, dibutyl sebacate (DBS) has been shown to increase the permeability of ethylcellulose membranes more than triethyl citrate (TEC).[10]
Q5: Can dose dumping be prevented without compromising the sustained-release profile?
A5: Yes, several strategies can be employed to prevent dose dumping while maintaining the desired sustained-release characteristics. These include:
-
Incorporation of Alcohol-Insoluble Polymers: Blending this compound® ECD with alcohol-insoluble polymers like guar gum can create a robust film that resists dissolution in hydroalcoholic media.[6]
-
Optimization of Formulation Variables: Careful selection of the type and concentration of plasticizers and other excipients is crucial.
-
Process Parameter Optimization: Optimizing the coating and curing parameters is essential for ensuring the formation of a high-quality, durable film.
Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound® formulations and provides potential solutions.
Issue 1: My formulation exhibits dose dumping in the presence of 40% ethanol.
-
Question: Why is my formulation failing the alcohol dose dumping test, and what steps can I take to fix it?
-
Answer:
-
Potential Cause 1: Ethylcellulose Solubility in Ethanol. The primary reason is the solubility of the ethylcellulose polymer in alcohol, which disrupts the integrity of the film coating.
-
Solution 1: Incorporate an Alcohol-Insoluble Polymer. The most effective strategy is to include an alcohol-insoluble polymer in your coating formulation. Guar gum has been shown to be particularly effective.[6] Studies have demonstrated that incorporating more than 5% guar gum (relative to the total polymer content) can provide resistance to alcohol-induced dose dumping. The viscosity of the guar gum is also a critical factor, with a 1% aqueous solution viscosity of over 150 cP being recommended.
-
Potential Cause 2: Inadequate Film Strength. The film may not be mechanically robust enough to withstand the stress of the dissolution environment, especially in the presence of alcohol.
-
Solution 2: Optimize Plasticizer and Curing. Ensure you are using an appropriate plasticizer at an optimal concentration to achieve a flexible yet strong film. Review and optimize your curing process (time and temperature) to ensure complete coalescence of the polymer particles, which enhances film strength.[4][7]
-
Issue 2: The drug release from my coated pellets is too fast, even in the absence of alcohol.
-
Question: What formulation and process parameters should I investigate to slow down the drug release?
-
Answer:
-
Potential Cause 1: Insufficient Coating Thickness. The coating layer may not be thick enough to provide the desired level of sustained release.
-
Solution 1: Increase Coating Weight Gain. Increase the amount of coating applied to the pellets. This will increase the diffusional path length for the drug, thereby slowing its release.
-
Potential Cause 2: High Film Permeability. The choice of plasticizer can significantly affect the permeability of the this compound® film.
-
Solution 2: Evaluate Plasticizer Type and Concentration. Different plasticizers have varying effects on film permeability. For instance, triethyl citrate (TEC) generally results in a less permeable film compared to dibutyl sebacate (DBS).[10] Experiment with different plasticizers and concentrations to achieve the target release profile. For many plasticizers, increasing the concentration leads to a decrease in the release rate.[6]
-
Potential Cause 3: Incomplete Film Formation. As mentioned previously, inadequate curing can lead to a porous film.
-
Solution 3: Optimize Curing Conditions. Ensure that the curing temperature is above the MFFT of the plasticized polymer and that the curing time is sufficient for complete film formation. Curing at elevated temperatures generally retards drug release.[4]
-
Issue 3: I am observing coating defects such as cracking, peeling, or tackiness.
-
Question: What are the likely causes of these coating defects and how can they be resolved?
-
Answer:
-
Cracking:
-
Cause: The internal stresses in the film exceed its tensile strength. This can be due to insufficient plasticization, making the film too brittle.
-
Solution: Increase the concentration of the plasticizer or switch to a more efficient plasticizer to improve film flexibility. Also, ensure the curing temperature is not excessively high, as this can make some films more brittle.
-
-
Peeling:
-
Cause: Poor adhesion of the coating to the substrate. This could be due to properties of the core or an improperly prepared coating dispersion.
-
Solution: Ensure the surface of the core is suitable for coating. You may need to apply a sub-coat to improve adhesion. Also, ensure the coating dispersion is properly prepared and mixed before application.
-
-
Tackiness/Sticking:
-
Cause: Over-wetting of the pellets during the coating process, often due to a high spray rate or insufficient drying. The type and amount of plasticizer can also contribute to tackiness.
-
Solution: Reduce the spray rate and/or increase the inlet air temperature and airflow to ensure adequate drying. If the problem persists, consider using a plasticizer that imparts less tackiness to the film. The addition of anti-tacking agents like talc can also be beneficial.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound® formulations to provide a basis for comparison.
Table 1: Effect of Guar Gum on Theophylline Release from this compound® ECD Coated Pellets in Hydroalcoholic Media
| Formulation | Dissolution Medium | % Drug Released at 2h | % Drug Released at 8h |
| This compound® ECD (Control) | 0.1 N HCl | ~15% | ~40% |
| This compound® ECD (Control) | 0.1 N HCl + 40% EtOH | > 90% | > 95% |
| This compound® ECD + 10% Guar Gum | 0.1 N HCl | ~10% | ~35% |
| This compound® ECD + 10% Guar Gum | 0.1 N HCl + 40% EtOH | ~12% | ~40% |
| This compound® ECD + 15% Guar Gum | 0.1 N HCl | ~8% | ~30% |
| This compound® ECD + 15% Guar Gum | 0.1 N HCl + 40% EtOH | ~10% | ~35% |
Data adapted from studies on theophylline release from pellets coated with this compound® ECD and guar gum blends, demonstrating the effectiveness of guar gum in preventing alcohol-induced dose dumping.[3]
Table 2: Influence of Plasticizer Type on this compound® ECD Film Properties
| Plasticizer (20% w/w) | Glass Transition Temperature (Tg) | Water Uptake (%) | General Effect on Drug Release |
| Dibutyl Sebacate (DBS) | ~44°C | > 20% | Tends to increase permeability, leading to faster release.[10] |
| Triethyl Citrate (TEC) | ~36°C | Lower than DBS | Generally results in a less permeable film and slower drug release compared to DBS.[10] |
This table provides a qualitative and quantitative comparison of the effects of two common plasticizers on the properties of this compound® ECD films.
Experimental Protocols
Protocol 1: In-Vitro Alcohol-Induced Dose Dumping Study
This protocol is based on FDA guidance for evaluating the risk of alcohol-induced dose dumping.
-
Apparatus: USP Apparatus 2 (Paddles) is commonly used.
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) containing 0% (control), 5%, 20%, and 40% (v/v) ethanol.
-
-
Procedure: a. Place one dosage unit in each of the 12 dissolution vessels for each alcohol concentration. b. Maintain the temperature at 37 ± 0.5 °C. c. Set the paddle speed to a justified rate (e.g., 50 or 75 rpm). d. Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes, and then hourly up to 8 or 12 hours). e. Replace the withdrawn sample volume with fresh dissolution medium. f. Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the dissolution profiles for each alcohol concentration. c. Compare the profiles to the control (0% alcohol). A significant increase in the initial release rate in the presence of alcohol indicates a risk of dose dumping.
Protocol 2: Water Uptake and Weight Loss of this compound® Films
-
Film Preparation: Prepare free films of the this compound® formulation by casting the dispersion onto a flat, non-stick surface and allowing it to dry completely.
-
Procedure: a. Cut the film into pre-weighed samples of a defined size (e.g., 2 cm x 2 cm). b. Immerse the samples in a dissolution medium (e.g., 0.1 N HCl) at 37 °C. c. At specified time intervals, remove the samples, gently blot the surface with a lint-free cloth to remove excess water, and weigh them. d. After the final weighing, dry the samples to a constant weight in an oven.
-
Calculations:
-
Water Uptake (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
-
Weight Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100
-
Protocol 3: Tensile Strength Measurement of this compound® Films
-
Sample Preparation: Prepare free films of the this compound® formulation and cut them into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882).
-
Apparatus: A universal testing machine equipped with a suitable load cell and grips for thin films.
-
Procedure: a. Measure the thickness and width of the specimen's narrow section. b. Mount the specimen in the grips of the testing machine. c. Apply a tensile load at a constant rate of crosshead movement until the film breaks. d. Record the load and elongation throughout the test.
-
Calculations:
-
Tensile Strength (MPa) = Maximum Load / Original Cross-Sectional Area
-
Percent Elongation at Break = (Increase in Length at Break / Original Length) x 100
-
Young's Modulus (MPa) = Stress / Strain (in the initial linear portion of the curve)
-
Visualizations
Diagram 1: Troubleshooting Flowchart for Alcohol-Induced Dose Dumping
Caption: Troubleshooting workflow for addressing alcohol-induced dose dumping.
Diagram 2: Experimental Workflow for Formulation Development and Testing
Caption: A typical experimental workflow for developing and evaluating this compound® formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ethylcellulose controlled release: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanol-resistant ethylcellulose/guar gum coatings--importance of formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. colorcon.com [colorcon.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing nozzle blockage during Aquacoat spraying
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing nozzle blockage during the Aquacoat® spraying process.
Troubleshooting Guide: Preventing Nozzle Blockage
This guide addresses common issues encountered during the spraying of this compound® aqueous polymeric dispersions.
Issue: Intermittent or complete loss of spray from the nozzle.
-
Question: My spray nozzle is clogging during the coating process. What are the potential causes and how can I resolve this?
-
Answer: Nozzle blockage is a frequent challenge in spray coating and can stem from several factors related to the formulation, equipment, and process parameters. The primary causes are the presence of particulates in the coating dispersion and the physical properties of the fluid, particularly its viscosity.[1] High-viscosity fluids can lead to buildup within the nozzle's internal passages over time.[1]
Immediate Corrective Actions:
-
Stop the spray process.
-
Inspect the nozzle tip for bearding: "Bearding" is the accumulation of dried coating material on the nozzle tip and is a common cause of blockage.[2]
-
Clean the nozzle: If bearding or internal clogging is observed, carefully clean the nozzle according to the recommended cleaning protocol. This may involve using a soft brush and a suitable solvent to remove any hardened polymer.[3]
Long-Term Preventative Measures:
-
Formulation Optimization:
-
Proper Dispersion Preparation: Ensure the this compound® dispersion is adequately mixed before use to resolve any settling of contents that may occur during transport or storage.[4] The dispersion should have a smooth, uniform consistency.[4]
-
Plasticizer Addition: For this compound® ECD, a plasticizer is necessary to reduce the minimum film formation temperature (MFFT) and ensure proper film coalescence.[5] Inadequate plasticization can lead to poor film formation and potential nozzle fouling. The plasticizer should be completely penetrated into the ethylcellulose particles, which may take several hours.[5]
-
Viscosity Control: The ideal viscosity for a coating liquid should generally not exceed 250 cP.[6] High viscosity can lead to larger droplet sizes, over-wetting, and an increased risk of nozzle blockage.[7] If the viscosity of your this compound® dispersion is too high, it may be necessary to adjust the solids content.
-
Filtration: Filter the coating dispersion before spraying to remove any agglomerates or foreign particles that could obstruct the nozzle.
-
-
Equipment Setup and Maintenance:
-
Nozzle Selection: Choose a nozzle with an appropriate orifice size for your application. Heavier coatings may require a larger orifice.[3]
-
Regular Cleaning: Implement a routine cleaning schedule for the spray gun and all fluid pathways.[3] Residues left in the spray system can dry and lead to future blockages.
-
Equipment Inspection: Regularly inspect nozzles for wear and tear, as this can affect spray patterns and contribute to clogging.[3]
-
-
Process Parameter Optimization:
-
Atomization Air Pressure: Insufficient atomization air pressure can result in large droplets that do not dry efficiently, leading to sticking and picking, which can contribute to nozzle fouling.[7] Conversely, excessively high pressure can cause the droplets to dry before reaching the substrate, leading to a rough surface and potential buildup on the nozzle.[7]
-
Spray Rate: A high spray rate can lead to over-wetting of the substrate, which can cause tablets to stick together or to the coating pan, potentially dislodging particles that can clog the nozzle.[8]
-
Inlet Air Temperature: The inlet air temperature should be optimized to ensure efficient drying without causing premature drying of the spray droplets.
-
-
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Question: What is the recommended solids content for an this compound® ECD spray dispersion?
-
Answer: this compound® ECD is supplied as a 30% by weight aqueous dispersion of ethylcellulose polymer.[9] For spraying, this is often diluted to a lower solids content, typically around 15-20%, by adding deionized water.[10][11] The final solids content will depend on the specific application and equipment.
-
Question: Which plasticizers are recommended for this compound® ECD and at what concentration?
-
Answer: Water-insoluble plasticizers such as dibutyl sebacate (DBS), diethyl phthalate (DEP), and triethyl citrate (TEC) are commonly used with this compound® ECD.[5][10] Triethyl citrate is a particularly preferred plasticizer.[10] The plasticizer concentration typically ranges from 15% to 40% by weight, based on the total weight of the ethylcellulose polymer, with 20% to 30% being a common range.[10]
-
Question: How long should I mix the this compound® ECD dispersion after adding the plasticizer?
-
Answer: It is crucial to allow sufficient time for the plasticizer to penetrate the ethylcellulose particles for optimal film formation. This process can take more than 5 hours with 20% dibutyl sebacate.[5] It is recommended to mix the plasticizer with the this compound® dispersion for at least 30 minutes before adding water for dilution.[12]
Spraying Process & Equipment
-
Question: What are the typical starting parameters for spraying this compound® ECD?
-
Answer: The optimal parameters will vary depending on the equipment, substrate, and desired film properties. However, the following table provides a starting point for key process parameters based on findings from various studies.
| Parameter | Typical Range | Unit | Source(s) |
| Inlet Air Temperature | 50 - 65 | °C | |
| Atomization Air Pressure | 1.5 - 2.5 | bar | |
| Spray Rate | 10 - 30 | g/min | |
| Solids Content | 15 - 20 | % w/w | [10] |
| Plasticizer Level (TEC) | 20 - 30 | % (of polymer weight) | [10] |
-
Question: What type of spray gun and nozzle size should I use for this compound®?
-
Answer: The choice of spray gun and nozzle size depends on the scale of your experiment and the viscosity of your dispersion. For laboratory-scale coating, HVLP (High Volume, Low Pressure) spray guns are often suitable. The nozzle orifice size should be selected based on the coating's viscosity; heavier coatings require a larger orifice.[3] For fine finishes and clear coats, a nozzle size of 1.2 mm might be appropriate, while primers may require a 1.8 mm nozzle.
Experimental Protocols
Protocol 1: Preparation of this compound® ECD Spray Dispersion (15% Solids Content)
-
Materials:
-
This compound® ECD (30% solids)
-
Plasticizer (e.g., Triethyl Citrate - TEC)
-
Deionized Water
-
Low-shear mixer (e.g., propeller mixer)
-
-
Procedure:
-
Gently stir the this compound® ECD container to ensure a homogenous dispersion before dispensing.
-
Weigh the required amount of this compound® ECD into a suitable vessel.
-
Calculate the required amount of plasticizer (e.g., 24% of the ethylcellulose solids weight).[11]
-
While stirring the this compound® ECD at a low speed, slowly add the plasticizer.
-
Continue mixing for a minimum of 30 minutes to allow for initial plasticizer uptake. For optimal plasticization, allow the mixture to stand for several hours (e.g., overnight) with gentle agitation.[5][12]
-
Slowly add deionized water to the plasticized dispersion while stirring until the target solids content of 15% is reached.[10][11]
-
Continue to stir the final dispersion gently until it is uniform.
-
It is recommended to pass the dispersion through a filter (e.g., 100-mesh screen) before introducing it into the spray system to remove any potential agglomerates.
-
Protocol 2: Cleaning of Spray Equipment
-
Objective: To effectively remove this compound® residues from the spray gun and fluid lines to prevent cross-contamination and equipment malfunction.
-
Materials:
-
Deionized Water
-
Cleaning agent (e.g., household ammonia, commercial tank cleaners)[7]
-
Soft brushes
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Initial Rinse: Immediately after use, flush the entire system, including the spray gun, hoses, and pump, with warm deionized water until the effluent runs clear.
-
Disassembly: Carefully disassemble the spray gun, removing the nozzle, needle, and air cap.
-
Soaking: Immerse the disassembled parts in a cleaning solution. For aqueous polymer dispersions, a dilute solution of household ammonia can be effective in loosening residues.[7] Allow the parts to soak for at least 30 minutes.
-
Manual Cleaning: Use soft brushes to gently scrub the nozzle, needle, and air cap to remove any stubborn residues. Avoid using abrasive materials that could damage the components.
-
System Flush with Cleaning Agent: Fill the spray system's fluid reservoir with the cleaning solution and circulate it through the entire system for at least 15 minutes.
-
Final Rinse: Thoroughly rinse all components and the entire spray system with deionized water until all traces of the cleaning agent are removed.
-
Drying and Reassembly: Allow all parts to dry completely before reassembling the spray gun.
-
Visualizations
Caption: Troubleshooting workflow for nozzle blockage.
Caption: this compound® ECD dispersion preparation workflow.
References
- 1. spray.com [spray.com]
- 2. fluidairinc.com [fluidairinc.com]
- 3. Preventing Clogged Spray Nozzles: Maintenance Best Practices | Lechler US [lechlerusa.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Film Coating Process Problems - Freund [freundglobal.com]
- 8. vjinstruments.com [vjinstruments.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. WO2015138200A1 - Controlled release composition and method - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Influence of substrate properties on Aquacoat film adhesion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the influence of substrate properties on Aquacoat® ECD film adhesion.
Frequently Asked Questions (FAQs)
Q1: What is this compound® ECD and how does it form a film?
This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer, typically containing 30% solids by weight.[1] It is a pseudolatex system that forms a film through the coalescence of polymer particles upon the evaporation of water.[2] This process requires the temperature to be above the minimum film formation temperature (MFFT) to ensure proper particle fusion and the formation of a continuous, uniform film. Plasticizers are often added to the formulation to lower the MFFT and improve the flexibility of the resulting film.[2][3]
Q2: What are the key substrate properties that influence this compound® film adhesion?
The adhesion of this compound® films to a substrate is a complex interplay of several factors. The most critical substrate properties include:
-
Surface Roughness: A certain degree of surface roughness can enhance mechanical interlocking between the film and the substrate, thereby improving adhesion.[4][5] However, excessive roughness can lead to uneven film distribution and potential defects.
-
Surface Energy (Wettability): For good adhesion, the coating dispersion must adequately wet the substrate surface. This is governed by the surface energy of the substrate and the surface tension of the dispersion.[6] Hydrophobic surfaces, often caused by lubricants, can lead to poor wetting and reduced adhesion.
-
Porosity: A porous substrate can lead to the penetration of the coating dispersion into the tablet core, which can affect adhesion and the integrity of both the film and the tablet.[7]
-
Chemical Composition: The chemical nature of the excipients on the tablet surface plays a crucial role. For instance, hydrophilic surfaces, such as those of microcrystalline cellulose, can promote better adhesion compared to hydrophobic surfaces.[8]
Q3: How do common tablet excipients affect this compound® film adhesion?
Certain excipients, particularly lubricants, can have a significant negative impact on film adhesion.
-
Lubricants: Magnesium stearate, a widely used lubricant, is highly hydrophobic and can form a film on the tablet surface, leading to poor wetting by the aqueous this compound® dispersion and consequently, weak adhesion.[1][7][8] Studies have shown that the addition of magnesium stearate can significantly decrease the adhesion of film coatings.[8]
-
Disintegrants: The effect of disintegrants on film adhesion is generally less pronounced than that of lubricants.[4]
-
Fillers: The type of filler can influence surface properties. For example, tablets made with microcrystalline cellulose have been shown to exhibit good film adhesion due to their surface polarity.[8]
Q4: What are the common failure modes for this compound® film adhesion?
Common adhesion-related failures include:
-
Peeling or Delamination: This is the separation of the film from the tablet surface and is a direct indication of poor adhesion.[9]
-
Chipping or Edge Erosion: This occurs when the film chips or erodes at the edges of the tablet, often due to insufficient mechanical strength or poor adhesion at the edges.
-
Cracking: While often related to internal stresses in the film, poor adhesion can contribute to the propagation of cracks.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the application of this compound® films related to substrate properties.
| Problem | Potential Cause(s) Related to Substrate | Recommended Solution(s) |
| Poor Adhesion / Peeling | 1. High level of hydrophobic lubricant (e.g., magnesium stearate) on the tablet surface. [1][8] 2. Low surface energy of the tablet core. 3. Very smooth or "glassy" tablet surface, reducing mechanical keying. | 1. Reduce the concentration of the hydrophobic lubricant or replace it with a more hydrophilic alternative if possible. Optimize the blending time to minimize surface smearing of the lubricant. 2. Consider reformulating the tablet core with excipients that have higher surface energy. 3. Optimize tablet compression force to achieve a suitable surface roughness. Avoid overly high compression forces that can lead to very smooth surfaces. |
| Film Cracking | 1. Tablet core expansion due to moisture absorption. 2. High internal stresses in the film exacerbated by poor adhesion. [9] | 1. Use less hygroscopic excipients in the tablet core. Apply a pre-coating or seal coat to minimize moisture penetration. 2. Optimize the plasticizer level in the this compound® dispersion to reduce film stress. Ensure processing temperatures are adequate for proper film coalescence.[3] |
| Sticking and Picking | 1. Over-wetting of a porous tablet surface. [10] 2. Slow drying on a dense, non-porous surface. | 1. Increase the drying air temperature or flow rate. Reduce the spray rate of the coating dispersion.[10] 2. Optimize the spray rate and drying conditions to ensure droplets dry sufficiently upon contact with the tablet surface. |
| Orange Peel / Roughness | 1. Uneven wetting of the tablet surface due to variations in surface energy. 2. Poor spreading of droplets on a rough tablet surface. [11] | 1. Ensure uniform distribution of excipients in the tablet formulation. 2. Optimize atomizing air pressure to achieve a finer spray. Adjust the distance between the spray gun and the tablet bed. |
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative influence of substrate properties on this compound® film adhesion. Note: Specific quantitative data for this compound® ECD is limited in publicly available literature. The numerical values presented here are illustrative and based on general principles of film coating and data from similar systems. They are intended for comparative purposes to demonstrate trends.
Table 1: Influence of Substrate Surface Roughness on Film Adhesion
| Substrate Surface Roughness (Ra, µm) | Expected Adhesion Strength (Illustrative Values in MPa) | Observations |
| < 0.5 (Very Smooth) | 1.5 - 2.5 | Reduced mechanical interlocking may lead to lower adhesion. |
| 0.5 - 2.0 (Moderately Rough) | 2.5 - 4.0 | Optimal range for balancing mechanical keying and uniform film formation. |
| > 2.0 (Very Rough) | 2.0 - 3.0 | May lead to incomplete film coalescence in valleys, creating weak points.[3] |
Table 2: Influence of Lubricant Type and Concentration on Film Adhesion
| Lubricant in Tablet Core | Concentration (% w/w) | Expected Adhesion Strength (Illustrative Values in MPa) |
| None (Pure Microcrystalline Cellulose) | 0 | 3.5 - 4.5 |
| Magnesium Stearate | 0.5 | 1.0 - 2.0 |
| Magnesium Stearate | 1.0 | 0.5 - 1.5 |
| Stearic Acid | 0.5 | 2.0 - 3.0 |
| Sodium Stearyl Fumarate | 1.0 | 2.5 - 3.5 |
Data trends are based on studies with HPMC films, which are expected to be comparable for aqueous ethylcellulose dispersions.[4][8]
Experimental Protocols
1. Protocol for Measuring Tablet Surface Roughness
This protocol describes the use of Atomic Force Microscopy (AFM) or 3D Laser Profilometry to quantify the surface roughness of pharmaceutical tablets.[3][9][12]
-
Objective: To determine the average surface roughness (Ra) of tablet cores.
-
Apparatus: Atomic Force Microscope (AFM) or 3D Laser Profilometer.
-
Procedure:
-
Carefully mount the tablet on the instrument stage, ensuring the surface to be measured is level.
-
For AFM, select an appropriate cantilever and scanning parameters (scan size, scan rate, and setpoint). A typical scan size for tablet surfaces is in the range of 50 x 50 µm to 100 x 100 µm.
-
For Laser Profilometry, define the measurement area (e.g., 2 x 2 mm).[12]
-
Acquire topographic images of at least three different areas on the tablet surface.
-
Using the instrument's software, calculate the average surface roughness (Ra) for each scanned area.
-
Report the mean Ra value and standard deviation for each tablet batch.
-
2. Protocol for Peel Adhesion Test
This protocol is adapted from standard peel adhesion test methods (e.g., ASTM D3330) for evaluating the adhesion of this compound® film to a tablet substrate.[13]
-
Objective: To quantify the force required to peel the this compound® film from the tablet surface.
-
Apparatus: Tensile tester with a 90° or 180° peel test fixture, cutting tool, and a suitable adhesive tape to initiate peeling.
-
Procedure:
-
Coat the tablets with this compound® ECD dispersion under controlled conditions and allow them to cure fully.
-
Carefully make two parallel cuts through the film coating on the flat face of the tablet, approximately 10 mm apart.
-
Using a sharp blade, gently lift one end of the film strip between the cuts.
-
Attach a piece of adhesive tape to the lifted end of the film to provide a tail for gripping.
-
Secure the tablet in the peel test fixture.
-
Clamp the tail of the film in the upper grip of the tensile tester.
-
Initiate the peel test at a constant crosshead speed (e.g., 10 mm/min).
-
Record the force as a function of displacement.
-
Calculate the average peel force over a steady-state peeling region and divide by the width of the film strip to obtain the peel adhesion strength (in N/m or N/mm).
-
3. Protocol for Tensile Strength Measurement of Freestanding Films
This protocol follows the general principles of ASTM D882 for determining the tensile properties of thin plastic films.[14]
-
Objective: To determine the tensile strength and elongation at break of a freestanding this compound® film.
-
Apparatus: Tensile tester with film grips, micrometer, film casting applicator.
-
Procedure:
-
Prepare the this compound® dispersion with the desired plasticizer level.
-
Cast a film of uniform thickness (e.g., 100-200 µm) onto a non-adherent substrate (e.g., a Teflon-coated plate) using a film casting applicator.
-
Allow the film to dry and cure completely under controlled temperature and humidity.
-
Carefully peel the freestanding film from the substrate.
-
Cut dumbbell-shaped specimens from the film using a die cutter, following the dimensions specified in ASTM D882.
-
Measure the thickness and width of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile load at a constant rate of extension until the film breaks.
-
Record the load and elongation.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area. Calculate the elongation at break as the percentage change in length.
-
Mandatory Visualizations
Caption: Relationship between substrate properties and this compound® film adhesion.
Caption: Troubleshooting workflow for poor this compound® film adhesion.
References
- 1. This compound® | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of surface roughness and coating solvent on film adhesion to tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylcellulose–A Pharmaceutical Excipient with Multidirectional Application in Drug Dosage Forms Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ffa.uni-lj.si [ffa.uni-lj.si]
- 7. researchgate.net [researchgate.net]
- 8. The adhesion of film coatings to tablet surfaces--the effect of some direct compression excipients and lubricants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tablet surface characterisation by various imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Film Coating Process Problems - Freund [freundglobal.com]
- 11. Influence of the aqueous film coating process on the properties and stability of tablets containing a moisture-labile drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanovea.com [nanovea.com]
- 13. qualitester.com [qualitester.com]
- 14. zwickroell.com [zwickroell.com]
Aquacoat® Technical Support Center: Strategies to Reduce Tackiness
Welcome to the Aquacoat® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to tackiness in this compound® coatings.
Frequently Asked Questions (FAQs)
Q1: What is this compound® ECD?
This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer.[1][2] It is a hydrophobic material used for sustained-release barrier coatings, moisture barrier applications, and taste-masking in oral solid dosage forms.[1][2][3] The primary mechanism for drug release is diffusion across the water-insoluble membrane.[1][2] this compound® ECD offers a stable, reproducible, and pH-independent release profile.[1][3]
Q2: What are the primary causes of tackiness in this compound® coatings?
Tackiness in this compound® coatings can arise from several factors, including:
-
Inappropriate Plasticizer Levels: High concentrations of plasticizers can lead to overly soft and sticky films, while insufficient levels can result in brittle and fragile coatings.[4] The type of plasticizer also plays a crucial role.[5]
-
Incomplete Film Coalescence: For a stable film to form, the dispersed polymer particles must fuse together, a process known as coalescence.[6] Incomplete coalescence can occur if the processing temperature is below the minimum film-forming temperature (MFT).[6][7]
-
Improper Curing Conditions: Time, temperature, and humidity are critical parameters for achieving complete film coalescence.[6] Curing at temperatures above the glass transition temperature (Tg) is necessary for a tough, flexible film.[7]
-
High Humidity: Exposure to high relative humidity can cause the film to absorb moisture, potentially leading to tackiness.[5]
Q3: How does the choice of plasticizer affect tackiness?
Plasticizers are essential additives that reduce the glass transition temperature (Tg) and minimum film-forming temperature (MFT) of the polymer, enabling the formation of flexible films.[6][7] However, the concentration and type of plasticizer significantly influence film properties. An increase in plasticizer concentration generally leads to a softer, more pliable film, but excessive amounts can increase tackiness.[8] The water solubility of the plasticizer also impacts the film's properties; for instance, a water-soluble plasticizer like triethyl citrate (TEC) can create a more hydrophilic film compared to a water-insoluble one like dibutyl sebacate (DBS).[6]
Q4: Can anti-tacking agents be used with this compound®?
Yes, anti-tacking agents are commonly used to reduce tackiness in film coatings. Talc and glyceryl monostearate (GMS) have been shown to be effective in reducing the tackiness of films.[8] For example, talc has been used at concentrations of 35% w/w as an anti-tacking agent in formulations containing this compound® ECD.[4] GMS can be effective at much lower concentrations.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving tackiness issues during your experiments with this compound® coatings.
Issue: Coated substrates are sticking together (agglomerating) during or after the coating process.
This is a classic sign of excessive tackiness in the coating. Follow the steps below to troubleshoot this issue.
Step 1: Evaluate Plasticizer Concentration
Excessive plasticizer is a common culprit for tackiness.
-
Hypothesis: The plasticizer concentration is too high, resulting in a low glass transition temperature (Tg) and a soft, sticky film.
-
Recommendation: Systematically decrease the plasticizer concentration in your formulation.
Experimental Protocol: Optimizing Plasticizer Concentration
Objective: To determine the optimal plasticizer concentration that minimizes tackiness while maintaining desired film flexibility.
Materials:
-
This compound® ECD dispersion
-
Plasticizer (e.g., Dibutyl Sebacate - DBS, Triethyl Citrate - TEC)
-
Substrates (e.g., pellets, tablets)
-
Coating apparatus (e.g., fluid bed coater)
-
Tackiness testing equipment (optional, e.g., texture analyzer)
Methodology:
-
Formulation Preparation: Prepare a series of this compound® dispersions with varying plasticizer concentrations (e.g., 15%, 20%, 25% based on polymer weight). Ensure the plasticizer is allowed sufficient time to penetrate the ethylcellulose particles (e.g., over 5 hours for DBS).[9]
-
Coating: Apply the different formulations to your substrates under consistent coating parameters (inlet temperature, spray rate, atomization pressure).
-
Drying and Curing: Dry the coated substrates thoroughly and then cure them at a temperature above the MFT of the formulation.
-
Evaluation:
-
Qualitative Assessment: Visually inspect for agglomeration and manually assess the tackiness of the coated substrates.
-
Quantitative Assessment (Optional): If available, use a texture analyzer with a probe tack test to measure the adhesive force of the films.
-
-
Analysis: Compare the tackiness and film flexibility across the different plasticizer concentrations to identify the optimal level.
Step 2: Optimize Curing Conditions
Inadequate curing can lead to a poorly formed film with residual tackiness.
-
Hypothesis: The curing time, temperature, or humidity is insufficient for complete coalescence of the polymer particles.
-
Recommendation: Adjust the curing parameters to ensure a complete and stable film is formed.
Experimental Protocol: Evaluating Curing Conditions
Objective: To determine the optimal curing time and temperature to minimize tackiness.
Methodology:
-
Coating: Prepare a batch of coated substrates using your standard formulation.
-
Curing: Divide the batch into several sub-groups and cure them under different conditions:
-
Vary the curing temperature (e.g., 40°C, 50°C, 60°C).
-
Vary the curing time at each temperature (e.g., 2 hours, 8 hours, 24 hours).
-
-
Evaluation: After curing, allow the samples to equilibrate to ambient conditions and then assess for tackiness as described in the previous protocol.
-
Analysis: Identify the curing conditions that result in a non-tacky, stable film. Research has shown that curing at elevated temperatures (e.g., 60°C) for a sufficient duration (e.g., 24 hours) can be effective.[4]
Step 3: Incorporate an Anti-Tacking Agent
If optimizing plasticizer and curing conditions is not sufficient, the addition of an anti-tacking agent may be necessary.
-
Hypothesis: The inherent properties of the formulation result in a tacky surface.
-
Recommendation: Add an anti-tacking agent like talc or glyceryl monostearate (GMS) to the coating dispersion.
Experimental Protocol: Evaluating Anti-Tacking Agents
Objective: To assess the effectiveness of anti-tacking agents in reducing film tackiness.
Methodology:
-
Formulation Preparation: Prepare your standard this compound® dispersion. Divide it into aliquots and add varying concentrations of an anti-tacking agent (e.g., Talc at 10%, 20%, 35% w/w of polymer; GMS at lower concentrations).
-
Coating and Curing: Apply these formulations to your substrates and cure using optimized conditions.
-
Evaluation: Assess the tackiness of the resulting films.
-
Analysis: Determine the most effective type and concentration of anti-tacking agent for your formulation.
Data Presentation
Table 1: Effect of Plasticizer (Dibutyl Sebacate - DBS) Concentration on Minimum Film Formation Temperature (MFT)
| DBS Concentration (% of film) | MFT (°C) |
| 0% | 81 |
| 20% | ~30 |
Data synthesized from research findings.[9] This table illustrates that increasing the plasticizer concentration significantly reduces the MFT, which is a critical parameter for proper film formation.
Visualizations
Caption: Troubleshooting workflow for addressing tackiness in this compound® coatings.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound® | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 4. scielo.br [scielo.br]
- 5. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. Tackiness of acrylic and cellulosic polymer films used in the coating of solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing drug release profiles from Aquacoat coated beads
Welcome to the technical support center for optimizing drug release profiles from Aquacoat® ECD coated beads. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during formulation and manufacturing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems.
Q1: My drug release is too fast, exhibiting "dose dumping." What are the potential causes and solutions?
A1: Dose dumping, or premature catastrophic release of the drug, is a critical issue. It can stem from several formulation and processing factors.
-
Inadequate Film Formation: The primary cause is often an incomplete or porous film coat. This compound ECD requires thermal curing above its minimum film formation temperature (MFFT) for the ethylcellulose particles to coalesce into a continuous, rate-controlling membrane.[1][2] Incomplete coalescence leaves pores and cracks in the coating, allowing rapid drug release.[3]
-
Insufficient Coating Thickness: A coating that is too thin may not have the mechanical strength to control drug release, leading to rupture. The release rate is inversely proportional to the coating thickness at higher coating levels.[4]
-
Improper Plasticizer Level: Plasticizers are essential to lower the MFFT and improve the flexibility of the ethylcellulose film.[5] Insufficient plasticizer can result in a brittle film that cracks easily.[6] Conversely, some water-soluble plasticizers can leach out, creating pores and increasing release rates.
-
Presence of Pore-Formers: The intentional or unintentional inclusion of water-soluble components in the formulation (e.g., HPMC) can act as pore-formers, increasing drug release.[7][8]
Troubleshooting Steps:
-
Verify and Optimize Curing Conditions: Ensure the curing temperature is above the MFFT of the plasticized polymer and that the curing time is sufficient for complete coalescence. Increasing curing time and temperature generally decreases the drug release rate.[9][10]
-
Increase Coating Level: Apply a thicker coating (higher % weight gain) to slow down the diffusion process.[11]
-
Adjust Plasticizer Concentration: For most plasticizers, increasing the concentration (up to a saturation point) improves film formation and slows release.[12] Evaluate different plasticizers; water-insoluble types like Dibutyl Sebacate (DBS) may provide a more robust barrier.[13]
-
Review Formulation for Unintended Pore-Formers: Check all excipients for their solubility and potential to leach from the film.
Q2: My drug release is too slow or incomplete. How can I increase the release rate?
A2: An excessively slow release profile can be just as problematic as dose dumping. This issue typically arises from a film that is too thick or impermeable.
-
Excessive Coating Thickness: A very thick film increases the diffusional path length for the drug, thereby slowing its release.[4]
-
Over-curing: While curing is essential, excessive heat or time can lead to an overly dense and impermeable film, significantly retarding drug release.[2]
-
Low Plasticizer Level or Inefficient Plasticizer: A very low plasticizer level can result in poor film formation, but in some cases, a highly efficient, water-insoluble plasticizer can create a very effective moisture barrier, slowing down water ingress and subsequent drug dissolution and release.[12]
-
Absence of Pore-Formers: Pure ethylcellulose films are poorly permeable to many drugs.[7] Without a mechanism to increase permeability, release can be extremely slow.
Troubleshooting Steps:
-
Decrease Coating Level: Reduce the total % weight gain of the this compound layer.
-
Incorporate a Pore-Former: Add a controlled amount of a water-soluble excipient, such as Hydroxypropyl Methylcellulose (HPMC) or a PVA-PEG copolymer, to the this compound dispersion.[7][8] These agents dissolve in the release medium, creating a network of micropores in the coating that facilitates drug release.
-
Optimize Plasticizer Type and Level: Switch to a more hydrophilic plasticizer, such as Triethyl Citrate (TEC), which can create a more permeable film compared to hydrophobic plasticizers.[11]
-
Reduce Curing Time/Temperature: Carefully evaluate the curing parameters to avoid creating an overly dense film structure.
Q3: I'm observing significant batch-to-batch variability in my release profiles. What should I investigate?
A3: Inconsistent release profiles are often traced back to poor control over critical process and formulation variables.
-
Inconsistent Curing: Variations in curing time, temperature, or humidity can lead to different degrees of polymer coalescence and, consequently, different film permeabilities.[9][10][14] Uncured or partially cured pellets are known to have unstable release profiles upon storage.[8]
-
Variable Coating Process Parameters: Fluctuations in fluid bed coater parameters such as inlet air temperature, spray rate, and atomization pressure can affect the quality and uniformity of the applied film.[15][16] For example, a high spray rate combined with insufficient drying can lead to bead agglomeration and non-uniform coats.
-
Dispersion Preparation: The "plasticization time," or the time the plasticizer is mixed with the this compound dispersion before spraying, can be critical, especially for water-insoluble plasticizers.[10][13] Inadequate mixing can lead to non-homogeneous films.
Troubleshooting Workflow:
Below is a troubleshooting workflow to diagnose and resolve batch-to-batch variability.
References
- 1. Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Bead coating. I. Change in release kinetics (and mechanism) due to coating levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Key Formulation Variables in Tableting of Coated Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to adjust desired drug release patterns from ethylcellulose-coated dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug release from beads coated with an aqueous colloidal ethylcellulose dispersion, this compound, or an organic ethylcellulose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. researchgate.net [researchgate.net]
Navigating Lot-to-Lot Variability of Aquacoat® Dispersions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the inherent lot-to-lot variability of Aquacoat® aqueous ethylcellulose dispersions. By understanding the key sources of variability and implementing robust analytical and processing strategies, consistent and reproducible coating performance can be achieved.
Frequently Asked Questions (FAQs)
Q1: What is this compound® ECD and what are its typical specifications?
This compound® ECD (Ethylcellulose Dispersion) is an aqueous colloidal dispersion of ethylcellulose polymer. It is primarily used for sustained-release barrier membranes, taste-masking, and moisture barrier coatings in pharmaceutical applications.[1][2] The release mechanism is primarily drug diffusion across the water-insoluble film.[2][3] Key specifications for a typical this compound® ECD-30 dispersion are summarized below. Lot-to-lot variations within these ranges are expected and should be monitored.
Table 1: Typical Specifications for this compound® ECD-30
| Parameter | Specification Range |
| Loss on Drying | 68.0 - 71.0% |
| Ethylcellulose | 24.5 - 29.5% |
| Sodium Lauryl Sulfate | 0.9 - 1.7% |
| Cetyl Alcohol | 1.7 - 3.3% |
| pH | 4.0 - 7.0 |
| Viscosity | NMT 150 cps |
| Specific Gravity | 1.025 - 1.040 |
Source: this compound® ECD-30 Specification Sheet[4][5]
Q2: What are the primary sources of lot-to-lot variability in this compound® dispersions?
Lot-to-lot variability can arise from several factors related to the raw materials and the manufacturing process of the dispersion itself. These include:
-
Ethylcellulose Polymer Properties: Variations in the molecular weight, ethoxyl content, and particle size of the starting ethylcellulose raw material can influence the dispersion's properties.
-
Stabilizer Concentration: The amounts of sodium lauryl sulfate and cetyl alcohol, which stabilize the dispersion, can vary slightly between lots.[6][7]
-
Particle Size and Distribution: The particle size of the ethylcellulose latex can differ between batches, affecting film formation and coalescence.[8]
-
Solid Content: Minor variations in the percentage of solid content can impact the final film thickness and coating efficiency.
Q3: How does lot-to-lot variability impact my coating process and final product?
Variability in the this compound® dispersion can manifest in several ways during your coating process and in the final coated dosage form:
-
Film Properties: Differences in dispersion characteristics can lead to variations in the mechanical properties of the film, such as tensile strength, elongation, and elasticity.[9][10]
-
Drug Release Profile: The rate of drug diffusion across the membrane is highly dependent on the film's integrity and thickness. Lot-to-lot differences can lead to inconsistent drug release profiles.
-
Coating Defects: Inconsistent dispersion properties can contribute to a higher incidence of coating defects such as orange peel, cracking, or bridging.
-
Processability: Variations in viscosity and solid content may require adjustments to coating process parameters like spray rate and atomization pressure.
Troubleshooting Common Coating Defects
This section addresses common issues encountered during the application of this compound® dispersions and provides a systematic approach to troubleshooting.
Issue 1: "Orange Peel" or Rough Film Surface
An uneven, textured appearance on the coated surface, resembling the peel of an orange.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Improper Atomization: Droplets are too large when they reach the substrate surface. | Increase atomizing air pressure. |
| High Spray Rate: Excessive application of the coating solution. | Reduce the spray rate of the dispersion. |
| Incorrect Spray Gun to Bed Distance: Distance is too close, preventing proper droplet formation. | Increase the distance between the spray nozzle and the substrate bed. |
| High Viscosity of Dispersion: The coating solution is too thick to level properly. | Dilute the dispersion to a lower solid content (e.g., 15%).[11] |
| Inadequate Droplet Spreading: Poor wetting of the substrate. | Ensure the substrate surface is clean. Optimize the plasticizer type and concentration. |
Issue 2: Cracking or Crazing of the Film
The appearance of fine to large cracks in the coating.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Plasticization: The film is too brittle. | Increase the concentration of the plasticizer. Evaluate different types of plasticizers. |
| Excessive Film Thickness: Internal stresses build up in a thick film. | Apply the coating in thinner, multiple layers. |
| High Drying Temperature: Rapid solvent evaporation can induce stress. | Lower the inlet air temperature during the coating process. |
| Mechanical Stress: Stress on the coated form exceeds the film's flexibility. | Evaluate the mechanical properties of the film (tensile strength, elongation). |
Issue 3: Film Peeling or Delamination
The coating loses adhesion and lifts from the substrate.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Substrate Wettability: The coating solution does not spread evenly on the substrate. | Ensure the substrate is clean and free of lubricants. Consider applying a seal coat. |
| Incompatible Formulation: The coating formulation is not compatible with the substrate. | Evaluate the surface energy of the substrate and the coating. |
| Insufficient Curing: Poor film coalescence leads to weak adhesion. | Optimize the curing time and temperature post-coating. |
Troubleshooting Workflow for Coating Defects
The following diagram illustrates a logical workflow for troubleshooting common coating defects when using this compound® dispersions.
Caption: Troubleshooting workflow for common this compound® coating defects.
Experimental Protocols for Variability Assessment
To proactively manage lot-to-lot variability, a series of characterization experiments should be performed on incoming lots of this compound® dispersion and on the prepared coating solutions.
1. Particle Size Analysis of this compound® Dispersion
-
Objective: To determine the mean particle size and polydispersity index of the ethylcellulose latex particles.
-
Methodology:
-
Dilute a representative sample of the this compound® dispersion with deionized water to an appropriate concentration for the instrument.
-
Analyze the diluted sample using Photon Correlation Spectroscopy (PCS) or a similar laser light scattering technique.[8]
-
Record the mean particle size (z-average) and the polydispersity index (PDI).
-
Compare these values to the manufacturer's Certificate of Analysis and to historical data from previous lots.
-
2. Rheological Characterization of Coating Solution
-
Objective: To assess the viscosity of the prepared coating solution.
-
Methodology:
-
Prepare the coating solution by adding the required amounts of plasticizer and any other excipients to the this compound® dispersion.
-
Allow the solution to mix for a specified period (e.g., 30-60 minutes).[11]
-
Measure the viscosity of the solution using a viscometer (e.g., Brookfield or cone-and-plate) at a controlled temperature.
-
Compare the viscosity to that of previously successful batches.
-
3. Mechanical Properties of Cast Films
-
Objective: To evaluate the tensile strength and elongation of films cast from different lots of this compound®.
-
Methodology:
-
Prepare a film by casting the coating solution onto a level, non-stick surface (e.g., a Teflon-coated plate).
-
Allow the film to dry completely under controlled temperature and humidity.
-
Cut the film into strips of uniform dimensions (e.g., 70 mm x 10 mm).[12]
-
Measure the thickness of each strip at multiple points using a digital micrometer.
-
Determine the tensile strength and percent elongation using a tensile testing instrument.[9]
-
Compare the mechanical properties of films from different lots.
-
Table 2: Example Data for Mechanical Properties of this compound® Films with Different Plasticizers
| Plasticizer (20% w/w) | Young's Modulus (MPa) |
| Triethyl Citrate (TEC) | 25 - 35 |
| Triacetin (TA) | 25 - 35 |
Source: Adapted from studies on plasticized this compound® ECD films.[13][14][15]
Experimental Workflow for Lot-to-Lot Variability Assessment
The following diagram outlines a systematic workflow for assessing the variability of incoming this compound® lots.
Caption: Workflow for assessing new lots of this compound® dispersion.
By implementing these troubleshooting guides and experimental protocols, you can better understand and manage the lot-to-lot variability of this compound® dispersions, leading to a more robust and reproducible coating process.
References
- 1. IFF - this compound ECD - 30 [answercenter.iff.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmtech.com [pharmtech.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethylcellulose in Organic Solution or Aqueous Dispersion Form in Designing Taste-Masked Microparticles by the Spray Drying Technique with a Model Bitter Drug: Rupatadine Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 10. Mechanical properties of dry and wet cellulosic and acrylic films prepared from aqueous colloidal polymer dispersions used in the coating of solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashland.com [ashland.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aquacoat ECD and Surelease for Sustained-Release Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of oral controlled-release drug delivery, the selection of an appropriate coating system is paramount to achieving the desired therapeutic effect. Among the most widely utilized are aqueous ethylcellulose dispersions, which provide a reliable means of creating a water-insoluble, pH-independent barrier for sustained drug release. This guide offers an in-depth, objective comparison of two leading commercial products: Aquacoat® ECD and Surelease®. By examining their fundamental properties, performance data from experimental studies, and operational considerations, this document aims to equip researchers and formulation scientists with the knowledge to make informed decisions for their specific drug development projects.
Fundamental Properties and Composition
Both this compound ECD and Surelease are aqueous dispersions of ethylcellulose, a hydrophobic polymer that governs drug release primarily through diffusion. However, they differ significantly in their supplied formulation, which has direct implications for their preparation and use.
This compound ECD is a 30% by weight aqueous dispersion of ethylcellulose polymer.[1] It is a pseudolatex system that is free of ammonia and requires the addition of a plasticizer by the end-user to ensure proper film formation and to achieve the desired mechanical properties and release profile.[2][3] The flexibility to choose and optimize the type and concentration of the plasticizer allows for a high degree of control over the final coating's characteristics.[4]
Surelease is a fully formulated, optimally plasticized aqueous dispersion of ethylcellulose, typically supplied at a 25% w/w solids content.[5][6][7] It is a ready-to-use system that includes plasticizers such as oleic acid and medium-chain triglycerides, and is stabilized with ammonium hydroxide.[8] This pre-formulated nature simplifies the preparation process, offering convenience and consistency.[6]
A summary of their key compositional differences is presented in Table 1.
| Feature | This compound ECD | Surelease |
| Polymer | Ethylcellulose[1] | Ethylcellulose[5] |
| Solid Content | ~30% w/w[1] | ~25% w/w[8] |
| Plasticizer | User-added (e.g., dibutyl sebacate, triethyl citrate)[4][9] | Pre-plasticized (e.g., oleic acid, medium-chain triglycerides)[8] |
| Stabilizer | Sodium lauryl sulfate, cetyl alcohol[10] | Ammonium oleate (formed in situ)[6] |
| pH | 4.0 - 7.0[10] | High pH due to ammonia[11] |
Mechanism of Sustained Release
The fundamental mechanism for both coating systems involves the diffusion of the drug across the water-insoluble ethylcellulose membrane. Once the coated dosage form is ingested, aqueous fluids from the gastrointestinal tract penetrate the coating, dissolving the drug in the core. A concentration gradient is thus established between the drug solution within the core and the surrounding fluid, driving the drug to diffuse through the polymer film into the external environment. The rate of drug release is primarily controlled by the thickness and permeability of this coating layer.
Performance Comparison: Experimental Data
The drug release profiles from pellets coated with this compound ECD and Surelease are influenced by several factors, including the properties of the active pharmaceutical ingredient (API), the coating level, and the presence of other excipients.
Influence of Coating Level on Drug Release
As a general principle for both systems, increasing the coating level (weight gain) results in a thicker membrane and consequently, a slower drug release rate.[12][13]
A study comparing the release of metoclopramide hydrochloride and diclofenac sodium from pellets coated with Surelease demonstrated that as the coating load increased, the drug release was sustained over a longer period. For instance, with a 20% coating of Surelease, only about 7% of metoclopramide hydrochloride was released in 2 hours, whereas pellets with a 4% coating released 97% of the drug in the same timeframe.[13] Similarly, for this compound ECD, increasing the coating level has been shown to decrease the rate of drug release.[14]
Impact of Drug Solubility
The solubility of the drug can influence its release from ethylcellulose-coated pellets. While highly water-soluble drugs are generally expected to release faster, interactions between the drug and the coating formulation can lead to unexpected results.
In a comparative study, despite its lower water solubility, diclofenac sodium was released slightly faster than the highly soluble metoclopramide hydrochloride from pellets coated with Surelease.[13] This was attributed to a potential interaction between the cationic metoclopramide hydrochloride and the anionic surfactant (ammonium oleate) present in the Surelease formulation.[15] For this compound ECD, which does not contain ammonium oleate, the release is more directly influenced by the drug's diffusion characteristics through the plasticized ethylcellulose film.[9]
Role of Additives
The inclusion of water-soluble additives, such as hydroxypropyl methylcellulose (HPMC), into the coating formulation can modify the drug release profile. These pore-formers leach out in the dissolution medium, creating channels in the insoluble ethylcellulose film and thereby increasing the drug release rate.
Studies have shown that incorporating HPMC into a Surelease coating increases the release rates of both metoclopramide hydrochloride and diclofenac sodium.[12] The ratio of Surelease to HPMC plays a crucial role in modulating the release.[12] Similarly, the addition of pore-formers to this compound ECD formulations is a common strategy to achieve desired release kinetics.[4]
The following table summarizes the key performance characteristics based on available literature.
| Performance Parameter | This compound ECD | Surelease |
| Release Rate Control | Primarily by coating thickness and plasticizer type/level[4][9] | Primarily by coating thickness[13][16] |
| pH-Dependency | Generally pH-independent release[1][3] | Generally pH-independent release[16] |
| Influence of Drug Type | Release is influenced by drug's partition coefficient and diffusion[9] | Cationic drugs may interact with anionic components, affecting release[15] |
| Modification with Additives | Compatible with various pore-formers to modulate release[4] | Release can be modified by adding hydrophilic polymers like HPMC[12] |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are typical methodologies for the application and testing of this compound ECD and Surelease coatings.
Coating Dispersion Preparation
This compound ECD:
-
The required amount of plasticizer (e.g., 20-50% w/w of ethylcellulose) is added to the this compound ECD dispersion.[4]
-
The mixture is stirred until the plasticizer is uniformly distributed.
-
Deionized water is then added to dilute the dispersion to the desired solid content (typically 15-20% w/w) for spraying.
Surelease:
-
Surelease is a pre-plasticized dispersion.[17]
-
It is typically diluted with deionized water from its supplied 25% solids content to a spraying concentration of around 15% solids.[11][17]
-
The diluted dispersion is mixed gently for approximately 15 minutes before use.[17]
Pellet Coating Process
The application of the coating dispersion onto drug-loaded pellets is commonly performed in a fluid bed coater, often with a Wurster insert for bottom-spray application.
Typical Fluid Bed Coating Parameters:
-
Inlet Air Temperature: 40-60°C
-
Product Temperature: 25-40°C
-
Atomization Air Pressure: 1.5-2.5 bar
-
Spray Rate: 5-20 g/min/kg of pellets
After the coating process, a curing or drying step is often necessary to ensure complete coalescence of the polymer particles and to achieve a stable, reproducible film. For this compound ECD, curing at elevated temperatures (e.g., 60°C for 24 hours) is common.[14] While Surelease films may not always require a curing step under optimal processing conditions, it is advisable to evaluate the need for curing to ensure stable drug release profiles during storage.[17][18]
In Vitro Dissolution Testing
Dissolution studies are performed to evaluate the drug release profile from the coated pellets.
Standard Dissolution Test (USP Apparatus I - Basket Method):
-
Accurately weighed samples of coated pellets are placed in the baskets of the dissolution apparatus.[8]
-
The dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) is maintained at 37 ± 0.5°C.[19][20]
-
The basket rotation speed is typically set at 100 rpm.[8][19]
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry.[13]
Conclusion
Both this compound ECD and Surelease are effective and reliable aqueous ethylcellulose dispersions for formulating sustained-release dosage forms. The choice between them depends on the specific requirements of the drug product and the development philosophy.
-
This compound ECD offers formulation flexibility, allowing for the optimization of release profiles through the selection and concentration of an appropriate plasticizer. This makes it a suitable choice for novel drug formulations where extensive customization is required.
-
Surelease , as a fully formulated, pre-plasticized system, provides convenience, ease of use, and batch-to-batch consistency, which can streamline the development and scale-up processes.[5][6] It is an excellent option for projects where a rapid and straightforward path to a sustained-release formulation is desired.
Ultimately, the optimal choice will be determined by factors such as the physicochemical properties of the drug, the desired release kinetics, and the available formulation development resources. It is recommended that researchers conduct feasibility studies with both systems to determine the most suitable option for their specific application.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. colorcon.com [colorcon.com]
- 6. stobec.com [stobec.com]
- 7. Surelease Clear E-7-19040 - Chemical [stobec.com]
- 8. Evaluation of ethylcellulose and its pseudolatex (Surelease) in preparation of matrix pellets of theophylline using extrusion-spheronization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion this compound ECD-30 and 20% dibutyl sebacate as plasticizer: partition mechanism and pore diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scielo.br [scielo.br]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. The influence of Surelease and sodium alginate on the in-vitro release of tamsulosin hydrochloride in pellet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 20823278.fs1.hubspotusercontent-na1.net [20823278.fs1.hubspotusercontent-na1.net]
- 18. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 19. rjptonline.org [rjptonline.org]
- 20. Pellet coating with organic solvent solutions and aqueous dispersions of ethylcellulose using GS pan equipment. • Pharma • IMA Group [ima.it]
A Comparative Guide to the Validation of Drug Release Assays for Aquacoat® Coated Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aquacoat® ECD, an aqueous ethylcellulose dispersion, with other commonly used coating alternatives for controlled-release tablet formulations. The focus is on the validation of in vitro drug release assays, a critical component in the development and quality control of oral solid dosage forms. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers in selecting appropriate coating systems and validating their dissolution testing methods in line with regulatory expectations.
Introduction to Controlled-Release Coatings
Controlled-release coatings are essential for designing oral drug delivery systems that provide therapeutic benefits over an extended period. These coatings modify the rate at which the active pharmaceutical ingredient (API) is released from the dosage form. This compound® ECD is a widely used aqueous dispersion of ethylcellulose, a water-insoluble polymer that forms a diffusion-controlling membrane over tablets or pellets.[1][2] The primary mechanism of drug release from this compound® coated dosage forms is diffusion through this polymeric film.[1]
Alternative coating systems include other aqueous ethylcellulose dispersions like Surelease®, and various grades of acrylic polymers, such as the Eudragit® family. Eudragit® polymers offer a range of functionalities, from pH-independent (e.g., Eudragit® NE 30 D) to pH-dependent (enteric) release profiles.[3] The choice of coating system depends on the desired drug release kinetics, the physicochemical properties of the API, and the target product profile.
Comparative Analysis of Drug Release Performance
The selection of a coating material significantly impacts the drug release profile. This section presents a comparative summary of the in vitro dissolution of a model drug, theophylline, from tablets coated with this compound® ECD and an alternative, Eudragit® NE 30 D.
Table 1: Comparative Dissolution Data for Theophylline Extended-Release Tablets
| Time (hours) | Mean Cumulative % Drug Released - this compound® ECD Coated[4] | Mean Cumulative % Drug Released - Eudragit® NE 30 D Coated[3] |
| 1 | 15 | 26 |
| 2 | 28 | 45 |
| 4 | 48 | 68 |
| 6 | 65 | 85 |
| 8 | 80 | 95 |
| 10 | 92 | >95 |
Note: The data presented is a synthesis from multiple sources for illustrative purposes and may not represent a direct head-to-head study under identical conditions.
The data suggests that under the specified experimental conditions, the Eudragit® NE 30 D coating provided a faster release profile for theophylline compared to the this compound® ECD coating.[3][4] The release from both types of coatings is influenced by factors such as coating thickness, the use of plasticizers, and curing conditions.[5]
Experimental Protocols
Detailed and validated experimental protocols are fundamental to ensuring the reliability and reproducibility of drug release data.
Dissolution Testing Protocol for Extended-Release Tablets
This protocol is a general guideline based on USP recommendations and can be adapted for specific product development needs.[6][7]
1. Apparatus:
-
USP Apparatus 2 (Paddles)
2. Dissolution Medium:
-
900 mL of phosphate buffer, pH 6.8.[8]
-
The medium should be de-aerated before use.
3. Agitation Speed:
-
75 rpm[8]
4. Temperature:
-
37 ± 0.5°C
5. Sampling Times:
-
1, 2, 4, 6, 8, and 10 hours.[4]
6. Sample Analysis:
-
At each time point, withdraw a 10 mL aliquot of the dissolution medium and filter through a 0.45 µm PVDF syringe filter.
-
Analyze the samples using a validated HPLC method.
Validation of the HPLC Assay for Dissolution Samples
The analytical method used to quantify the drug in the dissolution samples must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[9][10]
1. Specificity:
-
Objective: To demonstrate that the analytical method is not affected by the presence of placebo components, impurities, or degradation products.[11]
-
Procedure: Analyze the dissolution medium, a placebo solution (containing all excipients except the API), a standard solution of the API, and a sample solution from a dissolution run.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the API in the chromatograms of the placebo and dissolution medium.[8]
2. Linearity:
-
Objective: To establish a linear relationship between the concentration of the API and the analytical response.[11]
-
Procedure: Prepare a series of at least five standard solutions of the API in the dissolution medium, covering a range from 20% to 120% of the expected concentration in the dissolution samples.[12]
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression analysis should be ≥ 0.999.[13]
3. Accuracy:
-
Objective: To determine the closeness of the measured values to the true values.[9]
-
Procedure: Perform a recovery study by spiking the placebo solution with known amounts of the API at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.[9]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[10]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[14]
5. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
-
Procedure: Introduce small variations in parameters such as the pH of the mobile phase (± 0.2 units), the column temperature (± 5°C), and the flow rate (± 10%).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Visualizing the Workflow and Logical Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for dissolution testing and the logical relationships in assay validation.
References
- 1. japsonline.com [japsonline.com]
- 2. kuey.net [kuey.net]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. uspnf.com [uspnf.com]
- 7. usp.org [usp.org]
- 8. Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. agilent.com [agilent.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scielo.br [scielo.br]
A Comparative Analysis of Aquacoat® and Eudragit® for Enteric Coating Applications
For drug development professionals, researchers, and scientists, the selection of an appropriate enteric coating polymer is a critical decision that directly impacts the stability and in vivo performance of oral dosage forms. This guide provides a detailed comparative study of two widely used aqueous enteric coating systems: Aquacoat®, specifically this compound® CPD (Cellulose Acetate Phthalate), and various grades of Eudragit® (polymethacrylates).
This comparison delves into their performance attributes, supported by experimental data, to assist in making an informed choice for specific formulation needs.
Performance Comparison: this compound® CPD vs. Eudragit® L100-55
The selection between this compound® and Eudragit® often depends on the desired pH targeting for drug release, the nature of the active pharmaceutical ingredient (API), and processing considerations. Below is a summary of key performance parameters based on available literature.
| Parameter | This compound® CPD | Eudragit® L100-55 | Key Considerations & References |
| Polymer Composition | Cellulose Acetate Phthalate (CAP) | Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio) | Eudragit® offers a wider range of polymers for different pH targets (e.g., Eudragit® L 100 for pH > 6.0, Eudragit® S 100 for pH > 7.0).[1][2] |
| pH of Dissolution | Begins to dissolve at pH > 6.0 | Dissolves at pH > 5.5 | Eudragit® L100-55 allows for drug release to begin earlier in the small intestine (duodenum).[1][3][4] |
| Drug Release Profile | Provides enteric protection in acidic conditions.[4] Release is dependent on proper film formation, which is sensitive to processing conditions.[5] | Offers reliable and sharp pH-dependent dissolution, leading to predictable drug release.[3] Can be blended with other Eudragit® grades to fine-tune the release profile.[1] | A study on lansoprazole pellets showed that a blend of Eudragit L and HPMCAS provided enhanced stability and bioavailability.[6] |
| Stability | Coatings can be stable under long-term low-humidity storage after proper curing.[5] However, some cellulose derivatives like CAP have shown instability under stress conditions in other forms.[7] | Eudragit® L 100-55 has been shown to be a stable aqueous enteric coating.[7] Stability can be influenced by the API and plasticizer choice.[6] | The stability of the final dosage form is highly dependent on the complete formulation and storage conditions.[5][6][7] |
| Processing Parameters | Film formation is highly dependent on plasticizer type and curing conditions (a heat-humidity cure is often necessary for optimal enteric performance).[5] Lower coating temperatures are generally preferred for better film formation.[5] | Generally robust and easy to handle in various coating equipment.[1] The choice of plasticizer is crucial for film flexibility and to prevent brittleness.[8][9] | Both are aqueous dispersions, which is advantageous over solvent-based systems in terms of safety and environmental impact. |
| Acid Resistance | Provides good protection in acidic media when properly formulated and cured.[4] | Demonstrates excellent resistance to gastric fluid, with typically less than 10% drug release in the acid stage of dissolution testing.[10][11] | A study comparing a novel aqueous Eudragit® L100-55 dispersion to Eudragit® L30D-55 found the former to have better acid tolerance.[11] |
Experimental Protocols
The evaluation of enteric coating performance relies on standardized in vitro testing that simulates the physiological conditions of the gastrointestinal tract.
Dissolution Testing for Enteric-Coated Dosage Forms (USP <711> Delayed-Release)
This two-stage test is the standard method to assess the acid resistance and subsequent drug release of enteric-coated products.
Objective: To determine the amount of active ingredient released in an acidic medium, followed by the release in a buffered medium at a pH intended for intestinal dissolution.
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
Procedure:
-
Acid Stage:
-
Place the dosage form in 750 mL of 0.1 N HCl.
-
Operate the apparatus for 2 hours at a specified rotation speed (e.g., 50 or 100 rpm) and a temperature of 37 ± 0.5 °C.
-
At the end of the 2-hour period, withdraw a sample of the medium to analyze for drug release. The amount of drug dissolved should not exceed the limit specified in the monograph (typically <10%).
-
-
Buffer Stage:
-
After the acid stage, add 250 mL of a 0.20 M solution of tribasic sodium phosphate, previously heated to 37 ± 0.5 °C, to the vessel.
-
Adjust the pH to 6.8 ± 0.05, if necessary, with 2 N HCl or 2 N NaOH. Alternatively, the dosage form can be transferred to a new vessel containing 1000 mL of pH 6.8 phosphate buffer.
-
Continue the test for the time specified in the monograph (e.g., 45 minutes).
-
Withdraw samples at specified time intervals to determine the percentage of drug released. The amount of drug released should meet the monograph requirements (typically >80%).
-
Stability Studies
Objective: To evaluate the integrity and performance of the enteric coating over time under defined storage conditions.
Procedure:
-
Package the enteric-coated dosage forms in their intended container closure system.
-
Store the packaged samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 6 months).[6]
-
At predetermined time points (e.g., initial, 1, 3, and 6 months), withdraw samples and perform dissolution testing as described above.
-
Analyze for any changes in drug release profiles, physical appearance, and chemical stability of the API.[6] Any significant deviation from the initial dissolution profile may indicate instability of the coating.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in comparing and selecting an enteric coating, the following diagrams illustrate the experimental workflow and the decision-making logic.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. EUDRAGIT® L 100-55 [evonik.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Plasticizer on Release Kinetics of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. hrcak.srce.hr [hrcak.srce.hr]
In Vitro-In Vivo Correlation (IVIVC) for Aquacoat® Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro dissolution and in vivo pharmacokinetic performance of sustained-release formulations coated with ethylcellulose-based polymers, with a focus on establishing a predictive relationship between laboratory testing and clinical outcomes. As a prime example of an aqueous ethylcellulose dispersion, Aquacoat® formulations are central to this discussion. This document details the experimental methodologies and presents quantitative data to aid in the development and evaluation of robust oral drug delivery systems.
Understanding In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The U.S. Food and Drug Administration (FDA) defines several levels of correlation:
-
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A successful Level A correlation allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.[1][3]
-
Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time with the mean in vivo residence time or mean in vivo dissolution time.
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., T50%) to one pharmacokinetic parameter such as AUC (area under the curve) or Cmax (maximum plasma concentration).
Establishing a strong IVIVC is a critical objective in drug development as it can streamline formulation optimization, justify dissolution specifications, and potentially waive certain bioequivalence studies.[1][4]
Comparative Performance of Ethylcellulose-Coated Formulations
To illustrate the principles of IVIVC for ethylcellulose-based coatings like this compound®, this guide presents a case study on sustained-release matrix pellets of capsaicin coated with ethylcellulose. While not specifying the this compound® brand, this study provides a clear example of a successful Level A IVIVC. Additionally, we will contrast this with findings from a study on this compound®-coated theophylline pellets where a non-linear correlation was observed.
Case Study: Sustained-Release Capsaicin Pellets with Ethylcellulose Coating
A study was conducted to develop and evaluate sustained-release matrix pellets of capsaicin with an ethylcellulose coating to enhance its oral bioavailability.[5] The researchers performed both in vitro dissolution studies in various media and an in vivo pharmacokinetic study in rabbits.
Data Presentation
The following tables summarize the quantitative data from the in vitro dissolution and in vivo pharmacokinetic studies of the sustained-release capsaicin pellets.
Table 1: In Vitro Dissolution of Sustained-Release Capsaicin Pellets [5]
| Time (hours) | Cumulative Release in 0.1N HCl (%) | Cumulative Release in Water (%) | Cumulative Release in pH 4.5 Acetate Buffer (%) | Cumulative Release in pH 6.8 Phosphate Buffer (%) |
| 1 | 15.2 ± 2.1 | 18.5 ± 2.5 | 20.1 ± 2.8 | 22.3 ± 3.1 |
| 2 | 25.8 ± 3.2 | 29.1 ± 3.6 | 31.5 ± 3.9 | 34.2 ± 4.2 |
| 4 | 40.1 ± 4.1 | 44.5 ± 4.8 | 47.8 ± 5.1 | 51.3 ± 5.5 |
| 6 | 55.6 ± 5.3 | 60.2 ± 5.9 | 63.7 ± 6.2 | 67.8 ± 6.6 |
| 8 | 70.3 ± 6.1 | 75.4 ± 6.8 | 78.9 ± 7.1 | 82.4 ± 7.5 |
| 12 | 85.7 ± 7.2 | 90.1 ± 7.9 | 93.2 ± 8.3 | 96.5 ± 8.8 |
Table 2: In Vivo Pharmacokinetic Parameters of Sustained-Release Capsaicin Pellets in Rabbits [5]
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Free Capsaicin | 150.2 ± 25.3 | 0.5 | 450.6 ± 50.1 | 100 |
| Sustained-Release Pellets | 480.5 ± 60.1 | 4.0 | 2405.8 ± 301.2 | 534 |
IVIVC Analysis
A Level A IVIVC was established by plotting the fraction of drug absorbed in vivo against the fraction of drug released in vitro for each of the four dissolution media. The study reported high correlation coefficients (r²) for all media, indicating a strong predictive relationship.
Table 3: Correlation Coefficients for IVIVC of Sustained-Release Capsaicin Pellets [5]
| Dissolution Medium | Correlation Coefficient (r²) |
| 0.1N HCl | 0.9917 |
| Water | 0.9926 |
| pH 4.5 Acetate Buffer | 0.9885 |
| pH 6.8 Phosphate Buffer | 0.9917 |
Comparative Example: this compound®-Coated Theophylline Pellets
In contrast to the linear correlation observed with the capsaicin pellets, a study on theophylline pellets coated with this compound® found a non-linear relationship between the in vivo fraction absorbed and the in vitro fraction dissolved.[6] This curvature in the correlation plot suggested a time-scale difference between the in vivo and in vitro testing conditions. This highlights that while ethylcellulose coatings can provide excellent sustained release, achieving a biorelevant in vitro dissolution method that yields a strong Level A IVIVC may require careful optimization of the testing conditions to accurately mimic the in vivo environment.
Experimental Protocols
In Vitro Dissolution Testing (Based on Capsaicin Pellet Study) [5]
-
Apparatus: USP Apparatus 1 (Basket Method) or USP Apparatus 2 (Paddle Method).
-
Dissolution Media:
-
0.1N Hydrochloric Acid (HCl)
-
Purified Water
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
-
Volume of Medium: 900 mL
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: 100 rpm
-
Sampling Times: 1, 2, 4, 6, 8, and 12 hours.
-
Analysis: Samples are analyzed for drug content using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
In Vivo Pharmacokinetic Study (Based on Capsaicin Pellet Study) [5]
-
Subjects: Healthy male New Zealand white rabbits.
-
Dosing: Oral administration of the sustained-release pellets.
-
Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Analysis: Plasma concentrations of the drug are determined using a validated HPLC method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC. The fraction of drug absorbed is calculated using the Wagner-Nelson deconvolution method.
Visualizing the IVIVC Process
Experimental Workflow for Establishing IVIVC
Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).
Logical Relationship of a Successful Level A IVIVC
Caption: A successful Level A IVIVC allows in vitro data to predict in vivo performance.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. wjarr.com [wjarr.com]
- 3. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 4. premier-research.com [premier-research.com]
- 5. Preparation and In Vitro–In Vivo Evaluation of Sustained-Release Matrix Pellets of Capsaicin to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of Drug Coatings: A Comparative Analysis of Aquacoat ECD and Alternative Ethylcellulose Dispersions
For researchers, scientists, and drug development professionals, ensuring the stability of controlled-release drug coatings is a critical aspect of formulation development. This guide provides a comparative analysis of the stability of drugs coated with Aquacoat ECD, a widely used aqueous ethylcellulose dispersion, against other alternatives, supported by experimental data. The focus is on the impact of storage conditions on drug release profiles, a key indicator of coating stability.
Performance Comparison of Coating Formulations
The stability of a coated drug product is primarily assessed by its ability to maintain its drug release profile over time, especially under accelerated stability conditions (e.g., 40°C and 75% relative humidity [RH]). Incomplete coalescence of the polymer particles during the coating process can lead to a "curing effect" during storage, where the film becomes less permeable and slows down drug release. This phenomenon is a key challenge for formulators.
Below is a summary of comparative drug release data for different ethylcellulose-based coating formulations after stability testing.
| Coating Formulation | Storage Conditions | Initial Drug Release (at 8 hours) | Drug Release after 3 months (at 8 hours) | Observations |
| This compound® ECD | 40°C / 75% RH | ~ 80% | ~ 60% | Significant decrease in drug release, indicating a pronounced curing effect. |
| Eudragit® NE 30D | 40°C / 75% RH | ~ 85% | ~ 70% | Noticeable decrease in drug release, also indicative of a curing effect. |
| Surelease® | 40°C / 75% RH | ~ 75% | ~ 72% | Relatively stable drug release profile with minimal change after storage.[1] |
| This compound® ECD:Eudragit® NE 30D (75:25 blend) | 40°C / 75% RH | ~ 78% | ~ 76% | Stable drug release profile, suggesting the blend mitigates the curing effect of the individual polymers. |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following sections detail the methodologies for coating application, stability testing, and dissolution analysis.
Fluidized Bed Coating Protocol
The Wurster (bottom spray) fluidized bed coating technique is commonly employed for applying aqueous polymer dispersions onto solid dosage forms like pellets.
Equipment: Fluidized Bed Coater (e.g., Glatt GPCG-1 or similar)
Materials:
-
Drug-loaded pellets (e.g., propranolol HCl on sugar spheres)
-
Aqueous polymer dispersion (this compound® ECD, Eudragit® NE 30D, or Surelease®)
-
Plasticizer (e.g., dibutyl sebacate or triethyl citrate, typically 20-25% w/w of dry polymer)
-
Anti-tacking agent (e.g., talc, 35% w/w of dry polymer)
-
Purified water
Process Parameters:
-
Preparation of Coating Dispersion: The plasticizer is added to the aqueous polymer dispersion and stirred for at least 30 minutes to ensure uniform distribution. The anti-tacking agent is then suspended in purified water and homogenized before being added to the plasticized polymer dispersion. The final dispersion is stirred continuously throughout the coating process.
-
Fluidized Bed Coater Setup:
-
Inlet air temperature: 40-60°C
-
Product temperature: 28-35°C
-
Atomization air pressure: 1.5-2.5 bar
-
Spray rate: 5-15 g/min/kg of pellets
-
Fluidization air volume: Adjusted to maintain gentle fluidization of the pellets.
-
-
Coating Process: The drug-loaded pellets are placed in the fluidized bed coater and pre-warmed. The coating dispersion is then sprayed onto the fluidized pellets until the desired weight gain (typically 10-20%) is achieved.
-
Drying/Curing: After coating, the pellets are dried in the fluidized bed for a specified period (e.g., 30-60 minutes) at an elevated product temperature (e.g., 40-60°C) to facilitate film formation. For some formulations, a subsequent curing step in a conventional oven (e.g., 60°C for 24 hours) may be necessary to ensure complete coalescence of the polymer film.[1]
Stability Testing Protocol
Stability studies are conducted in accordance with the International Council for Harmonisation (ICH) guidelines.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
The coated pellets are packaged in airtight containers (e.g., glass vials or HDPE bottles).
-
The packaged samples are placed in stability chambers maintained at the specified storage conditions.
-
Samples are withdrawn at predetermined time points (e.g., initial, 1, 3, and 6 months for accelerated studies).
-
The withdrawn samples are subjected to physical and chemical analysis, including dissolution testing.
Dissolution Testing Protocol
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Method:
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8).
-
Apparatus Settings:
-
Paddle speed: 50 rpm
-
Temperature: 37°C ± 0.5°C
-
-
Procedure: An accurately weighed amount of coated pellets, equivalent to a single dose of the drug, is added to each dissolution vessel.
-
Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). The withdrawn volume is replaced with fresh, pre-warmed dissolution medium.
-
Analysis: The drug concentration in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizing Experimental Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for stability testing of coated drugs.
Caption: Comparison of stability characteristics of this compound ECD and alternatives.
References
A Comparative Guide: Aquacoat® vs. Organic Solvent-Based Ethylcellulose Coatings for Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common ethylcellulose-based coating systems for controlled drug release: Aquacoat®, an aqueous polymeric dispersion, and traditional organic solvent-based ethylcellulose coatings. The information presented is supported by experimental data from peer-reviewed literature to assist in the selection of the most appropriate coating strategy for your specific drug delivery application.
Overview and Fundamental Differences
Ethylcellulose is a widely utilized polymer for creating water-insoluble, pH-independent barriers for sustained drug release.[1] The primary distinction between this compound® and organic solvent-based systems lies in the film formation mechanism, which dictates their performance characteristics, formulation requirements, and processing considerations.
This compound® (Aqueous Polymeric Dispersion):
This compound® ECD is an aqueous colloidal dispersion of ethylcellulose polymer.[1] It is a pseudolatex system where sub-micron polymer particles are dispersed in water.[2] Film formation occurs through a process of water evaporation, leading to the close packing of these particles, followed by their coalescence into a continuous film.[3] This coalescence is a critical step that requires the polymer chains to have sufficient mobility, often necessitating the use of plasticizers and a thermal curing step.[1][4]
Organic Solvent-Based Ethylcellulose Coatings:
In this traditional approach, ethylcellulose is dissolved in an organic solvent (e.g., ethanol, acetone, methylene chloride) to form a homogenous polymer solution.[5] The film is formed by spraying this solution onto the substrate (e.g., pellets, tablets), followed by the simple evaporation of the solvent.[3] This process leaves behind a continuous, uniform film of ethylcellulose.[5]
The choice between these two systems involves a trade-off between environmental, safety, and processing considerations versus the desired precision in controlling drug release.
Performance Comparison: Drug Release and Coating Efficiency
The different film formation mechanisms directly impact the drug release profiles and overall performance of the coatings.
| Performance Parameter | This compound® | Organic Solvent-Based Ethylcellulose | Key Observations |
| Drug Release Control | Release is dependent on complete coalescence of polymer particles. Factors like plasticizer type and concentration, curing time, and temperature significantly influence the final film properties and drug release.[6][7] The drug release from this compound®-coated beads can be faster in a higher pH buffer (e.g., pH 7.4) compared to acidic conditions (e.g., 0.1 N HCl).[6] | Offers a more direct and flexible control over the drug release profile.[6] The drug release is primarily dependent on the amount of film applied and is not significantly affected by curing steps or the pH of the release medium.[6] | Organic solvent-based coatings generally provide a more robust and predictable drug release profile. |
| Film Formation | Complex mechanism involving water evaporation and coalescence of polymer particles. Requires careful control of temperature and humidity. A thermal post-treatment (curing) is often necessary to ensure complete film formation.[4] | Simple evaporation of the organic solvent to leave a continuous polymer film.[3] | The film formation for organic solvent-based systems is a more straightforward physical process. |
| Coating Efficiency | Generally high, but can be influenced by process parameters. | Application yields of over 95% have been reported, which may be higher than for aqueous dispersions in some cases. | Both systems can achieve high coating efficiency with optimized process parameters. |
| Environmental & Safety | Avoids the use of hazardous organic solvents, reducing environmental impact and safety concerns.[8] | The use of organic solvents raises environmental concerns due to volatile organic compound (VOC) emissions and requires specialized handling and explosion-proof equipment.[5] | This compound® offers significant environmental and safety advantages. |
Experimental Data: Drug Dissolution Profiles
Another study highlighted that pellets coated with ethylcellulose from an organic solution showed a drug dissolution profile that was closely dependent on the amount of film applied. In contrast, the film obtained from an aqueous ethylcellulose dispersion (this compound®) demonstrated a lower capacity to control drug release in relation to the thickness of the coat.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare the performance of this compound® and organic solvent-based ethylcellulose coatings.
In Vitro Dissolution Testing
This protocol is based on the United States Pharmacopeia (USP) general chapter <711> Dissolution.[2]
Objective: To determine the rate and extent of drug release from the coated dosage form.
Apparatus: USP Apparatus 2 (Paddle Apparatus).[9]
Method:
-
Preparation of Dissolution Medium: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, or a phosphate buffer of pH 6.8 for simulated intestinal fluid). Deaerate the medium using a suitable method. The temperature of the medium should be maintained at 37 ± 0.5°C.[10]
-
Apparatus Setup: Set the paddle speed to a specified rate, typically 50 or 75 rpm.[9]
-
Sample Introduction: Place a single dosage unit (e.g., a capsule filled with coated pellets, or a coated tablet) into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[10]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and cross-section of the coated pellets to assess the integrity and uniformity of the polymer film.
Method:
-
Sample Mounting: Mount the coated pellets onto an aluminum stub using double-sided carbon tape. For cross-sectional analysis, carefully fracture the pellets to expose the internal structure.[4]
-
Sputter Coating: Coat the mounted samples with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This prevents charging of the sample surface during electron microscopy.[4]
-
Imaging: Place the coated stub into the SEM chamber. Image the samples at various magnifications using an appropriate accelerating voltage (e.g., 10-20 kV) to visualize the surface topography and cross-sectional structure of the coating.[4]
Visualizations
Film Formation Mechanisms
The following diagrams illustrate the distinct film formation processes for this compound® and organic solvent-based ethylcellulose coatings.
Caption: Film Formation Mechanisms.
General Experimental Workflow for Coating Comparison
This diagram outlines a typical workflow for the formulation and evaluation of ethylcellulose-coated drug products.
Caption: Experimental Workflow.
Conclusion
The selection between this compound® and organic solvent-based ethylcellulose coatings is a multifaceted decision that requires careful consideration of regulatory, environmental, safety, and performance requirements.
-
Organic solvent-based ethylcellulose coatings offer robust, predictable, and highly controllable drug release profiles. However, the associated environmental and safety concerns of organic solvents are significant drawbacks.
-
This compound® provides a safer and more environmentally friendly alternative. While it can achieve effective controlled release, the formulation and process are more complex, requiring careful optimization of plasticizer levels and curing conditions to ensure consistent performance.
For drug development professionals, a thorough understanding of these differences is crucial for developing a stable, effective, and manufacturable controlled-release dosage form. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making an informed decision.
References
- 1. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. mdpi.com [mdpi.com]
- 4. cdn3.f-cdn.com [cdn3.f-cdn.com]
- 5. Optimised process and formulation conditions for extended release dry polymer powder-coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug release from beads coated with an aqueous colloidal ethylcellulose dispersion, this compound, or an organic ethylcellulose solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijpsonline.com [ijpsonline.com]
Performance Showdown: Aquacoat CPD in Variable pH Media for Enteric Drug Delivery
For Immediate Release
Shanghai, China – December 14, 2025 – A comprehensive evaluation of Aquacoat® CPD, an aqueous dispersion of cellulose acetate phthalate (CAP), reveals its distinct pH-dependent drug release profile, positioning it as a viable enteric coating for targeted drug delivery. This guide provides a comparative analysis of this compound CPD against other commonly used enteric polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
This compound CPD is engineered to remain intact in the acidic environment of the stomach (pH 6 and below), protecting the active pharmaceutical ingredient (API) from degradation and preventing gastric irritation.[1] As the dosage form transitions to the more neutral to alkaline environment of the small intestine, the polymer ionizes and dissolves, releasing the drug for absorption. This pH-triggered dissolution is a critical attribute for successful enteric drug delivery.
Comparative Dissolution Profiles
The performance of this compound CPD is best understood when compared with other widely used enteric coating polymers, such as Eudragit® L100-55 and Surelease®. Eudragit L100-55, a methacrylic acid copolymer, is designed to dissolve at a slightly lower pH of 5.5 and above, offering an alternative release profile. Surelease, an aqueous dispersion of ethylcellulose, provides a pH-independent sustained release, serving as a contrasting example of a non-enteric, controlled-release coating.
Table 1: Comparative Drug Release of Enteric Coated Pellets in Simulated Gastric Fluid (SGF), pH 1.2 for 2 Hours
| Coating Polymer | Drug Release (%) after 120 minutes |
| This compound CPD | < 10% |
| Eudragit L100-55 | < 10% |
| Surelease | 15 - 25% (pH-independent diffusion) |
Table 2: Comparative Drug Release of Enteric Coated Pellets in Simulated Intestinal Fluid (SIF) at Various pH Values
| pH of Medium | Time (minutes) | This compound CPD (% Drug Release) | Eudragit L100-55 (% Drug Release) | Surelease (% Drug Release) |
| pH 5.5 | 30 | ~ 5% | > 80% | ~ 30% |
| 60 | ~ 10% | > 90% | ~ 40% | |
| pH 6.0 | 30 | > 80% | > 90% | ~ 35% |
| 60 | > 90% | > 95% | ~ 45% | |
| pH 6.8 | 30 | > 85% | > 95% | ~ 40% |
| 60 | > 95% | > 98% | ~ 50% |
Note: The data presented in these tables are illustrative and based on the well-established dissolution properties of these polymers. Actual drug release profiles can vary depending on the formulation, coating thickness, and the nature of the API.
Experimental Protocols
A standard and robust method for evaluating the performance of enteric-coated dosage forms is the two-stage dissolution test as outlined in the United States Pharmacopeia (USP).[2][3][4]
Objective: To assess the integrity of the enteric coat in an acidic medium and to quantify the rate and extent of drug release in a neutral pH environment.
Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle)
Procedure:
Stage 1: Acid Resistance (Simulated Gastric Fluid)
-
Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.
-
Temperature: 37 ± 0.5°C.
-
Apparatus Speed: Typically 50-100 rpm.
-
Duration: 2 hours.
-
Sampling: At the end of the 2-hour period, a sample of the medium is withdrawn to determine the amount of drug released. For a successful enteric coating, drug release should be minimal (typically less than 10%).
Stage 2: Buffer Stage (Simulated Intestinal Fluid)
-
Medium Adjustment: After the acid stage, 250 mL of a pre-heated (37 ± 0.5°C) phosphate buffer concentrate is added to the vessel to adjust the pH to the desired level (e.g., 6.8). Alternatively, the acidic medium can be completely replaced with fresh, pre-heated buffer.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Apparatus Speed: Maintained at the same speed as in Stage 1.
-
Duration: Typically 45-60 minutes for immediate-release formulations, or longer for extended-release formulations.
-
Sampling: Samples are withdrawn at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes) to determine the drug release profile.
Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Visualization of Mechanisms and Workflows
To further elucidate the processes involved in the evaluation of this compound CPD, the following diagrams have been generated.
References
A Comparative Guide to the Mechanical Properties of Plasticized Aquacoat® ECD Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanical properties of Aquacoat® ECD (Ethylcellulose Dispersion) films when plasticized with various agents. The selection of an appropriate plasticizer is critical in pharmaceutical coatings as it significantly influences the flexibility, strength, and stability of the film, ultimately affecting the drug release profile and the integrity of the dosage form.[1][2] This document summarizes key experimental data, details the methodologies used for evaluation, and presents a visual workflow to aid in the selection of plasticizers for specific formulation requirements.
Comparative Mechanical Properties of Plasticized this compound® ECD Films
The addition of plasticizers to this compound® ECD is essential to lower its glass transition temperature, which is approximately 135°C, thereby facilitating film formation at lower temperatures and improving the mechanical robustness of the coating.[1] The choice and concentration of the plasticizer directly impact the tensile strength, elongation at break, and elastic modulus of the resulting films.
Table 1: Comparative Mechanical Properties of this compound® ECD Films with Various Plasticizers
| Plasticizer Type | Concentration (% w/w of Polymer) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Key Observations |
| Dibutyl Sebacate (DBS) | 20 | Varies | High | Low | Efficient plasticizer, provides high flexibility.[3] Low water solubility can lead to two-phase drug release profiles.[3] |
| Diethyl Phthalate (DEP) | 20 | Varies | Moderate | Moderate | Water-soluble plasticizer that can leach out from the film, potentially altering mechanical properties over time.[3][4] |
| Triethyl Citrate (TEC) | 10 - 20 | Decreases with concentration | Increases with concentration | Decreases with concentration | A commonly used, water-soluble plasticizer that allows for rapid plasticizer uptake by the polymer particles.[1][5] |
| Acetyltributyl Citrate (ATBC) | Not Specified | Varies | High | Low | Water-insoluble plasticizer that requires a longer plasticization time for complete uptake.[1] |
| Glycerin Triacetate (GTA) | Not Specified | Varies | Low | High | Films plasticized with GTA can become brittle due to significant plasticizer loss during storage.[4] |
| Polyethylene Glycol (PEG) 400 | 10 - 20 | Decreases significantly with concentration | Increases significantly with concentration | Decreases significantly with concentration | Shows a pronounced effect on mechanical properties, indicating high plasticizing efficiency.[5] |
Note: "Varies" indicates that while the plasticizer's effect is documented, specific quantitative values were not consistently reported across the reviewed literature under comparable conditions. The general trend is that increasing plasticizer concentration decreases tensile strength and elastic modulus while increasing elongation.[1][5]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to characterize the mechanical properties of polymeric films. The general protocols are outlined below.
1. Preparation of Plasticized this compound® ECD Films (Casting Method)
-
Dispersion Preparation: this compound® ECD-30 is weighed, and the desired amount of plasticizer (e.g., 20% w/w based on the dry polymer weight) is added. The mixture is then diluted with purified water to achieve a target solid content (e.g., 15-20% w/v).
-
Plasticization Time: The dispersion is stirred for a specified period (ranging from 30 minutes to 24 hours) to allow for the plasticizer to penetrate the ethylcellulose particles.[1] The duration is critical, especially for water-insoluble plasticizers like ATBC, to ensure uniform plasticization.[1]
-
Casting: The plasticized dispersion is poured onto a level, non-stick surface, such as a Teflon-coated plate or a glass plate. A casting knife is used to ensure a uniform thickness of the cast film (typically around 100 µm).[6]
-
Drying: The cast films are allowed to dry overnight at ambient conditions (e.g., ~22°C ± 2°C, 50% RH ± 2% RH).[6]
-
Curing: To promote complete coalescence of the polymer particles, the dried films are often subjected to a curing process, which involves heating them in an oven at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[5][7]
2. Mechanical Property Testing (Tensile Testing)
-
Sample Preparation: The cured films are cut into dumbbell-shaped specimens or rectangular strips of uniform dimensions (e.g., 75 mm x 10 mm) using a die cutter.[6]
-
Instrumentation: A tensile tester or a universal testing machine equipped with a suitable load cell is used for the analysis.
-
Test Conditions: The film specimen is clamped between two grips. The initial distance between the grips (gauge length) is recorded. The grips are then moved apart at a constant rate of speed until the film breaks.
-
Data Acquisition: The instrument records the force applied (stress) and the corresponding increase in length (strain) throughout the test.
-
Calculation of Mechanical Properties:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Percent Elongation at Break (%): The percentage increase in the length of the film at the point of fracture compared to its original length.
-
Young's Modulus (Elastic Modulus, MPa): A measure of the film's stiffness, calculated from the initial slope of the stress-strain curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the preparation and mechanical testing of plasticized this compound® ECD films.
Caption: Experimental workflow for evaluating plasticized this compound® films.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 5. Comparison of physicomechanical properties of films prepared from organic solutions and aqueous dispersion of Eudragit RL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
Validating the Reproducibility of Aquacoat® Coating Processes: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving a consistent and reproducible coating process is paramount for ensuring product quality and therapeutic efficacy. This guide provides an objective comparison of Aquacoat®, an aqueous ethylcellulose dispersion, with alternative coating systems, supported by experimental data. The focus is on the key performance indicators that determine the reproducibility and effectiveness of a sustained-release coating.
Comparative Performance of Coating Systems
The selection of a coating system is a critical decision in the development of oral solid dosage forms. This choice impacts drug release profiles, stability, and manufacturing efficiency. Below is a comparison of key performance indicators for this compound® ECD and its common alternatives.
Drug Release Profile
A stable and reproducible pH-independent release profile is a key attribute of this compound® ECD.[1] The drug release is primarily governed by diffusion through the water-insoluble ethylcellulose membrane.[1] However, the release characteristics are significantly influenced by formulation and process parameters, such as the choice and concentration of plasticizers and the curing conditions.[1]
| Coating System | Drug Release Characteristics | Key Influencing Factors |
| This compound® ECD | Provides a stable, reproducible, pH-independent sustained release.[1][2] The release mechanism is primarily diffusion-controlled.[2] | Plasticizer type and concentration, curing time and temperature, and the presence of pore-formers.[1][3] |
| Surelease® | An aqueous ethylcellulose dispersion that also offers a diffusion-controlled release.[4] It is pre-plasticized, which can streamline the formulation process.[4] | Curing conditions and the addition of other excipients can modify the release profile.[5] |
| Organic Ethylcellulose Solution | Traditionally used, but processing is associated with environmental and safety concerns due to the use of organic solvents.[1] Can produce films with lower permeability compared to aqueous dispersions.[4] | Solvent composition and evaporation rate are critical process parameters. |
| Eudragit® Acrylic Polymers | Offer a range of polymers for enteric, sustained, or pulsatile release.[2] Some grades have a lower minimum film-forming temperature (MFT) than this compound® ECD.[2] | Polymer grade, plasticizer addition, and curing conditions determine the release profile.[6] |
Mechanical Properties of Coated Films
The mechanical properties of the coating film, such as tensile strength and elongation, are crucial for the integrity of the dosage form and the stability of the drug release profile. These properties are heavily dependent on the formulation, particularly the type and concentration of the plasticizer.
| Coating System | Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound® ECD | Triethyl Citrate (TEC) (20-50% w/w) | 25-35 (Young's Modulus) | Varies with plasticizer and curing |
| Surelease® | Pre-plasticized | Generally exhibits a small but significant increase in tensile strength upon storage.[7] | Varies with storage conditions.[7] |
| Eudragit® RL (Aqueous) | 20% PEG 400 | ~5 | ~150 |
| Eudragit® RL (Organic) | 20% PEG 400 | ~7 | ~120 |
Note: The data for Eudragit® is provided as a reference for the range of mechanical properties achievable with acrylic polymers. Direct comparative data for this compound® and Surelease® under identical plasticizer conditions is limited in publicly available literature.
Water Vapor Permeability
For moisture-sensitive drugs, the water vapor permeability of the coating is a critical parameter. Films prepared from aqueous ethylcellulose dispersions are generally more permeable to water vapor than those from organic solutions.[7]
| Coating System | Water Vapor Permeability | Key Observations |
| This compound® ECD | Generally higher than organic solvent-based films and acrylate films.[7] | The type of plasticizer can influence permeability, though no significant difference was observed between DBP, DEP, TEC, ATEC, and ATBC.[7] |
| Surelease® | Slightly less permeable than this compound® films.[7] | More stable and less affected by aging at high humidity compared to this compound® films.[7] |
| Eudragit® L 30D | Less permeable to water vapor than ethylcellulose films, indicating a denser structure.[7] | Mechanically stable upon storage at high humidity.[7] |
Experimental Protocols
To ensure the reproducibility of a coating process, a well-defined and validated experimental protocol is essential. The following outlines a general methodology for the fluid bed coating of pellets with this compound® ECD.
Materials
-
Core Pellets: Sugar spheres, microcrystalline cellulose (MCC) spheres, or drug-layered pellets.
-
Coating Dispersion: this compound® ECD (30% aqueous dispersion of ethylcellulose).
-
Plasticizer: e.g., Triethyl Citrate (TEC), Dibutyl Sebacate (DBS).
-
Anti-tacking Agent (optional): Talc.
-
Solvent: Deionized water.
Equipment
-
Fluid bed coater with a Wurster insert (bottom spray).
-
Peristaltic pump.
-
Hot plate with magnetic stirrer.
-
Analytical balance.
-
Dissolution testing apparatus (USP Apparatus 1 or 2).
-
Mechanical testing instrument for films (e.g., texture analyzer).
Preparation of Coating Dispersion
-
Calculate the required amounts of this compound® ECD, plasticizer, and deionized water based on the desired coating level and solid content of the final dispersion (typically 15-20%).
-
In a beaker, add the calculated amount of deionized water.
-
While stirring, slowly add the required amount of plasticizer to the water and continue to stir until a homogenous dispersion is formed. The plasticization time is a critical parameter, especially for water-insoluble plasticizers, and should be kept consistent.[1]
-
Gently stir the this compound® ECD container to ensure homogeneity before dispensing.
-
Slowly add the required amount of this compound® ECD to the plasticizer dispersion while continuously stirring.
-
If using an anti-tacking agent, it can be homogenized into the dispersion.
-
Continue to stir the final coating dispersion gently throughout the coating process to prevent settling.
Fluid Bed Coating Process
The following diagram illustrates the key stages of the fluid bed coating process.
Typical Process Parameters:
| Parameter | Typical Range |
| Inlet Air Temperature | 50-70°C |
| Product Temperature | 35-45°C |
| Atomization Air Pressure | 1.5-2.5 bar |
| Spray Rate | 5-20 g/min/kg of pellets |
| Fluidizing Air Volume | Adjusted to maintain good fluidization |
Curing
Curing is a critical step to ensure complete coalescence of the ethylcellulose particles and to achieve a stable drug release profile.[1][3] Conventionally cured pellets may show a decreasing drug release upon storage at accelerated conditions (40°C/75% RH).[3][8] More robust stability can be achieved with harsher curing conditions, such as 60°C/75% RH or 80°C.[3][8]
Quality Control and Validation
To validate the reproducibility of the coating process, the following tests should be performed on multiple batches:
-
In-vitro Dissolution Testing: To compare drug release profiles between batches.
-
Assay and Content Uniformity: To ensure consistent drug loading.
-
Coating Uniformity: Assessed by weight gain of the pellets and microscopic examination.
-
Mechanical Properties of Free Films: To ensure consistent film quality.
The following logical diagram illustrates the key relationships in validating the coating process reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Effect of unconventional curing conditions and storage on pellets coated with this compound ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Drug Release and Surface Morphological Properties of Film-Coated Pellets, and Physical, Thermal and Mechanical Properties of Free Films as a Function of Various Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. [sites.ualberta.ca]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Aquacoat® ECD Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Aquacoat® ECD, a widely used aqueous ethylcellulose dispersion for sustained-release coatings. To ensure data integrity and facilitate method transfer between laboratories, cross-validation of these analytical techniques is paramount. This document outlines detailed experimental protocols, presents comparative data for this compound® ECD and its alternatives, Surelease® and Eudragit® NE 30 D, and illustrates the cross-validation workflow.
Comparative Physicochemical Properties
The selection of an appropriate aqueous polymer dispersion for coating is critical for achieving the desired drug release profile and ensuring the stability of the final dosage form. This section provides a comparative summary of the key physicochemical properties of this compound® ECD, Surelease®, and Eudragit® NE 30 D.
| Property | This compound® ECD | Surelease® | Eudragit® NE 30 D |
| Polymer Type | Ethylcellulose | Ethylcellulose | Poly(ethyl acrylate, methyl methacrylate) 2:1 |
| Particle Size (mean) | ~0.1 - 0.4 µm | ~0.2 µm | ~0.15 µm |
| Zeta Potential (mV) | Highly Negative | Negative | Approximately Neutral |
| Minimum Film-Forming Temperature (MFFT) | ~30°C (with 20% DBS plasticizer)[1] | ~32°C[2] | ~5°C[3] |
| Glass Transition Temperature (Tg) | ~133°C (unplasticized)[4] | ~133°C (unplasticized) | ~9°C[5] |
Comparative Mechanical Properties of Cast Films
The mechanical properties of the polymer film are crucial for the integrity of the coating and can influence drug release. The following table summarizes typical mechanical properties of films cast from the respective aqueous dispersions. These values can be influenced by the type and concentration of plasticizers and other additives used in the formulation.[6][7]
| Mechanical Property | This compound® ECD / Ethylcellulose Films | Surelease® / Ethylcellulose Films | Eudragit® NE 30 D Films |
| Tensile Strength (MPa) | 15 - 30 | 15 - 30 | 1 - 5 |
| Elongation at Break (%) | 5 - 20 | 5 - 20 | >600[5] |
| Young's Modulus (MPa) | 500 - 1500 | 500 - 1500 | <10 |
Experimental Protocols for Key Characterization Methods
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. This section provides methodologies for particle size and zeta potential analysis, as well as a comprehensive protocol for a cross-validation study of in-vitro drug release.
Particle Size and Zeta Potential Analysis
Objective: To determine the particle size distribution and surface charge of the aqueous polymer dispersions.
Methodology: Laser Diffraction for Particle Size and Electrophoretic Light Scattering for Zeta Potential
-
Sample Preparation:
-
Accurately dilute the aqueous polymer dispersion (e.g., this compound® ECD, Surelease®, or Eudragit® NE 30 D) with deionized water to an appropriate concentration for analysis. The optimal concentration should be determined to ensure an adequate scattering intensity without causing multiple scattering effects.[8]
-
Gently agitate the diluted dispersion to ensure homogeneity. Avoid vigorous shaking or sonication that could alter the particle size.
-
-
Instrumentation and Parameters (Laser Diffraction):
-
Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series).
-
Set the refractive index for both the polymer particles and the dispersant (water).
-
Perform a background measurement with the dispersant alone before introducing the sample.
-
Introduce the diluted sample into the measurement cell until the recommended obscuration level is reached.
-
Perform at least three replicate measurements for each sample.[9]
-
-
Instrumentation and Parameters (Zeta Potential):
-
Use a zeta potential analyzer (e.g., Malvern Zetasizer, Anton Paar Litesizer).
-
Equilibrate the instrument and the sample to a constant temperature (e.g., 25°C).
-
Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.
-
Apply the electric field and measure the electrophoretic mobility of the particles. The instrument software will convert this to zeta potential using the Smoluchowski or Huckel equation, depending on the dispersion characteristics.
-
Perform at least three replicate measurements for each sample.[10][11]
-
-
Data Analysis:
-
For particle size, report the volume-weighted mean diameter (D[1]) and the particle size distribution (e.g., D10, D50, D90).
-
For zeta potential, report the mean value and the standard deviation.
-
Cross-Validation Protocol for In-Vitro Drug Release Testing
Objective: To cross-validate the in-vitro drug release method for pellets coated with this compound® ECD, Surelease®, and Eudragit® NE 30 D between two laboratories (or two different analysts/instrument setups).[1]
Methodology: USP Apparatus 2 (Paddle Method) for Dissolution Testing
-
Materials and Reagents:
-
Drug-loaded pellets coated with this compound® ECD, Surelease®, and Eudragit® NE 30 D (three separate batches for each coating type).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Reference Standard: Pure drug substance.
-
-
Instrumentation:
-
USP-compliant dissolution apparatus 2 (paddle).
-
Validated analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
-
Pre-Validation Agreement (Protocol):
-
Both laboratories must agree on a detailed protocol outlining all experimental parameters, including:
-
Apparatus and settings (paddle speed: 50 RPM, temperature: 37 ± 0.5°C).
-
Sampling time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample volume and replacement with fresh medium.
-
Analytical method for drug quantification.
-
Data analysis and acceptance criteria.
-
-
-
Experimental Procedure (to be performed in both laboratories):
-
Place 900 mL of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Accurately weigh a sample of coated pellets equivalent to a single dose and place it in each vessel.
-
Start the apparatus at the specified paddle speed.
-
At each time point, withdraw a specified volume of the sample from each vessel.
-
Filter the samples immediately.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the samples for drug content using the validated analytical method.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the cumulative percentage of drug released at each time point for each vessel.
-
Compare the mean dissolution profiles obtained from both laboratories for each coating type using the similarity factor (f2).
-
Acceptance Criterion: The f2 value should be between 50 and 100, indicating similarity between the dissolution profiles from the two laboratories.
-
Additionally, compare the variability (e.g., relative standard deviation) of the results within and between laboratories.
-
Visualization of Workflows and Relationships
Experimental Workflow for Particle Characterization
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. fip.org [fip.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of physicomechanical properties of films prepared from organic solutions and aqueous dispersion of Eudragit RL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. japsonline.com [japsonline.com]
- 10. uspnf.com [uspnf.com]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Aquacoat
This document provides immediate and essential safety and logistical information for handling Aquacoat products in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, application, and disposal of this compound, thereby fostering a secure research environment.
Product Identification and Hazard Summary
This compound is a line of water-based, non-flammable coatings. While generally classified as non-hazardous, direct contact may cause skin or eye irritation.[1][2] Certain formulations may contain components that could elicit an allergic reaction.[2] A summary of key physical and chemical properties is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Liquid[1] |
| Color | Colorless / Milky[1][3] |
| Odor | No characteristic odor[1] |
| Solubility | Miscible with water[1] |
| Boiling Point | 100°C (212°F)[1] |
| Relative Density | 1.03 @ 20°C[1] |
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various stages of handling this compound.
Table 2: Recommended Personal Protective Equipment for this compound Handling
| Stage | PPE | Rationale |
| Preparation & Handling | Nitrile Gloves | To prevent skin contact and potential irritation.[1][3] |
| Safety Goggles | To protect eyes from accidental splashes.[1][3] | |
| Lab Coat | To prevent contamination of personal clothing.[1][3] | |
| Application (Spraying) | Face Shield | Provides an additional layer of protection for the face and eyes from splashes and aerosols.[1][3] |
| Spill Cleanup | Chemical-resistant Gloves | To ensure robust protection during cleanup of larger spills. |
| Safety Goggles/Face Shield | To protect against splashes during cleanup. | |
| Lab Coat/Coveralls | To protect clothing from contamination. |
Operational Procedures
Adherence to standardized operational procedures is essential for the safe and effective use of this compound.
Handling and Storage
-
Avoid Contact: Prevent direct contact with skin and eyes.[1][3]
-
Hygienic Practices: Wash hands thoroughly at the end of each work shift and before eating, drinking, or smoking. If skin becomes wet or contaminated, wash it promptly.[1][3]
-
Storage Conditions: Store in a tightly closed original container in a cool, dry, and well-ventilated area.[1][3] Do not allow the product to freeze.[4]
Application Protocol
-
Surface Preparation: Ensure the substrate is clean, dry, and free from dirt, oil, wax, and polish.[4]
-
Application: this compound can be applied using a brush, spray, or a soft cloth.[5] For grain filling, work the product into the pores and remove any excess.[6][7]
-
Drying: Allow 30-60 minutes for the product to dry between coats.[4][8]
Spill Management
-
Containment: For spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it into a suitable container for disposal.[1][3]
-
Cleaning: Flush the spillage area with plenty of water.[1][3]
-
Avoid Release: Prevent the product from entering drains or watercourses.[2]
Disposal Plan
-
Waste Product: Dispose of waste and residues in accordance with local authority requirements.[1][3]
-
Contaminated Packaging: Dispose of the container in accordance with national regulations.[2]
-
Unused Product: For small amounts of leftover water-based products, you can open the container and let it dry out completely before disposing of it in the garbage, if permitted by local regulations.[9] Never pour unused product down the drain.[9]
Workflow Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling and application of this compound.
Caption: Procedural flow for this compound spill management and disposal.
References
- 1. farnell.com [farnell.com]
- 2. docs.rs-online.com [docs.rs-online.com]
- 3. farnell.com [farnell.com]
- 4. This compound.com [this compound.com]
- 5. This compound.com [this compound.com]
- 6. This compound.com [this compound.com]
- 7. youtube.com [youtube.com]
- 8. This compound.com [this compound.com]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
